1-Butyl-3,3-dimethylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butyl-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKHXXRLQIHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200658 | |
| Record name | 1-Butyl-3,3-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52696-91-0 | |
| Record name | 1-Butyl-3,3-dimethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-3,3-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Butyl-3,3-dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1-Butyl-3,3-dimethylurea (CAS No. 52696-91-0), a substituted urea derivative with potential applications in various research and development fields. This document moves beyond a simple cataloging of data to offer insights into the experimental context and significance of these properties, ensuring a deeper understanding for scientific application.
Chemical Identity and Structure
This compound, also known by synonyms such as 3-Butyl-1,1-dimethylurea and N'-butyl-N,N-dimethylurea, is a urea derivative with a butyl group and two methyl groups attached to the nitrogen atoms.[1] Its chemical structure is fundamental to understanding its physical and chemical behavior.
Molecular Structure:
Figure 1: 2D Chemical Structure of this compound.
The presence of both nonpolar (butyl and methyl groups) and polar (urea carbonyl) moieties imparts an amphiphilic character to the molecule, influencing its solubility and intermolecular interactions.
Core Physical Properties: A Tabulated Summary
The following table summarizes the key physical properties of this compound based on available data. It is important to note that there is some conflicting information in the literature regarding its physical state.
| Property | Value | Source(s) |
| CAS Number | 52696-91-0 | [1] |
| Molecular Formula | C₇H₁₆N₂O | [1][2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Physical State | White powder or colorless to yellowish liquid/syrup | [2][3] |
| Density | 0.916 - 0.92 g/cm³ | [2] |
| Boiling Point | 275.1 °C at 760 mmHg | [2] |
| Flash Point | 120.2 °C | [2] |
| Refractive Index | 1.444 | [2] |
Expert Insight: The discrepancy in the reported physical state ("white powder" versus "liquid/syrup") may be attributable to the purity of the substance or the presence of isomers. A low-melting solid can appear as a syrup or liquid if impurities are present, which would depress the melting point. Further, highly viscous liquids can be mistaken for amorphous solids. Definitive characterization would require analysis of a highly purified sample.
In-Depth Analysis of Physical Properties
Physical State and Appearance
As noted, sources describe this compound as both a white powder and a colorless to yellowish liquid or syrup.[2][3] This ambiguity highlights the importance of sample purity in physical characterization. For drug development and research applications, a consistent and well-defined physical form is critical for formulation and dosing accuracy.
Density
The density is reported to be approximately 0.916 to 0.92 g/cm³.[2] This value is less than that of water, indicating that it will float if immiscible. Density is a critical parameter in process chemistry for calculations involving mass-to-volume conversions and for fluid dynamics considerations in manufacturing processes.
Boiling Point
A boiling point of 275.1 °C at atmospheric pressure (760 mmHg) has been reported.[2] The relatively high boiling point is indicative of strong intermolecular forces, likely hydrogen bonding mediated by the urea functional group. This property is crucial for purification by distillation and for assessing the compound's volatility.
Flash Point
The flash point is cited as 120.2 °C.[2] This is the lowest temperature at which the vapors of the material will ignite when given an ignition source. This information is vital for handling the compound safely, particularly on a larger scale, and for defining appropriate storage and transportation conditions to prevent fire hazards.
Refractive Index
The refractive index is reported as 1.444.[2] This dimensionless number describes how fast light travels through the material. It is a valuable parameter for a quick purity check of liquid samples, as impurities will alter the refractive index.
Solubility Profile: A Critical Parameter for Application
Expert Insight: The solubility of a compound is a cornerstone of its application in drug development. It directly impacts bioavailability, formulation strategies, and the design of purification processes. For a research scientist, understanding the solubility is key to designing experiments, from reaction conditions to analytical sample preparation.
Spectroscopic Data for Structural Elucidation
At present, publicly available, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. In the absence of direct data, a predictive analysis based on the known structure can provide valuable insights for researchers.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the protons of the butyl group (methyl, and three methylene groups) and the two N-methyl groups would be expected. The chemical shifts and splitting patterns would be characteristic of these functional groups.
-
¹³C NMR: Resonances for the seven carbon atoms in the molecule would be present, including the characteristic carbonyl carbon of the urea group typically found in the 150-180 ppm range.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the urea group would be a prominent feature, typically in the region of 1630-1680 cm⁻¹. N-H stretching and bending vibrations would also be present if the urea nitrogen is not fully substituted.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (144.21 g/mol ). Fragmentation patterns would likely involve cleavage of the butyl group and other characteristic losses.
Experimental Protocols for Physical Property Determination
To ensure scientific integrity and reproducibility, the physical properties of this compound should be determined using standardized experimental protocols.
Workflow for Physical Property Characterization
Figure 2: A logical workflow for the comprehensive characterization of the physical properties of this compound.
Step-by-Step Methodology: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point.
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the thermogram. The area under the peak corresponds to the enthalpy of fusion.
Step-by-Step Methodology: Solubility Determination
Causality: This protocol systematically assesses the solubility of a compound in a range of solvents with varying polarities, providing a qualitative but highly informative solubility profile.
-
Solvent Selection: Choose a range of solvents, including water, ethanol, acetone, toluene, and hexane, to cover a spectrum of polarities.
-
Sample Preparation: In a series of small, labeled vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 1 mL).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect each vial for the presence of undissolved solid.
-
Quantification (Optional): For a more quantitative assessment, the supernatant can be carefully removed, the solvent evaporated, and the mass of the dissolved solid determined.
Safety and Handling
Conclusion and Future Directions
This compound is a substituted urea for which the fundamental physical properties are partially documented. The existing data provides a foundation for its potential use in research and development. However, the conflicting reports on its physical state and the lack of comprehensive solubility and spectroscopic data represent a significant knowledge gap. Future work should focus on the analysis of a certified pure sample to definitively determine its melting point and to generate a complete set of spectroscopic data. Such information is crucial for its confident application in the fields of drug discovery, materials science, and chemical synthesis.
References
- Chem-Tools. This compound.
- R&D Chemicals. This compound, 52696-91-0, suppliers and manufacturers.
- Hebei Sankai Chemical Technology Co., Ltd. This compound, CasNo.52696-91-0.
- Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory.
- American Society of Trace Evidence Examiners. Glass Refractive Index Determination.
- Agilent. Spectrophotometric Methods of Refractive Indices Measurement.
- Optica Publishing Group. Spectroscopic method for measuring refractive index.
- ENFSI. GUIDELINE FOR THE DETERMINATION OF REFRACTIVE INDICES OF GLASS FRAGMENTS.
- Neta Scientific. Frinton this compound; 25G.
Sources
1-Butyl-3,3-dimethylurea chemical structure
An In-Depth Technical Guide to 1-Butyl-3,3-dimethylurea: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 52696-91-0), an asymmetrically substituted urea derivative. As a member of the urea class of compounds, which are pivotal in fields ranging from pharmaceuticals to materials science, understanding the specific properties of this molecule is crucial for its application. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a robust synthetic protocol, and provides an in-depth analysis of its structural characterization through modern spectroscopic techniques. Furthermore, it touches upon its potential applications and essential safety and handling protocols. The guide is structured to provide not just data, but also the scientific rationale behind the experimental and analytical methodologies, embodying the principles of expertise and trustworthiness required in a scientific setting.
Physicochemical and Structural Properties
This compound is a trisubstituted urea featuring a butyl group and two methyl groups attached to the nitrogen atoms of the urea backbone. This substitution pattern imparts specific solubility and reactivity characteristics. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 52696-91-0 | [1] |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.217 g/mol | [1] |
| Synonyms | N'-butyl-N,N-dimethylurea, 3-Butyl-1,1-dimethyl-urea | [1] |
| Appearance | Colorless to yellowish liquid | [2] |
| Density | ~0.92 g/cm³ | [2] |
| SMILES | C(N(C)C)(=O)NCCCC | [1] |
The structure of this compound is fundamental to its chemical behavior. The presence of a polar urea core, combined with nonpolar alkyl chains, creates an amphiphilic character.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of asymmetrically substituted ureas is a well-established process in organic chemistry. A reliable and high-yielding method for preparing this compound involves the nucleophilic addition of dimethylamine to n-butyl isocyanate. This reaction is typically fast, exothermic, and proceeds with high atom economy.
Proposed Reaction Mechanism
The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the n-butyl isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the final stable urea product. The use of an aprotic solvent is critical to prevent the isocyanate from reacting with the solvent.
Sources
An In-depth Technical Guide to 1-Butyl-3,3-dimethylurea (CAS: 52696-91-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Butyl-3,3-dimethylurea, a key intermediate in modern pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis protocols, analytical characterization, and applications, with a focus on its role in the development of targeted cancer therapies.
Introduction and Significance
This compound, with the CAS number 52696-91-0, is an asymmetrically substituted urea derivative. While its direct applications are limited, it has gained significant importance as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a key intermediate in the manufacturing of Ribociclib, a selective cyclin-dependent kinase (CDK4/6) inhibitor used in the treatment of certain types of breast cancer.[1][2][3] The structural attributes of the n-butyl and dimethylamino moieties within this molecule are pivotal for its reactivity and incorporation into the final drug substance.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for quality control.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 52696-91-0 | [4][5] |
| Molecular Formula | C₇H₁₆N₂O | [4][5] |
| Molecular Weight | 144.22 g/mol | [4][5] |
| Appearance | White powder or colorless to yellowish liquid | [6] |
| Density | Approximately 0.92 g/cm³ | [6] |
| SMILES | C(N(C)C)(=O)NCCCC | [4][5] |
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl and dimethylamino groups. The terminal methyl group of the butyl chain would appear as a triplet, while the methylene groups would present as multiplets. The dimethylamino group would exhibit a singlet.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the urea moiety, as well as for the carbons of the butyl and dimethyl groups.[13]
-
FT-IR: The infrared spectrum will be characterized by a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1630-1680 cm⁻¹. N-H stretching vibrations may also be present, though this compound is a trisubstituted urea. C-N stretching and C-H stretching bands from the alkyl groups will also be prominent.[14][15][16]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 144. Subsequent fragmentation would likely involve cleavage of the butyl group and other characteristic losses.
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound involves the reaction of butyl isocyanate with dimethylamine. This is a standard approach for the preparation of unsymmetrical ureas.[17][18]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Laboratory Scale)
Materials:
-
Butyl isocyanate
-
Dimethylamine (solution in a suitable solvent, e.g., THF, or as a gas)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve dimethylamine in the anhydrous solvent and cool the solution to 0°C using an ice bath.
-
Slowly add butyl isocyanate dropwise to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Causality in Experimental Choices: The use of an anhydrous solvent is critical as isocyanates can react with water to form unstable carbamic acids, which then decompose to amines and carbon dioxide, leading to unwanted byproducts.[18] The reaction is performed at a low temperature initially to control the exothermic nature of the nucleophilic addition and to minimize side reactions.
Potential Impurities
Potential impurities may include unreacted starting materials, byproducts from the reaction of butyl isocyanate with any residual water, and symmetrical ureas if the reaction conditions are not well-controlled.
Application in the Synthesis of Ribociclib
The primary and most significant application of this compound is as a key intermediate in the multi-step synthesis of Ribociclib.[1][2][3][17][19][20][21][22][23][24]
Role in the Ribociclib Synthesis Pathway
In the synthesis of Ribociclib, this compound is typically not directly incorporated into the final molecule. Instead, it is used in the preparation of a more complex intermediate. The exact, proprietary industrial synthesis routes may vary, but the patent literature suggests its involvement in the formation of key heterocyclic precursors.
Caption: Role of this compound in the Ribociclib synthesis pathway.
The use of this specific substituted urea is likely driven by its ability to introduce the necessary chemical functionalities while influencing the solubility and reactivity of the intermediates in the desired manner for subsequent cyclization and coupling reactions.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
Hazard Identification and Personal Protective Equipment (PPE)
-
General Hazards: While specific toxicological data for this compound is not extensively published, compounds in this class should be handled with care. The synthesis involves butyl isocyanate, which is toxic and a potent lachrymator.[17]
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling and Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6][25][26]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2][6][25][26]
Conclusion
This compound (CAS 52696-91-0) is a valuable, yet specialized, chemical intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of the CDK4/6 inhibitor Ribociclib. A thorough understanding of its synthesis, properties, and handling is essential for its safe and efficient use in research and drug development. This guide provides a foundational framework for professionals working with this important compound.
References
- Calienni, J. V., Chen, G.-P., Gong, B., Kapa, P. K., & Saxena, V. (2012). Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. U.S.
- Reddy, P. S., Kumar, K. M., Oruganti, S., Kandagatla, B., & Das Gupta, S. (2018). Process for preparation of Ribociclib and its acid addition salts.
- Xu, X. (2016). Process for preparation of Ribociclib intermediate.
- This compound - Chem-Tools. (n.d.).
- This compound, 52696-91-0, suppliers and manufacturers - R&D Chemicals. (n.d.).
- Sokhi, S. S., Singh, G., Lahiri, S., Pandey, M. K., Tiwari, R. N., Shukla, S., Musmade, S., Dua, H., & Cabri, W. (2019). An improved process for the preparation of Ribociclib and its salts.
- N,N-DIMETHYLUREA FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 30).
- This compound, 52696-91-0, suppliers and manufacturers - R&D Chemicals. (n.d.).
- 1-butyl-3-(2,6-dichlorophenyl)-1-methylurea - Optional[13C NMR] - Chemical - SpectraBase. (n.d.).
- 1-[3-(dimethylamino)propyl]-3-ethylurea - SpectraBase. (n.d.).
- PubChem. (n.d.). N-Butyl-N'-methylurea.
- 1-Butyne, 3,3-dimethyl- - the NIST WebBook. (n.d.).
- N,N'-DIMETHYLUREA - Ataman Kimya. (n.d.).
- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
- OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1.
- 1-Butyl-3-phenylurea - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- US Patent No. US20180093950A1. (2018).
- Wikipedia. (n.d.). 1,3-Dimethylurea.
- Homeyer, A. H. (1948). Preparation of dimethyl urea. U.S.
- Nannapaneni, V. C., et al. (2019). An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof.
- FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... - ResearchGate. (n.d.).
- Synthesis of ribociclib (XII). | Download Scientific Diagram - ResearchGate. (n.d.).
- FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl),... - ResearchGate. (n.d.).
- FTIR spectrum of 1-butyl-3-methyl imidazolium phosphotungstate catalyst... - ResearchGate. (n.d.).
- US Patent No. US11440912B2. (2022).
- 1,3-DIMETHYLUREA | - atamankimya.com. (n.d.).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lobachemie.com [lobachemie.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rdchemicals.com [rdchemicals.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,3-Dimethylurea (96-31-1) 1H NMR spectrum [chemicalbook.com]
- 9. N-Butylurea(592-31-4) 1H NMR spectrum [chemicalbook.com]
- 10. 1,3-Dimethylurea (96-31-1) IR Spectrum [chemicalbook.com]
- 11. 1,1-DIMETHYLUREA(598-94-7) 13C NMR [m.chemicalbook.com]
- 12. 1,3-Dimethylurea (96-31-1) 13C NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. prepchem.com [prepchem.com]
- 20. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 21. US20180093950A1 - Ribociclib intermediate and preparation method therefor - Google Patents [patents.google.com]
- 22. WO2019142206A1 - An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 25. echemi.com [echemi.com]
- 26. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Synthesis of 1-Butyl-3,3-dimethylurea
Introduction
1-Butyl-3,3-dimethylurea is a substituted urea derivative with potential applications in pharmaceutical and agrochemical research. As an unsymmetrical urea, its synthesis requires a strategic approach to ensure the desired connectivity and high purity. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of this and related small molecules.
Core Synthetic Strategies
The synthesis of unsymmetrical ureas such as this compound is most commonly and efficiently achieved through two principal pathways. These methods are favored for their reliability, scalability, and the commercial availability of the requisite starting materials.
-
Pathway A: Nucleophilic Addition of Dimethylamine to Butyl Isocyanate. This is often the most direct and high-yielding approach. The highly reactive isocyanate group readily undergoes nucleophilic attack by the secondary amine.
The choice between these pathways often depends on the availability and cost of the starting materials, as well as safety considerations associated with handling isocyanates or carbamoyl chlorides.
Pathway A: Synthesis via Butyl Isocyanate and Dimethylamine
This pathway is predicated on the facile reaction between an isocyanate and an amine, a cornerstone of urea synthesis.[1][2] The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyl isocyanate.
Reaction Mechanism
The reaction proceeds through a straightforward nucleophilic addition mechanism. The nitrogen of dimethylamine attacks the carbonyl carbon of the isocyanate, leading to a zwitterionic intermediate. This intermediate then rapidly undergoes a proton transfer to yield the stable urea product.
Experimental Protocol
Materials:
-
Butyl isocyanate (Reagent grade, ≥98%)
-
Dimethylamine (2.0 M solution in THF or as a gas)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or gas inlet tube
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel (or gas inlet tube), add butyl isocyanate (1.0 eq.).
-
Dissolve the butyl isocyanate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dimethylamine in THF (1.05 eq.) dropwise to the stirred isocyanate solution. If using dimethylamine gas, it can be bubbled through the solution at a controlled rate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel if necessary.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |
| Butyl Isocyanate | 99.13 | 1.0 | 1.0 |
| Dimethylamine | 45.08 | 1.05 | 1.05 |
| Product | |||
| This compound | 144.22 | - | - |
Note: The table presents a representative 1:1.05 molar ratio. The scale of the reaction can be adjusted as needed.
Visualization of Workflow
Caption: Workflow for the synthesis of this compound via the isocyanate pathway.
Pathway B: Synthesis via n-Butylamine and Dimethylcarbamoyl Chloride
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine (n-butylamine) attacks the carbonyl carbon of the dimethylcarbamoyl chloride. This is followed by the elimination of a chloride ion to form the protonated urea. A base is required to deprotonate the product and drive the reaction to completion.
Experimental Protocol
Materials:
-
n-Butylamine (Reagent grade, ≥99%)
-
Dimethylcarbamoyl chloride (Reagent grade, ≥98%)
-
Triethylamine (Et3N) or pyridine (as a base)
-
Anhydrous dichloromethane (DCM) or THF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve n-butylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylcarbamoyl chloride (1.0 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |
| n-Butylamine | 73.14 | 1.0 | 1.0 |
| Dimethylcarbamoyl Chloride | 107.54 | 1.0 | 1.0 |
| Triethylamine | 101.19 | 1.1 | 1.1 |
| Product | |||
| This compound | 144.22 | - | - |
Note: The table outlines a representative stoichiometry. Adjustments may be necessary based on the specific reaction scale.
Visualization of Workflow
Caption: Workflow for the synthesis of this compound via the carbamoyl chloride pathway.
Trustworthiness: Self-Validating Systems in Synthesis
For both described protocols, the integrity of the synthesis is maintained through in-process controls and final product characterization.
-
In-Process Monitoring: Techniques such as TLC and GC-MS are crucial for tracking the consumption of starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
-
Product Characterization: The identity and purity of the final this compound should be unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the urea carbonyl stretch.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
-
Conclusion
The synthesis of this compound can be reliably achieved through two primary, well-established methods: the reaction of butyl isocyanate with dimethylamine or the reaction of n-butylamine with dimethylcarbamoyl chloride. The choice of method will be dictated by practical considerations such as the availability of starting materials and equipment. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently synthesize this valuable compound for their research and development needs.
References
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952. [Link]
- Organic Syntheses. (2022). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
- Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477-4483. [Link]
- Patel, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]
- Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(15), 2689-2691. [Link]
- Reboul, V., & Patureau, F. W. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- Batey, R. A., Shen, M., Santhakumar, V., & Yoshina-Ishii, C. (2002). Parallel synthesis of tri- and tetrasubstituted ureas from carbamoyl imidazolium salts. Combinatorial chemistry & high throughput screening, 5(3), 219–232. [Link]
- Tundo, P., & Selva, M. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(3), G50-G53. [Link]
- R&D Chemicals. (n.d.). This compound, 52696-91-0, suppliers and manufacturers. [Link]
Sources
1-Butyl-3,3-dimethylurea stability and reactivity
An In-Depth Technical Guide to the Stability and Reactivity of 1-Butyl-3,3-dimethylurea
Executive Summary
This compound (CAS No. 52696-91-0) is an organic compound with potential applications in chemical synthesis and pharmaceutical development.[1][2] A comprehensive understanding of its chemical stability and reactivity is paramount for researchers, scientists, and drug development professionals to ensure its safe handling, effective application, and the development of stable formulations. This guide provides a detailed examination of the stability profile of this compound, drawing upon data from the molecule itself and its structural analogs, particularly other substituted ureas. We will delve into its thermal, hydrolytic, and photolytic stability, explore its reactivity with common chemical agents, and discuss potential incompatibilities. Crucially, this document outlines self-validating experimental protocols for assessing its stability and provides insights into the causality behind these experimental designs.
Introduction and Physicochemical Properties
This compound is a substituted urea derivative. The urea functional group is a cornerstone of many biologically active molecules and industrial chemicals, but its stability and reactivity can be significantly influenced by its substituents. The N'-butyl group and the N,N-dimethyl groups on the core urea structure of the title compound dictate its polarity, solubility, and interaction with other molecules.
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: 3-Butyl-1,1-dimethyl-urea, N'-butyl-N,N-dimethylurea[2]
-
Molecular Formula: C₇H₁₆N₂O[2]
-
Molecular Weight: 144.217 g/mol [2]
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties is presented below. The lack of extensive experimental data in safety data sheets underscores the importance of the stability studies outlined in this guide.[3]
| Property | Value | Reference |
| Appearance | Colorless to yellowish liquid | [1] |
| Density | 0.916 g/cm³ | [3] |
| Flash Point | 120.2 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Good solubility for organic compounds | [1] |
Chemical Stability Profile
The stability of a compound is not an intrinsic property but is defined by its resistance to chemical change under specific environmental conditions. For a pharmaceutical or chemical intermediate, this includes exposure to heat, moisture, pH variations, and light.
Thermal Stability
Field Insight: The thermal liability of ureas suggests that manufacturing processes involving this compound should avoid prolonged exposure to high temperatures. The primary decomposition pathway under inert conditions is likely to involve the cleavage of the C-N bonds. Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) are expected.
Hydrolytic Stability
The central carbonyl-nitrogen (amide-like) bonds in the urea moiety are susceptible to hydrolysis. However, for the analogous 1,3-dimethylurea, the calculated hydrolysis rate is extremely slow, with a predicted half-life of over one year under neutral conditions.[6]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This will accelerate the hydrolysis rate.
-
Base-Catalyzed Hydrolysis: Strong bases can deprotonate the N'-H group or attack the carbonyl carbon directly, also leading to an increased rate of hydrolysis.
Field Insight: While stable at neutral pH, the stability of this compound in formulations with acidic or basic excipients should be carefully evaluated.[7] Hygroscopic excipients that can introduce moisture into a solid formulation should also be used with caution.[7]
Photolytic Stability
Direct photolysis occurs when a molecule absorbs light energy, leading to its degradation. Compounds that do not absorb light at wavelengths greater than 290-300 nm are generally not susceptible to direct photolysis. For 1,3-dimethylurea, it is reported that it does not significantly absorb light in this region.[6]
However, indirect photo-oxidation is a potential degradation pathway. The calculated half-life for the reaction of 1,3-dimethylurea with hydroxyl radicals is 5.2 days in air and 111 days in water.[6] This indicates that while direct light exposure may not be a primary concern, long-term exposure in the presence of atmospheric or aqueous oxidants could lead to degradation.
Field Insight: Standard photostability testing as per ICH Q1B guidelines is recommended to confirm these predictions for this compound, especially if it is to be used in a final product that may be exposed to light.[8]
Storage and Handling Recommendations
Based on its general profile and that of its analogs, this compound should be stored in a cool, dry, and well-ventilated place.[9] Containers should be kept tightly closed to prevent moisture ingress. It should be stored away from strong oxidizing agents and sources of ignition.
Reactivity and Incompatibility
Understanding the reactivity of this compound is crucial for predicting potential incompatibilities during synthesis, formulation, and storage.
Reactivity with Oxidizing and Reducing Agents
This compound is incompatible with strong oxidizing agents. Oxidation can occur at the nitrogen atoms or the butyl chain. The term oxidation refers to a process involving the loss of electrons or an increase in oxidation state.[10][11] Conversely, reduction involves the gain of electrons or a decrease in oxidation state.[10][11] While specific reactions with reducing agents are not well-documented, the carbonyl group could potentially be reduced under harsh conditions.
Critical Reactivity Pathway: Nitrosation
A significant and critical reaction for substituted ureas is nitrosation, which is the reaction with nitrous acid (HNO₂) or other nitrosating agents. This reaction can form N-nitrosoureas, a class of compounds known to be potent carcinogens.[6] Nitrous acid is often formed in situ from nitrites (e.g., sodium nitrite) under acidic conditions.
The kinetics of nitrosation for 1,3-dimethylurea have been studied, confirming that this reaction pathway is viable.[12][13] The presence of a secondary amine proton on the N' atom of this compound makes it susceptible to this reaction.
Caption: Potential pathway for the formation of a carcinogenic N-nitrosourea.
Field Insight (CRITICAL SAFETY WARNING): Due to the risk of forming carcinogenic nitrosamines, co-formulation of this compound with sources of nitrites (common as excipients or impurities) must be rigorously avoided, especially under acidic conditions. Any development program must include a risk assessment for nitrosamine formation.
Potential Incompatibilities with Pharmaceutical Excipients
Drug-excipient incompatibility can compromise the stability, efficacy, and safety of a pharmaceutical product.[14][15]
-
Acidic/Basic Excipients: As discussed, these can catalyze hydrolysis. Examples include citric acid or sodium bicarbonate.
-
Oxidizing Excipients: Excipients with peroxide impurities (e.g., found in povidone or polyethylene glycols) could potentially oxidize the molecule.[16]
-
Reducing Sugars: While less likely for a secondary amine, primary amines can undergo Maillard reactions with reducing sugars like lactose. This potential should be considered if degradation products could include primary amines.[7]
-
Stearate Lubricants: Magnesium stearate can sometimes interact with active ingredients, particularly those susceptible to ion-catalyzed degradation.[7]
Experimental Protocols for Stability and Reactivity Assessment
The following protocols are designed as self-validating systems. Each includes controls and defined endpoints to ensure the trustworthiness of the results.
Workflow for Comprehensive Stability Assessment
This workflow provides a logical progression from initial screening to detailed degradation product analysis.
Caption: A systematic workflow for assessing the stability of a new chemical entity.
Protocol: Forced Degradation Study (Hydrolysis)
Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic: Dilute the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Basic: Dilute the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Neutral: Dilute the stock solution 1:1 with water.
-
-
Incubation: Place sealed vials of each solution in a controlled temperature bath (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method.[17] The method must be able to resolve the parent peak from any potential degradation products.
-
Data Interpretation: Calculate the percentage of remaining this compound at each time point relative to T=0. Significant degradation (>10%) indicates susceptibility.
Causality: Using elevated temperatures accelerates the reaction, allowing for the observation of degradation within a practical timeframe. The neutral control differentiates between thermal and hydrolytic degradation.
Recommended Analytical Techniques for Degradant Identification
Once forced degradation studies indicate instability, identifying the resulting degradants is crucial for safety assessment.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separating the parent compound from its degradation products and quantifying the extent of degradation.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which is essential for structural elucidation.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[18]
Conclusion
While specific experimental data on this compound is limited, a comprehensive analysis based on its structure and data from analogous compounds allows for a robust preliminary assessment of its stability and reactivity. It is predicted to be relatively stable to hydrolysis at neutral pH and to direct photolysis. However, it exhibits several critical liabilities that researchers and developers must address:
-
Thermal Sensitivity: High temperatures should be avoided in its synthesis and processing.
-
Hydrolytic Instability: It is likely to degrade under strongly acidic or basic conditions.
-
Nitrosation Risk: The potential to form carcinogenic N-nitrosoureas in the presence of nitrites under acidic conditions is a major safety concern that requires rigorous control and risk mitigation strategies.
The experimental workflows provided in this guide offer a clear path for generating the necessary data to confirm these characteristics, ensuring the safe and effective use of this compound in research and development.
References
- Thermal Stability and Thermodynamics in the Process of Synthesising 1,3-dimethylurea. (n.d.). AIDIC - The Italian Association of Chemical Engineering.
- Díaz, D. D., Ripka, A. S., & Finn, M. G. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses Procedure.
- 1,3-DIMETHYLUREA. (n.d.). Ataman Kimya.
- 1,3-DIMETHYLUREA. (n.d.). Ataman Kimya.
- Analytical Methods for the Degradation of Phytoconstituents. (n.d.).
- This compound. (n.d.). Chem-Tools.
- 1,3-Dimethylurea CAS N°: 96-31-1. (2003). OECD Existing Chemicals Database.
- This compound, 52696-91-0, suppliers and manufacturers. (n.d.). R&D Chemicals.
- Bravo, C., Hervés, P., Iglesias, E., Leis, J. R., & Peña, M. E. (1990). Kinetic study of the nitrosation reaction of 1,3-dimethylurea in dioxane–water mixtures. Journal of the Chemical Society, Perkin Transactions 2, 1969-1974.
- Kinetic study of the nitrosation of 1,3‐dialkylureas in aqueous‐perchloric acid medium. (2004).
- Environmental Chemistry Method for Metam Degradate DMU in Soil. (n.d.). EPA.
- Thermal decomposition and isomerization of 1-Butyl and 1-Pentyl radical by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (2024). PubMed.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
- Thermal decomposition characteristics of compounds 1a and 1b in inert... (n.d.). ResearchGate.
- 1,3-DIMETHYLUREA. (n.d.). Ataman Kimya.
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). ResearchGate.
- Oxidation and Reduction Reactions - Basic Introduction. (2017, August 22). YouTube.
- The Kinetics of Thermal Decomposition of 1-butyl-3-methylimidazolium Hexafluorophosphate. (2006). PubMed.
- 1-Butyl-3-phenylurea. (n.d.). NIST WebBook.
- The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. (n.d.). ResearchGate.
- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications.
- Oxidation and Reduction (Redox) Reactions. (2019, May 23). YouTube.
- Introduction to Oxidation Reduction (Redox) Reactions. (2015, June 2). YouTube.
- Oxidation-Reduction Reactions. (n.d.).
- 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). (n.d.). PubChem.
- N-Butyl-N'-methylurea. (n.d.). PubChem.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace.
- Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. (n.d.). ResearchGate.
Sources
- 1. chem-tools.com [chem-tools.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. echemi.com [echemi.com]
- 4. aidic.it [aidic.it]
- 5. Thermal decomposition and isomerization of 1-Butyl and 1-Pentyl radical by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. atamankimya.com [atamankimya.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Kinetic study of the nitrosation reaction of 1,3-dimethylurea in dioxane–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. ijmr.net.in [ijmr.net.in]
- 18. epa.gov [epa.gov]
A Technical Guide to the Spectroscopic Data of 1-Butyl-3,3-dimethylurea
Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is a cornerstone of innovation. 1-Butyl-3,3-dimethylurea, with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.22 g/mol , represents a class of substituted ureas that are of significant interest in drug development and as chemical intermediates.[1] A comprehensive understanding of its spectroscopic signature is paramount for its synthesis, identification, and quality control. This in-depth technical guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous molecular structures. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for the confident characterization of this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a central urea carbonyl group, an n-butyl group attached to one nitrogen, and two methyl groups on the other nitrogen. This asymmetry is a key determinant of its spectroscopic properties.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with protons closer to the urea moiety appearing more downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 5.5 - 6.5 | Broad Singlet | 1H |
| -CH₂- (adjacent to N) | 3.0 - 3.2 | Triplet | 2H |
| -CH₂- | 1.4 - 1.6 | Sextet | 2H |
| -CH₂- | 1.2 - 1.4 | Sextet | 2H |
| -CH₃ (butyl group) | 0.8 - 1.0 | Triplet | 3H |
| N-(CH₃)₂ | 2.8 - 3.0 | Singlet | 6H |
Causality of Predictions: The N-H proton's chemical shift is highly variable and dependent on solvent and concentration; however, in a non-protic solvent like CDCl₃, it is expected to be a broad singlet in the 5.5-6.5 ppm range due to quadrupole broadening and potential hydrogen bonding. The methylene group adjacent to the nitrogen is deshielded and appears as a triplet around 3.0-3.2 ppm. The subsequent methylene groups of the butyl chain will appear progressively upfield. The terminal methyl group of the butyl chain will be the most shielded, appearing as a triplet around 0.8-1.0 ppm. The two methyl groups on the other nitrogen are chemically equivalent and will give a sharp singlet at approximately 2.8-3.0 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 158 - 162 |
| -CH₂- (adjacent to N) | 39 - 42 |
| -CH₂- | 31 - 34 |
| -CH₂- | 19 - 22 |
| -CH₃ (butyl group) | 13 - 15 |
| N-(CH₃)₂ | 36 - 39 |
Causality of Predictions: The carbonyl carbon of the urea is the most deshielded, appearing significantly downfield in the 158-162 ppm region. The carbons of the butyl chain will show a predictable pattern, with the carbon attached to the nitrogen being the most downfield of the aliphatic carbons. The two N-methyl carbons are equivalent and are expected to resonate in the 36-39 ppm range.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra is as follows:[2][3]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to achieve homogeneity.
-
Acquisition of ¹H NMR Spectrum: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquisition of ¹³C NMR Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer relaxation delay (2-5 seconds) may be necessary for the quaternary carbonyl carbon to be observed with a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by the presence of strong absorptions corresponding to the N-H and C=O bonds of the urea moiety, as well as C-H and C-N stretching and bending vibrations.[4][5][6]
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (urea, Amide I) | 1630 - 1660 | Strong |
| N-H Bend (Amide II) | 1550 - 1580 | Medium |
| C-N Stretch | 1200 - 1350 | Medium-Strong |
Causality of Predictions: The N-H stretching vibration is expected in the 3300-3400 cm⁻¹ region. The strong absorption in the 1630-1660 cm⁻¹ range is characteristic of the urea carbonyl (Amide I band). The N-H bending (Amide II) vibration is anticipated around 1550-1580 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl and methyl groups will appear as strong bands in the 2850-2960 cm⁻¹ region. The C-N stretching vibrations will be present in the fingerprint region.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[7][8][9]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal. If the sample is a solid, apply pressure using the built-in press to ensure good contact with the crystal.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small, volatile organic compounds.[10][11][12][13]
Predicted Mass Spectrum Fragmentation
Upon electron ionization, this compound (MW = 144.22) is expected to form a molecular ion (M⁺˙) at m/z 144. The fragmentation pattern will be dominated by cleavages at the bonds adjacent to the nitrogen atoms and the carbonyl group. A characteristic fragmentation for N-alkyl ureas is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[14][15][16]
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 144 | [C₇H₁₆N₂O]⁺˙ (Molecular Ion) | - |
| 129 | [M - CH₃]⁺ | CH₃˙ |
| 101 | [M - C₃H₇]⁺ | C₃H₇˙ |
| 88 | [C₄H₁₀N₂O]⁺˙ | C₄H₈ |
| 72 | [(CH₃)₂NCO]⁺ | C₄H₉N |
| 58 | [C₃H₈N]⁺ | (CH₃)₂NCO |
| 44 | [(CH₃)₂N]⁺ | C₄H₉NCO |
Predicted Mass Spectrometry Fragmentation Pathway of this compound
Caption: Proposed major fragmentation pathways for this compound under electron ionization.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
A standard procedure for EI-MS analysis is as follows:[10][12][13]
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a heated probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (the molecular ion).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral species.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, this document serves as a valuable resource for the identification and characterization of this molecule. The included experimental protocols offer a framework for obtaining high-quality data. As with any predictive analysis, experimental verification is the ultimate confirmation of molecular structure.
References
- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
- Chemistry at Emory.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link]
- Chemistry LibreTexts. (2022, July 3). 3.
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- Bruker.
- National Center for Biotechnology Information. State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, X(3). [Link]
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]
- Wikipedia.
- Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
- Quora. (2021, September 16). Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound?. [Link]
- Royal Society of Chemistry.
- Specac Ltd.
- Agilent.
- Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]
- Chemistry—A European Journal. [Link]
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Northern Illinois University. IR handout.pdf. [Link]
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- PubMed. (2021, October 15).
- Chemistry LibreTexts. (2023, August 29).
- PubChem. N,N-Dimethylurea. [Link]
- R&D Chemicals. This compound, 52696-91-0, suppliers and manufacturers. [Link]
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
- Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT. [Link]
- SpectraBase. N,N-Dimethylurea - Optional[1H NMR] - Chemical Shifts. [Link]
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. books.rsc.org [books.rsc.org]
- 3. rsc.org [rsc.org]
- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. www1.udel.edu [www1.udel.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. agilent.com [agilent.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Role of 1-Butyl-3,3-dimethylurea in organic synthesis
An In-Depth Technical Guide to 1-Butyl-3,3-dimethylurea: Properties, Synthesis, and Emerging Roles in Organic Synthesis
This technical guide provides a comprehensive overview of this compound, a molecule with growing interest in the field of organic synthesis. We will delve into its chemical and physical properties, explore synthetic routes, and discuss its current and potential applications for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, also known by its IUPAC name N'-butyl-N,N-dimethylurea, is an asymmetrically substituted urea derivative. Its structure, featuring both a butyl group and two methyl groups attached to the nitrogen atoms of the urea backbone, imparts a unique combination of steric and electronic properties. These characteristics suggest its potential utility in a variety of chemical transformations.
While extensive research on this specific molecule is still emerging, its structural motifs are present in a range of compounds utilized in pharmaceuticals and agrochemicals. This guide aims to consolidate the available information and provide a forward-looking perspective on its role in modern organic synthesis.
Chemical and Physical Properties
A clear understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 52696-91-0 | [1] |
| Molecular Formula | C7H16N2O | [1] |
| Molecular Weight | 144.217 g/mol | [1] |
| Appearance | Colorless to yellowish liquid or low melting mass | [2] |
| Boiling Point | 100-110 °C at 0.8 mmHg | |
| Density | Approximately 0.92 g/cm³ | [2] |
| Solubility | Expected to be a polar solvent with good solubility for various organic compounds | [2] |
Synthesis of this compound
The synthesis of asymmetrically substituted ureas can be achieved through several established methodologies in organic chemistry. While specific literature detailing the optimized synthesis of this compound is not abundant, the following general approaches are highly relevant and adaptable.
Phosgene-based Methods
A common and versatile method for urea synthesis involves the use of phosgene or its safer equivalents (e.g., triphosgene, diphosgene).
Workflow for Phosgene-based Synthesis of this compound
Caption: Isocyanate-based synthesis of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of butyl isocyanate in a suitable aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Amine Addition: A solution of dimethylamine in the same solvent is added dropwise to the isocyanate solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Completion and Isolation: The reaction is typically rapid and proceeds to completion within a few hours. The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation if necessary.
Role in Organic Synthesis
Based on its structure and the known reactivity of related urea compounds, this compound can be envisioned to play several roles in organic synthesis.
As a Polar Aprotic Solvent
With its urea backbone, this compound is a polar molecule capable of dissolving a variety of organic and inorganic compounds. [2]Its relatively high boiling point and thermal stability make it a potential solvent for reactions requiring elevated temperatures.
As a Catalyst and Reagent
There is an indication that this compound can act as a catalyst, particularly in reactions involving carbon dioxide. [2]The lone pairs on the nitrogen and oxygen atoms can coordinate to metal centers or activate substrates through hydrogen bonding.
Potential Catalytic Cycle for CO2 Conversion
Caption: A plausible catalytic cycle for the synthesis of ureas from CO2 and amines using this compound as a catalyst.
This proposed mechanism involves the activation of carbon dioxide by the urea catalyst, followed by nucleophilic attack of an amine to form a carbamic acid intermediate. Subsequent reaction with another amine molecule would yield the desired substituted urea and regenerate the catalyst.
As a Directing Group or Ligand
The urea moiety is known to act as a directing group in C-H activation reactions and as a ligand in transition metal catalysis. The specific substitution pattern of this compound could offer unique steric and electronic control in such transformations, although specific examples have yet to be reported in the literature.
Future Outlook
While the documented applications of this compound in organic synthesis are currently limited, its structural features suggest a promising future. Further research into its catalytic activity, its role as a ligand in cross-coupling reactions, and its potential as a directing group is warranted. As the demand for novel reagents and catalysts in drug discovery and materials science continues to grow, it is likely that the full potential of this compound will be explored and realized.
References
- This compound - Chem-Tools.
- 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride - Organic Syntheses Procedure.
- Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea - Aidic.
- N,N-DIMETHYL-N-BUTYLAMINE - CAMEO Chemicals - NOAA.
- Exploring the Synthesis Potential of 1,3-Dimethylurea in Pharmaceutical R&D.
- This compound, 52696-91-0, suppliers and manufacturers - R&D Chemicals.
- Frinton Laboratories, Inc. - ChemBuyersGuide.com.
Sources
The Unseen Workhorse: A Technical Guide to 1-Butyl-3,3-dimethylurea as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis, the value of a versatile and reliable intermediate cannot be overstated. 1-Butyl-3,3-dimethylurea, a seemingly unassuming molecule, represents a cornerstone in the construction of more complex chemical architectures. This guide offers an in-depth exploration of its synthesis, properties, and applications, providing the technical insights necessary for its effective utilization in research and development, particularly within the pharmaceutical and agrochemical sectors.
Core Attributes of this compound
This compound, with the CAS Number 52696-91-0, is a substituted urea derivative that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a butyl group and two methyl groups attached to the urea backbone, imparts specific solubility and reactivity characteristics that are advantageous in various chemical transformations.
| Property | Value | Source |
| CAS Number | 52696-91-0 | [1] |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.217 g/mol | [1] |
| Synonyms | 3-Butyl-1,1-dimethyl-urea, N'-butyl-N,N-dimethylurea | [1] |
| Appearance | Colorless to yellowish liquid | [2] |
| Density | Approx. 0.92 g/cm³ | [2] |
Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound can be approached through two primary and logically sound pathways. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.
Pathway 1: Nucleophilic Addition of Dimethylamine to n-Butyl Isocyanate
This is a classic and highly efficient method for the formation of ureas. The reaction proceeds via the nucleophilic attack of the dimethylamine nitrogen on the electrophilic carbonyl carbon of n-butyl isocyanate.
Reaction Mechanism:
Figure 1: General reaction scheme for the synthesis of this compound from n-butyl isocyanate and dimethylamine.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flushed with dry nitrogen to maintain an inert atmosphere.
-
Reagent Preparation: A solution of dimethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is prepared in the reaction flask and cooled to 0-5 °C in an ice bath.
-
Addition of Isocyanate: n-Butyl isocyanate (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the stirred dimethylamine solution via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization, if solid, to yield pure this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: n-Butyl isocyanate is sensitive to moisture, which can lead to the formation of undesired byproducts such as N,N'-dibutylurea.
-
Aprotic Solvent: Solvents like THF or diethyl ether are chosen for their ability to dissolve the reactants without participating in the reaction.
-
Low Temperature Addition: The reaction is exothermic. Slow, controlled addition at low temperatures prevents side reactions and ensures safety.
-
Stoichiometry: A slight excess of the more volatile dimethylamine can be used to ensure the complete consumption of the isocyanate.
Pathway 2: Acylation of n-Butylamine with Dimethylcarbamoyl Chloride
This alternative route involves the reaction of a primary amine (n-butylamine) with a carbamoyl chloride. A base is typically required to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol:
-
Reaction Setup: A similar three-necked flask setup as in Pathway 1 is used.
-
Reagent Preparation: n-Butylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) are dissolved in a suitable solvent (e.g., dichloromethane, toluene) in the reaction flask.
-
Addition of Carbamoyl Chloride: Dimethylcarbamoyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred amine solution at room temperature.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature for 4-6 hours or until completion as indicated by TLC or GC analysis.
-
Work-up and Purification: The reaction mixture is washed with water to remove the triethylamine hydrochloride salt. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by vacuum distillation.
Causality of Experimental Choices:
-
Base: Triethylamine acts as a scavenger for the HCl produced, preventing the protonation of the n-butylamine and allowing the reaction to proceed to completion.
-
Solvent: Dichloromethane or toluene are suitable solvents that are inert to the reaction conditions.
-
Stoichiometry: Equimolar amounts of the amine and carbamoyl chloride are typically used, with a slight excess of the base.
Applications as a Chemical Intermediate
The utility of this compound as a chemical intermediate is most prominently demonstrated in the synthesis of the herbicide Tebuthiuron.
Synthesis of Tebuthiuron
Tebuthiuron is a broad-spectrum herbicide used to control a wide range of weeds.[3] The synthesis of Tebuthiuron often involves the reaction of a derivative of 5-tert-butyl-1,3,4-thiadiazole with a methylating and carbonylating agent, which can be conceptually linked to intermediates like 1,3-dimethylurea.[4][5] While direct synthesis from this compound is not the primary route, the structural motif is highly relevant. For instance, a common synthesis involves reacting 5-tert-butyl-2-methylamino-1,3,4-thiadiazole with methylaminoformyl chloride.[6] The N,N-dimethylurea moiety is a key component of the final Tebuthiuron molecule.
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. chem-tools.com [chem-tools.com]
- 3. Tebuthiuron - Wikipedia [en.wikipedia.org]
- 4. CN105669592A - Tebuthiuron synthesis method - Google Patents [patents.google.com]
- 5. CN102603672B - Method for synthesizing tebuthiuron technical material - Google Patents [patents.google.com]
- 6. CN101597269B - Method for synthesizing tebuthiuron raw medicine - Google Patents [patents.google.com]
The Thermal Stability of Substituted Ureas: A Technical Guide for Drug Development Professionals
Executive Summary
The urea functional group is a cornerstone in medicinal chemistry and materials science, yet its inherent thermal liability presents significant challenges during drug development, manufacturing, and storage. This guide provides an in-depth analysis of the thermal decomposition pathways of substituted ureas, exploring the profound influence of molecular structure on stability. We will dissect the primary decomposition mechanisms, offer a comparative analysis of substituent effects, and provide robust, field-proven protocols for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to predict, analyze, and mitigate thermal degradation in urea-containing compounds.
Introduction: Why Urea Stability is Critical
Substituted ureas are prevalent in a vast array of pharmaceuticals, agrochemicals, and polymers.[1] Their ability to form strong hydrogen bonds makes them excellent structural motifs for binding to biological targets. However, the stability of the urea linkage is not absolute. Elevated temperatures, such as those encountered during synthesis, purification, formulation (e.g., hot-melt extrusion), or even long-term storage in warm climates, can trigger decomposition. This degradation can lead to:
-
Loss of Potency: A decrease in the concentration of the active pharmaceutical ingredient (API).
-
Formation of Toxic Byproducts: Degradants may have undesirable toxicological profiles.
-
Altered Physicochemical Properties: Changes in solubility, dissolution rate, and bioavailability.
-
Failed Batches and Regulatory Hurdles: Inability to meet purity and stability specifications.
A thorough understanding of the factors governing urea stability is therefore not an academic exercise, but a critical component of successful drug development.
Fundamental Decomposition Pathways
The thermal decomposition of substituted ureas is not a single event but a complex process that can proceed through several competing pathways. The predominant route is highly dependent on the nature of the substituents and the experimental conditions.
Pathway A: Reversible Dissociation (Primary Pathway)
The most common and mechanistically significant pathway is the reversible dissociation of the urea into its constituent isocyanate and amine.[2][3][4] This is a four-center pericyclic reaction and is often the rate-limiting step in the degradation process.[2][3]
The reactivity of the resulting isocyanate is a critical factor. It can react with unreacted urea to form biurets, trimerize into isocyanurates, or undergo hydrolysis if water is present, leading to a cascade of secondary degradation products.[4][5]
Pathway B: Condensation Reactions
At elevated temperatures, particularly for simple ureas, condensation reactions can occur. For unsubstituted urea, heating above its melting point (~133°C) leads to the formation of biuret and ammonia.[5][6] Further heating can produce more complex condensates like triuret and cyanuric acid.[6][7] While less common for heavily substituted ureas, this pathway can be relevant when at least one nitrogen atom is unsubstituted.
dot graph "Decomposition_Pathways" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes SubstitutedUrea [label="Substituted Urea\n(R-NH-CO-NH-R')", fillcolor="#FFFFFF"]; Isocyanate [label="Isocyanate\n(R-N=C=O)", fillcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#FFFFFF"]; Biuret [label="Biuret Formation", fillcolor="#FFFFFF"]; SecondaryProducts [label="Secondary Products\n(e.g., Isocyanurates)", fillcolor="#FFFFFF"];
// Edges SubstitutedUrea -> Isocyanate [label="Pathway A\n(Dissociation)", color="#EA4335", fontcolor="#EA4335"]; SubstitutedUrea -> Amine [style="dashed", color="#EA4335"]; SubstitutedUrea -> Biuret [label="Pathway B\n(Condensation)", color="#4285F4", fontcolor="#4285F4"]; Isocyanate -> SecondaryProducts [label="Trimerization,\nHydrolysis, etc.", color="#34A853", fontcolor="#34A853"];
// Invisible edge for alignment Isocyanate -> Amine [style="invis"];
{rank=same; Isocyanate; Amine;} } Caption: Primary thermal decomposition pathways for substituted ureas.
The Influence of N-Substituents on Thermal Stability
The identity of the R-groups attached to the urea nitrogens is the single most important factor determining its thermal stability. The interplay of electronic and steric effects dictates the energy barrier for the primary dissociation pathway.
Aromatic vs. Aliphatic Substituents
Ureas derived from aromatic isocyanates (N-aryl ureas) are generally more thermally stable than their aliphatic counterparts.[8][9]
-
Causality (Expertise): The enhanced stability of N-aryl ureas stems from the delocalization of the nitrogen lone pair electrons into the aromatic π-system. This resonance stabilization strengthens the C-N bond, increasing the energy required to break it and form the corresponding isocyanate and amine.[8] In contrast, the electron-donating nature of alkyl groups in N-aliphatic ureas can slightly destabilize the C-N bond, lowering the decomposition temperature.
Electronic Effects of Ring Substituents
For N-aryl ureas, the electronic nature of substituents on the aromatic ring can further modulate stability, although this effect is generally less pronounced than the core aromatic vs. aliphatic difference.[8]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can further delocalize the nitrogen lone pair, modestly increasing the C-N bond strength and thermal stability.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups can have a slight destabilizing effect by increasing electron density on the nitrogen, which can facilitate C-N bond cleavage.
Steric Hindrance
Increasing steric bulk around the urea linkage can have a complex and sometimes counterintuitive effect. While significant steric hindrance can destabilize the planar ground state of the urea, it can also inhibit the intermolecular reactions of the dissociated isocyanate, preventing the formation of secondary degradation products.
Table 1: Comparative Thermal Stability of Substituted Ureas
| Compound | Substituent Type | Typical Decomposition Onset (TGA, °C) | Key Stability Factor |
| 1,3-Dimethylurea | Aliphatic | ~180 - 200 °C | Weaker C-N bond |
| 1,3-Diethylurea | Aliphatic | ~175 - 195 °C | Similar to dimethylurea |
| 1,3-Diphenylurea | Aromatic | ~240 - 260 °C | Resonance stabilization[10] |
| 1,3-Bis(4-nitrophenyl)urea | Aromatic (EWG) | ~260 - 280 °C | Enhanced resonance |
| 1,3-Bis(4-methoxyphenyl)urea | Aromatic (EDG) | ~230 - 250 °C | Slight destabilization |
Note: These are typical values and can vary based on experimental conditions like heating rate.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive stability assessment. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the workhorse techniques in this field.[11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is the most direct method for determining the temperature at which a compound begins to decompose (onset temperature, Tₒ) and the temperature of maximum decomposition rate (Tₘₐₓ).
dot graph "TGA_Workflow" { layout="dot"; rankdir="TB"; bgcolor="#F1F3F4"; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Start [label="Start: Obtain Representative Sample", shape="ellipse", fillcolor="#FBBC05"]; Prep [label="Sample Preparation\n(5-10 mg, consistent form)"]; Crucible [label="Load into Inert Crucible\n(Alumina or Platinum)"]; Instrument [label="Place in TGA Instrument"]; Program [label="Set Experimental Program\n(Atmosphere: N2, Heating Rate: 10 °C/min)"]; Run [label="Initiate Run & Record Data\n(Mass vs. Temperature)"]; Analysis [label="Data Analysis\n(Determine Onset Temp, Mass Loss %)"]; End [label="End: Stability Profile", shape="ellipse", fillcolor="#34A853"];
// Edges Start -> Prep; Prep -> Crucible; Crucible -> Instrument; Instrument -> Program; Program -> Run; Run -> Analysis; Analysis -> End; } Caption: A standardized workflow for TGA analysis.
This protocol is designed to provide reproducible, high-quality data for comparing the thermal stability of different substituted ureas.
-
Instrument Calibration (Trustworthiness): Prior to analysis, verify the TGA's temperature and mass calibration using certified standards (e.g., calcium oxalate) as per instrument guidelines. This ensures the accuracy of your results.
-
Sample Preparation:
-
Ensure the sample is homogenous and representative of the bulk material.[13] If comparing multiple batches, gentle grinding to a uniform fine powder is recommended to normalize for particle size effects.[13]
-
Using a calibrated microbalance, weigh 5.0 ± 0.5 mg of the sample into a clean, inert alumina crucible.[13] Consistency in sample mass is crucial for comparative studies.
-
-
Instrument Setup:
-
Place the crucible in the TGA autosampler or balance mechanism.
-
Purge the furnace with high-purity nitrogen at a flow rate of 30-50 mL/min for at least 15 minutes to ensure an inert atmosphere.[14]
-
-
Thermal Program:
-
Equilibration: Hold at 30 °C for 5 minutes to allow for thermal stabilization.
-
Heating Ramp: Heat the sample from 30 °C to a final temperature (e.g., 400 °C) at a linear heating rate of 10 °C/min .[15] A 10 °C/min rate provides a good balance between resolution and experiment time.
-
Data Collection: Record mass, time, and temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the Onset Temperature (Tₒ) : This is typically calculated by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve. This point represents the temperature at which significant mass loss begins.
-
Determine the Derivative Peak (Tₘₐₓ) : Plot the first derivative of the TGA curve (DTG curve). The peak of this curve indicates the temperature of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16] It provides complementary information to TGA, revealing thermal events that do not involve mass loss, such as melting, crystallization, and glass transitions.
-
Causality (Expertise): For ureas, DSC is invaluable for distinguishing between melting and decomposition. A sharp endotherm immediately followed by a broad exotherm or endotherm often indicates melting followed by decomposition.[17] If a compound decomposes without melting, only the decomposition event will be observed. This information is critical for process chemistry, as handling a compound near its melting point can accelerate degradation.
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Weigh 1-3 mg of the sample into a non-hermetic aluminum pan. Crimp the lid securely.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with nitrogen at 30-50 mL/min.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond the decomposition event observed in TGA, at a heating rate of 10 °C/min.
-
Data Analysis: Identify endothermic (melting) and exothermic (decomposition) peaks. The peak onset temperature provides a measure of the start of the thermal event.
dot graph "Logic_Diagram" { layout="dot"; rankdir="TB"; bgcolor="#F1F3F4"; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Substituent [label="Substituent Properties", fillcolor="#FBBC05"]; Aromatic [label="Aromatic Group", fillcolor="#FFFFFF"]; Aliphatic [label="Aliphatic Group", fillcolor="#FFFFFF"]; EWG [label="Electron Withdrawing", fillcolor="#FFFFFF"]; EDG [label="Electron Donating", fillcolor="#FFFFFF"]; Resonance [label="Increased Resonance\n& C-N Bond Strength", fillcolor="#FFFFFF"]; Inductive [label="Inductive Effects", fillcolor="#FFFFFF"]; Stability [label="Thermal Stability", shape="ellipse", fillcolor="#34A853"];
// Edges Substituent -> Aromatic [label="Type"]; Substituent -> Aliphatic [label="Type"]; Substituent -> EWG [label="Electronic"]; Substituent -> EDG [label="Electronic"];
Aromatic -> Resonance; EWG -> Resonance; Aliphatic -> Inductive; EDG -> Inductive;
Resonance -> Stability [label="Increases", color="#34A853", fontcolor="#34A853"]; Inductive -> Stability [label="Decreases", color="#EA4335", fontcolor="#EA4335"]; } Caption: Influence of substituent properties on urea thermal stability.
Conclusion and Recommendations
The thermal stability of a substituted urea is a predictable property governed by the electronic and steric nature of its substituents. N-aryl ureas consistently demonstrate superior thermal stability compared to N-aliphatic ureas due to resonance stabilization of the C-N bond.
For drug development professionals, we recommend the following:
-
Early-Stage Assessment: Characterize the thermal stability of all lead compounds containing a urea moiety using the TGA and DSC protocols outlined in this guide. This early data can inform candidate selection and flag potential downstream development challenges.
-
Structure-Stability Relationships (SSRs): Actively build SSRs for your chemical series. Understanding how structural modifications impact thermal stability can guide the design of more robust and developable drug candidates.
-
Informed Process Development: Use TGA and DSC data to set appropriate temperature limits for chemical synthesis, purification (e.g., distillation, drying), and formulation processes to prevent degradation and ensure product quality.
By integrating a thorough understanding of thermal decomposition pathways with systematic experimental evaluation, researchers can effectively navigate the challenges associated with urea stability, ultimately leading to the development of safer and more effective medicines.
References
- Title: Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives | Request PDF Source: ResearchG
- Title: Guide to Thermogravimetric Analysis (TGA)
- Title: Urea - Wikipedia Source: Wikipedia URL:[Link]
- Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: ACS Public
- Title: Theoretical Study of the Thermal Decomposition of Urea Deriv
- Title: Kinetic modeling of urea decomposition and byproduct formation Source: DTU Research D
- Title: How Does Urea Decompose? Source: YouTube URL:[Link]
- Title: Kinetic analysis and modeling of evaporation and urea decomposition processes in exhaust gas after tre
- Title: Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells Source: ACS Public
- Title: Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyan
- Title: Kinetic Model of Urea-Related Deposit Reactions Source: PMC - NIH URL:[Link]
- Title: A Beginner's Guide to Thermogravimetric Analysis Source: XRF Scientific URL:[Link]
- Title: Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions Source: PMC - PubMed Central URL:[Link]
- Title: Protocol Thermogravimetric Analysis (TGA) Source: EPFL URL:[Link]
- Title: Study of the urea thermal decomposition (pyrolysis)
- Title: TG and DSC curves for urea (top) and biuret (bottom).
- Title: Determination of decomposition onset Source: UNECE URL:[Link]
- Title: TGA Sample Preparation: A Complete Guide Source: Torontech URL:[Link]
- Title: The thermal decomposition of biurea Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
- Title: THERMAL DECOMPOSITION OF MOLECULAR COMPLEXES: III.
- Title: Thermogravimetric analysis (TGA) Source: Chemistry LibreTexts URL:[Link]
- Title: Determination of thermal hazard from DSC measurements. Investigation of self-accelerating decomposition temperature (SADT)
- Title: TGA-DSC Source: Research
- Title: Differential scanning calorimetry - Wikipedia Source: Wikipedia URL:[Link]
Sources
- 1. Ureas - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. torontech.com [torontech.com]
- 14. epfl.ch [epfl.ch]
- 15. infinitalab.com [infinitalab.com]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Butyl-3,3-dimethylurea: Synthesis, Properties, and Potential Applications
A Note to the Reader: Publicly available research specifically detailing the applications of 1-Butyl-3,3-dimethylurea is limited. This guide provides a comprehensive overview of its known chemical properties and a plausible synthesis route. The subsequent sections on its potential applications in medicinal chemistry, agriculture, and industry are based on established uses of structurally similar substituted ureas. This extrapolated information is intended to provide a scientifically grounded perspective on its potential utility and to stimulate further research into this specific molecule.
Introduction to this compound
This compound is a substituted urea compound that, while not extensively studied, holds potential for various applications based on the rich chemistry of its functional group. Substituted ureas are a class of organic compounds with significant industrial and biological importance, finding use as herbicides, pharmaceuticals, and polymer precursors[1]. The specific combination of a butyl group and two methyl groups on the urea backbone of this compound suggests a molecule with moderate lipophilicity, which could influence its biological activity and solubility in organic media.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and for predicting its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 52696-91-0 | [2] |
| Molecular Formula | C₇H₁₆N₂O | [2] |
| Molecular Weight | 144.217 g/mol | [2] |
| Synonyms | 3-Butyl-1,1-dimethyl-urea; N'-butyl-N,N-dimethylurea | [2] |
| SMILES | C(N(C)C)(=O)NCCCC | [2] |
Synthesis and Characterization
Proposed Synthesis Protocol
A common method for the synthesis of N,N-disubstituted ureas involves the reaction of a primary amine with a carbamoyl chloride. In this case, butylamine would be reacted with dimethylcarbamoyl chloride.
Reaction:
Butylamine + Dimethylcarbamoyl Chloride → this compound + Hydrochloric Acid
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a solution of butylamine in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagent: Slowly add a stoichiometric equivalent of dimethylcarbamoyl chloride to the stirred solution of butylamine at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting materials.
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with water to remove any water-soluble byproducts and unreacted starting materials. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Diagram of Proposed Synthesis Workflow:
Caption: Proposed experimental workflow for the synthesis of this compound.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the butyl and dimethyl groups and their connectivity to the urea moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the urea group.
Potential Applications in Medicinal Chemistry
Many substituted ureas exhibit a wide range of biological activities and are key components in several approved drugs. The structural features of this compound suggest it could be a valuable scaffold or intermediate in drug discovery.
As a Precursor for Active Pharmaceutical Ingredients (APIs)
Substituted ureas are precursors in the synthesis of more complex heterocyclic compounds that form the core of many drugs, including bronchodilators and other therapeutic agents[3]. The reactivity of the N-H bond in this compound (if synthesized from a different route that leaves one N-H) or its overall structure could be leveraged in multi-step syntheses of novel APIs[3][4].
Potential Pharmacological Activities
While no specific biological activity has been reported for this compound, related substituted ureas have shown promise in various therapeutic areas:
-
Anticancer Activity: Phenylurea derivatives have been investigated as inhibitors of various kinases involved in cancer progression[5].
-
Enzyme Inhibition: The urea moiety can act as a hydrogen bond donor and acceptor, enabling it to interact with the active sites of enzymes.
Hypothetical Signaling Pathway Inhibition:
Based on the activity of other substituted ureas, this compound or its derivatives could potentially inhibit signaling pathways crucial for cell proliferation, such as a hypothetical kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.
Potential Agricultural Applications
Urea derivatives are widely used in agriculture as herbicides and plant growth regulators.
Herbicidal Activity
Many commercial herbicides are substituted ureas. They typically act by inhibiting photosynthesis in target weed species. The specific substitution pattern on the urea nitrogen atoms determines the herbicidal activity and selectivity. It is plausible that this compound could exhibit herbicidal properties, although this would require experimental verification.
Plant Growth Regulation
Some urea derivatives can influence plant hormone levels, promoting specific growth stages like root development[6]. 1,3-Dimethylurea, a related compound, is used to enhance nitrogen utilization and promote plant growth[7]. While a different isomer, this suggests that substituted ureas can have beneficial effects on plant development.
Potential Industrial Applications
The industrial applications of ureas are vast, ranging from polymers to additives[8][9][10].
Polymer Chemistry
Urea derivatives are used as monomers in the synthesis of polyureas and as components in urea-formaldehyde resins[10]. These polymers have diverse applications, including in adhesives, coatings, and molded plastics. This compound could potentially be used as a chain extender or a reactive additive in polymer formulations to modify their properties.
Organic Synthesis Intermediate
As a versatile chemical building block, this compound could serve as an intermediate in the synthesis of a variety of other organic compounds[11]. Its functional group can undergo various chemical transformations, making it a useful starting material for more complex molecules.
Conclusion
This compound is a substituted urea with currently limited published research on its specific applications. However, based on the well-established and diverse utility of other substituted ureas, it holds significant potential for further investigation. Its plausible synthesis from readily available starting materials makes it an accessible target for research. Future studies into its biological and chemical properties are warranted to explore its potential as a novel pharmaceutical intermediate, an agrochemical, or a monomer in polymer synthesis. This guide serves as a foundational document to encourage and guide such future research endeavors.
References
- Versatile Urea Derivatives Examples _ Industrial Applications & Suppliers. (2026). pharma-ingredients.com. [Link]
- 1,3-DIMETHYLUREA.
- 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses Procedure. [Link]
- Industrial urea. ADBLUE UREA. [Link]
- Substituted Ureas. Methods of Synthesis and Applications.
- The Versatile Industrial Applications of Urea: From Plastics to Petrochemicals. (2023).
- 1,3-Dimethylurea. Wikipedia. [Link]
- Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. NIH. [Link]
- N'-pentylurea and analogues.
- 1,3-DIMETHYLUREA.
- US2444023A - Preparation of dimethyl urea.
- The Crucial Role of 1,3-Dimethylurea in Modern Agriculture. ningboinno.com. [Link]
- Environmental Chemistry Methods: Metiram (1-3 Dimethylurea); 415144-01. EPA. [Link]
- US3661989A - Process for preparing certain substituted bis-ureas.
- Synthesis of 1-(5-t-Butyl-1,3,4-Thiadiazol-2-YL)-1,3-Dimethylurea. Taylor & Francis Online. [Link]
- This compound. Chem-Tools. [Link]
- 1,3-Dimethylurea CAS N°: 96-31-1.
- 1,3-DIMETHYLUREA.
- US3937727A - Process for preparing n, n-dimethylurea.
- Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Aidic. [Link]
- Exploring the Synthesis Potential of 1,3-Dimethylurea in Pharmaceutical R&D. ningboinno.com. [Link]
- This compound, 52696-91-0, suppliers and manufacturers. R&D Chemicals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rdchemicals.com [rdchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. chem-tools.com [chem-tools.com]
- 5. Structure-activity relationship of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea and analogues. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 8. Versatile Urea Derivatives Examples _ Industrial Applications & Suppliers-pharma ingredients [hbgxchemical.com]
- 9. qduc.com.cn [qduc.com.cn]
- 10. vgschemicals.com.au [vgschemicals.com.au]
- 11. atamankimya.com [atamankimya.com]
The Genesis of a Versatile Molecular Scaffold: A Technical History of N-Alkyl-N,N-Dimethylureas
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Evolution of N-Alkyl-N,N-Dimethylureas.
This in-depth technical guide charts the historical trajectory and synthetic evolution of N-alkyl-N,N-dimethylureas, a class of compounds that has quietly permeated various facets of chemical science, from foundational organic chemistry to modern drug discovery and agrochemicals. We will explore the key discoveries, synthetic milestones, and the ever-expanding utility of this versatile molecular scaffold.
Foundational Pillars: From Wöhler's Urea to the Dawn of Substituted Ureas
The story of N-alkyl-N,N-dimethylureas is intrinsically linked to the very genesis of organic chemistry. In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors, ammonium cyanate, shattered the prevailing theory of vitalism and laid the cornerstone for the synthesis of organic molecules.[1] This pivotal moment opened the floodgates for the exploration of urea and its derivatives.
Early investigations into substituted ureas were driven by the need to understand the reactivity of the urea molecule and to create new compounds with diverse properties. The development of synthetic methodologies for unsymmetrical ureas, in particular, was a significant focus of early organic chemists.
The Emergence of N-Alkyl-N,N-Dimethylureas: Early Synthetic Endeavors
While the precise first synthesis of a simple N-alkyl-N,N-dimethylurea is not prominently documented as a singular landmark event, early 20th-century literature reveals a growing interest in alkylated urea derivatives. One of the earliest significant methods to be referenced is the Scheslakoff process of 1905 . This process was noted for the preparation of N,N-dimethylurea, which was then utilized in a Hofmann rearrangement to produce unsymmetrical dimethylhydrazine (UDMH), a key component in rocket propellants.[2] The Scheslakoff process highlighted the early industrial importance of N,N-dimethylurea as a crucial chemical intermediate.[2]
The classical and most direct industrial route to substituted ureas, which was prevalent in the early to mid-20th century, involved the use of phosgene . This highly reactive and toxic gas could be reacted with amines to form carbamoyl chlorides or isocyanates, which would then be treated with a second amine to yield the desired urea. Patents from this era, such as those from Sharples Chemicals Inc. in the 1940s, detail the manufacture of urea derivatives using this hazardous but effective reagent.[2]
A significant advancement in the industrial production of N,N-dimethylurea was the development of processes involving the direct reaction of dimethylamine with urea.[2] This method, carried out under pressure and at elevated temperatures, offered a more direct and less hazardous alternative to the phosgene route.[2]
Evolution of Synthetic Methodologies: Towards Safer and More Efficient Routes
The inherent dangers associated with phosgene spurred the development of safer and more versatile methods for the synthesis of N-alkyl-N,N-dimethylureas and other substituted ureas.
Phosgene-Free Carbonylating Agents
A major focus of modern synthetic chemistry has been the replacement of phosgene with less hazardous carbonylating agents. Reagents such as carbonyldiimidazole (CDI), triphosgene, and various chloroformates have become standard tools in the organic chemist's arsenal for the construction of urea linkages. These reagents offer greater safety and often milder reaction conditions.
Direct Carbonylation and Catalytic Approaches
More contemporary methods have explored the direct carbonylation of amines using carbon monoxide or carbon dioxide as the carbonyl source. These reactions often require transition metal catalysts to proceed efficiently and represent a more atom-economical approach to urea synthesis.
Key Applications: From Pharmaceuticals to Agrochemicals
The utility of N-alkyl-N,N-dimethylureas lies in their role as versatile intermediates and, in some cases, as the active molecules themselves.
Pharmaceutical Synthesis
N,N'-dimethylurea is a key precursor in the synthesis of several important pharmaceuticals, most notably the xanthine alkaloids caffeine and theophylline .[3] The Traube purine synthesis, a classical method for constructing the purine ring system, can utilize N,N'-dimethylurea as a source of the N1 and N3 nitrogen atoms of the xanthine core.
The general pathway involves the condensation of N,N'-dimethylurea with a cyanoacetic acid derivative, followed by a series of cyclization and functional group manipulation steps to build the fused imidazole and pyrimidine rings of the purine scaffold.
Herbicides
The phenylurea class of herbicides represents a major application of N-substituted ureas. These compounds act by inhibiting photosynthesis in target weeds. While many commercial phenylurea herbicides are not N,N-dimethylated, the core synthetic strategies for their production are analogous to those used for N-alkyl-N,N-dimethylureas. The mechanism of action for phenylurea herbicides involves the blockage of electron transport in photosystem II, a critical step in the light-dependent reactions of photosynthesis.[4]
Examples of commercially successful phenylurea herbicides include Diuron and Linuron . Their synthesis typically involves the reaction of a substituted aniline with an isocyanate or a carbamoyl chloride derivative.
Experimental Protocols
General Laboratory Synthesis of an N-Aryl-N',N'-Dimethylurea via Isocyanate
This protocol describes a general and widely applicable method for the laboratory-scale synthesis of an N-aryl-N',N'-dimethylurea from a commercially available aryl isocyanate and dimethylamine.
Materials:
-
Aryl isocyanate (e.g., phenyl isocyanate)
-
Dimethylamine (e.g., 2 M solution in THF or as a gas)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aryl isocyanate (1.0 equivalent) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the dimethylamine solution (1.1 equivalents) to the stirred isocyanate solution via the dropping funnel over a period of 15-30 minutes. If using dimethylamine gas, it can be bubbled through the solution at a controlled rate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decarboxylates to the corresponding aniline, a significant byproduct.
-
Inert Atmosphere: Prevents reaction of the isocyanate with atmospheric moisture.
-
Low Temperature Addition: The reaction between an isocyanate and an amine is typically highly exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of side products.
-
Stoichiometry: A slight excess of the amine is often used to ensure complete consumption of the isocyanate.
Data Presentation
Table 1: Physicochemical Properties of Selected N-Alkyl-N,N-Dimethylureas
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N,N-Dimethylurea | C₃H₈N₂O | 88.11 | 182-185 |
| N-Ethyl-N',N'-dimethylurea | C₅H₁₂N₂O | 116.16 | 101-104 |
| N-Phenyl-N',N'-dimethylurea | C₉H₁₂N₂O | 164.21 | 133-136 |
Visualization of Key Concepts
General Synthetic Pathway to N-Alkyl-N,N-Dimethylureas
Caption: Key synthetic routes to N-Alkyl-N,N-Dimethylureas.
Logical Relationship in Pharmaceutical Synthesis
Sources
Methodological & Application
Synthesis of 1-Butyl-3,3-dimethylurea from butylamine.
An Application Note for the Synthesis of 1-Butyl-3,3-dimethylurea from Butylamine
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a disubstituted urea, commencing from n-butylamine. The protocol is designed for researchers in synthetic chemistry, drug discovery, and materials science, offering a robust and scalable procedure. The core of this synthesis involves a nucleophilic acyl substitution, reacting butylamine with dimethylcarbamoyl chloride. This application note elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety precautions, and details methods for product purification and characterization. The causality behind experimental choices is explained to empower the user with a deeper understanding of the process.
Introduction and Rationale
Substituted ureas are a cornerstone class of compounds in modern chemistry, exhibiting a vast range of applications as pharmaceuticals, agrochemicals, and versatile intermediates in organic synthesis.[1] Their utility stems from the unique hydrogen bonding capabilities of the urea moiety and its stability. The target molecule, this compound (MW: 144.22 g/mol , Formula: C₇H₁₆N₂O), is a representative example of an asymmetrically substituted urea.[2]
The synthetic strategy detailed herein is predicated on its efficiency, selectivity, and directness. By reacting a primary amine (n-butylamine) with a commercially available carbamoyl chloride (dimethylcarbamoyl chloride), the target molecule is formed in a single, high-yielding step. This method avoids the use of highly toxic reagents like phosgene or the multi-step processes required for isocyanate generation, presenting a more accessible route for laboratory-scale synthesis.[1][3]
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic addition-elimination reaction at the carbonyl carbon of dimethylcarbamoyl chloride.[4]
-
Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This forms a tetrahedral intermediate.
-
Step 2: Elimination. The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion as a leaving group.
-
Step 3: Deprotonation. The resulting protonated urea is deprotonated by a base present in the reaction mixture (either a second equivalent of butylamine or an added non-nucleophilic base like triethylamine) to yield the final neutral product and a hydrochloride salt byproduct.
The use of a stoichiometric amount of a tertiary amine base like triethylamine is recommended to neutralize the generated hydrogen chloride (HCl) without consuming the primary amine nucleophile, thereby maximizing yield.
Comprehensive Experimental Protocol
Materials and Equipment
| Reagents & Materials | Equipment |
| n-Butylamine (≥99%) | Round-bottom flasks (two-neck, 100 mL) |
| Dimethylcarbamoyl chloride (≥98%) | Magnetic stirrer and stir bar |
| Triethylamine (TEA, ≥99%, distilled) | Dropping funnel |
| Dichloromethane (DCM, anhydrous) | Condenser with inert gas inlet (N₂ or Ar) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Ice-water bath |
| Brine (saturated aqueous NaCl) | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Deuterated chloroform (CDCl₃) for NMR | Glassware for column chromatography |
| TLC plates (silica gel 60 F₂₅₄) | Standard laboratory glassware |
Critical Safety Precautions
WARNING: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Dimethylcarbamoyl Chloride: This reagent is highly toxic, corrosive, moisture-sensitive, and a suspected human carcinogen and mutagen.[5][6][7][8][9] Handle with extreme caution. Avoid inhalation of vapors and any contact with skin or eyes. It reacts with water to produce toxic HCl gas.[6][7] All manipulations should be carried out under an inert atmosphere.
-
n-Butylamine: Flammable, corrosive, and causes severe skin and eye irritation.[10]
-
Dichloromethane (DCM): A volatile suspected carcinogen. Use in a well-ventilated area.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a two-neck 100 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser fitted with a nitrogen or argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Charging: To the reaction flask, add anhydrous dichloromethane (30 mL) via syringe. Add n-butylamine (1.46 g, 20.0 mmol, 1.0 equiv) followed by triethylamine (2.23 g, 22.0 mmol, 1.1 equiv). The use of a slight excess of base ensures complete neutralization of the HCl byproduct.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction upon addition of the acid chloride.
-
Addition of Electrophile: In a separate, dry flask, dissolve dimethylcarbamoyl chloride (2.15 g, 20.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL). Transfer this solution to a dropping funnel attached to the reaction flask.
-
Reaction Execution: Add the dimethylcarbamoyl chloride solution dropwise to the cooled, stirring amine solution over a period of 20-30 minutes. A white precipitate of triethylamine hydrochloride will form immediately.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours to ensure completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Aqueous Workup:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted dimethylcarbamoyl chloride and neutralize the hydrochloride salt.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient elution starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate in hexanes is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the pure fractions to obtain this compound as a colorless solid or oil.
Data Summary and Visualization
Reagent and Reaction Data
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| n-Butylamine | 73.14 | 1.46 g | 20.0 | 1.0 |
| Dimethylcarbamoyl chloride | 107.54 | 2.15 g | 20.0 | 1.0 |
| Triethylamine | 101.19 | 2.23 g | 22.0 | 1.1 |
| Solvent | Dichloromethane (anhydrous) | ~40 mL | - | - |
| Temperature | 0 °C to Room Temp. | - | - | - |
| Reaction Time | ~3 hours | - | - | - |
| Expected Yield | 2.3 - 2.7 g (80-95%) | - | - | - |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~4.5-5.0 (br s, 1H): NH proton. The chemical shift and broadness can vary with concentration.
-
δ 3.16 (q, J = 6.8 Hz, 2H): -NH-CH₂ -CH₂- protons adjacent to the nitrogen.
-
δ 2.91 (s, 6H): -N(CH₃ )₂ protons, appearing as a sharp singlet.
-
δ 1.45 (m, 2H): -CH₂-CH₂ -CH₂- protons.
-
δ 1.35 (m, 2H): -CH₂-CH₂ -CH₃ protons.
-
δ 0.92 (t, J = 7.4 Hz, 3H): Terminal -CH₃ protons of the butyl group.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
δ ~158.5: C =O carbonyl carbon.
-
δ ~40.0: -NH-CH₂ - carbon.
-
δ ~36.5: -N(CH₃ )₂ carbons.
-
δ ~32.5: -CH₂-CH₂ -CH₂- carbon.
-
δ ~20.0: -CH₂-CH₂ -CH₃ carbon.
-
δ ~13.8: Terminal -CH₃ carbon.
-
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 145.13.
Field Insights & Troubleshooting
| Potential Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction or moisture contamination. | Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere. Confirm the quality of the dimethylcarbamoyl chloride. Allow the reaction to run for a longer duration or with gentle warming (e.g., 40 °C). |
| Difficult Purification | Product is highly polar or co-elutes with byproducts. | If the product is streaking on TLC, consider adding 1% triethylamine to the eluent system to deactivate the silica gel. If the product is highly water-soluble, avoid aqueous workups and attempt purification by precipitation or crystallization from a suitable solvent system (e.g., diethyl ether/hexanes).[11] |
| Formation of Side Products | Reaction of HCl with butylamine. | Ensure at least 1.1 equivalents of triethylamine are used to effectively scavenge all generated HCl. The dropwise addition at 0 °C also minimizes side reactions by controlling the reaction rate and heat evolution. |
References
- Organic Syntheses Procedure. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride.
- Moore, J. A. (1976). PREPARATION OF N,N′-DIALKYLUREAS. Organic Preparations and Procedures International.
- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances.
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
- Patai, S. (Ed.). (1977).
- American Chemistry Council. Properties of Phosgene.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Dimethylcarbamoyl Chloride.
- Steinhof, O., et al. (2016). Investigation of the reaction of 1,3-dimethylurea with formaldehyde by quantitative on-line NMR spectroscopy: a model for the urea-formaldehyde system. Magnetic Resonance in Chemistry.
- Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.
- ChemTrack.org. Safety Guideline - Dimethylcarbamoyl chloride.
- R&D Chemicals. This compound, 52696-91-0, suppliers and manufacturers.
- The Savvy Chemist. (2018). Amines (3): Nucleophilic reactions.
- CPAChem. (2017). Safety data sheet - Dimethylcarbamoyl chloride.
- Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?.
- Wang, W., et al. (2016). Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. Macromolecules.
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. rdchemicals.com [rdchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemtrack.org [chemtrack.org]
- 9. cpachem.com [cpachem.com]
- 10. savvy-chemist: Amines (3): Nucleophilic reactions [derekcarrsavvy-chemist.blogspot.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Chemist's Guide to 1-Butyl-3,3-dimethylurea: Application Notes and Protocols in Pharmaceutical Research
In the landscape of pharmaceutical synthesis, the urea scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique hydrogen bonding capabilities and structural rigidity allow for the fine-tuning of drug-target interactions and optimization of pharmacokinetic properties.[1] This guide focuses on a lesser-explored yet promising derivative: 1-Butyl-3,3-dimethylurea . While not as extensively documented as some of its analogues, its structural features—a single reactive N-H site, moderate lipophilicity from the butyl group, and steric bulk from the dimethylated nitrogen—present a unique profile for synthetic exploration.
These application notes serve as a technical primer for researchers, scientists, and drug development professionals. We will delve into the inferred reactivity of this compound, propose its application in key synthetic transformations relevant to pharmaceutical chemistry, and provide detailed, adaptable protocols to facilitate its use in the laboratory.
Physicochemical Properties and Synthetic Rationale
Before exploring its applications, a summary of the key physical and chemical properties of this compound is essential for designing effective synthetic strategies.
| Property | Value | Source |
| CAS Number | 52696-91-0 | [3] |
| Molecular Formula | C₇H₁₆N₂O | [3] |
| Molecular Weight | 144.22 g/mol | [3] |
| Appearance | Inferred to be a white to off-white solid or oil | |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, THF, DMF) and have limited solubility in water. |
The key structural feature of this compound for synthetic applications is the presence of a secondary amine-like N-H proton. This allows the molecule to act as a nucleophile in a variety of reactions. The butyl group enhances its solubility in less polar organic solvents compared to its dimethylated counterpart, 1,3-dimethylurea, potentially offering advantages in certain reaction media.
Proposed Pharmaceutical Synthesis Applications
Given the established reactivity of substituted ureas, we can propose several applications for this compound in the synthesis of pharmaceutically relevant scaffolds.
Synthesis of N-Aryl-N'-butyl-N',N'-dimethylureas via Chan-Lam Cross-Coupling
The Chan-Lam cross-coupling reaction is a powerful tool for the formation of C-N bonds. While 1,3-dimethylurea has been shown to be an effective ligand in such reactions, this compound can serve as a versatile nucleophilic substrate for N-arylation.[4] This reaction is fundamental in the synthesis of numerous kinase inhibitors and other targeted therapies.
Experimental Workflow: Chan-Lam N-Arylation
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rdchemicals.com [rdchemicals.com]
- 4. N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Agrochemical Evaluation of 1-Butyl-3,3-dimethylurea
Preamble: The Rationale for Investigating 1-Butyl-3,3-dimethylurea
The substituted ureas represent a mature and commercially significant class of herbicides, renowned for their efficacy in controlling a broad spectrum of weeds.[1][2] Their primary mode of action typically involves the inhibition of photosynthesis at Photosystem II (PSII), a mechanism that has proven effective for decades.[3][4] The continuous need for new active ingredients with potentially novel selectivity profiles, improved environmental fate, and utility in resistance management programs drives the exploration of new chemical entities within this class.
This document outlines a comprehensive guide for the investigation of This compound (CAS: 52696-91-0) as a candidate agrochemical. While public domain data on the specific biological activity of this molecule is limited, its structural similarity to known urea-based herbicides suggests a plausible starting point for a discovery and development program. The following application notes and protocols are therefore presented as a prospective framework for the systematic evaluation of its potential as a novel herbicide. This guide is built upon established, field-proven methodologies for agrochemical screening and characterization.[5][6][7]
Section 1: Physicochemical Profile of the Candidate Molecule
A foundational understanding of the candidate's properties is critical for formulation, delivery, and designing toxicological studies.
| Property | Value | Source |
| IUPAC Name | This compound | R&D Chemicals |
| CAS Number | 52696-91-0 | [8] |
| Molecular Formula | C₇H₁₆N₂O | [8] |
| Molecular Weight | 144.217 g/mol | [8] |
| Structure | CH₃(CH₂)₃NHC(=O)N(CH₃)₂ | - |
Section 2: Proposed Mechanism of Action - Photosystem II Inhibition
Substituted urea herbicides, such as Diuron and Monuron, function by blocking the Q_B-binding niche on the D1 protein of the photosystem II complex in plant chloroplasts.[3] This action interrupts the photosynthetic electron transport chain, leading to a cascade of events including the cessation of CO₂ fixation and the generation of reactive oxygen species, ultimately causing chlorosis and plant death.[3] It is hypothesized that this compound, if active, will share this mode of action.
Caption: Hypothesized mode of action for this compound.
Section 3: Experimental Screening and Evaluation Workflow
A tiered screening approach is recommended to efficiently assess the herbicidal potential of this compound, progressing from broad, high-throughput assays to more detailed, whole-plant studies.
Sources
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. [Mechanism of action and substitute effects of herbicides of urea-, carbamate, amide- and triazine type] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Possible Mechanism of Action of the Urea Type Herbicides | Weeds | Cambridge Core [cambridge.org]
- 4. fbn.com [fbn.com]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. hracglobal.com [hracglobal.com]
- 8. rdchemicals.com [rdchemicals.com]
Application Notes and Protocols: 1-Butyl-3,3-dimethylurea and the Emerging Role of Urea Derivatives in Cross-Coupling Reactions
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Versatile Urea Motif in Modern Catalysis
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] The evolution of this field has been intrinsically linked to the development of sophisticated ligands that modulate the reactivity and stability of the palladium catalyst.[3][4] While phosphines and N-heterocyclic carbenes have historically dominated as ligand scaffolds, there is a growing interest in alternative, cost-effective, and functionally diverse ligand platforms.[5]
Urea derivatives, including compounds like 1-butyl-3,3-dimethylurea, represent a promising class of reagents and ligands in this context. The urea functional group, with its capacity for hydrogen bonding and its Lewis basic sites, can play a crucial role in catalytic cycles.[6][7] This guide provides a comprehensive overview of the application of urea derivatives in cross-coupling reactions, with a focus on the principles that would govern the use of a specific, unsymmetrical urea like this compound. While direct literature on this compound in this specific application is nascent, the principles derived from closely related N,N'-dialkyl and N-aryl ureas provide a robust framework for its potential use.
This document will delve into the mechanistic rationale for using urea-based ligands, provide detailed, adaptable protocols for key cross-coupling reactions, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Role of the Urea Moiety
The efficacy of urea derivatives in cross-coupling reactions often stems from their ability to act as ligands for the metal catalyst, typically palladium. The urea moiety can influence the catalytic cycle in several ways:
-
Secondary Coordination Sphere Interactions: The urea group can engage in hydrogen bonding or other non-covalent interactions with substrates or other components of the reaction mixture, effectively creating a microenvironment around the catalyst that can enhance reaction rates and selectivity.
-
Direct Ligand Binding: The oxygen or nitrogen atoms of the urea can directly coordinate to the palladium center. This is particularly relevant in the design of hybrid ligands, such as dialkylarylphosphine urea ligands, where the urea acts as a Lewis-basic subunit.[6][8][9] This dual functionality can stabilize the catalytic species and facilitate key steps in the catalytic cycle.
-
Pro-Ligand Activity: Some N-arylureas have been shown to act as effective pro-ligands, outperforming traditional phosphine ligands in certain palladium-catalyzed heteroannulation reactions.[5]
The structural features of this compound—an unsymmetrical urea with both a primary amine-derived nitrogen and a tertiary amine-derived nitrogen—suggest it could participate in these roles, potentially offering unique steric and electronic properties.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction, a common testing ground for new ligands. The urea-based ligand would be coordinated to the palladium center throughout this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocols
The following protocols are presented as robust starting points for utilizing urea-based ligands in two of the most widely employed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These have been adapted from established methodologies and can be optimized for specific substrates and urea-based ligands like this compound.[10][11][12]
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is designed for the formation of a C(sp²)–C(sp²) bond, a common transformation in pharmaceutical and materials science.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (or other urea-based ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous 1,4-dioxane via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Protocol Adaptation:
Caption: Logical workflow for adapting a general cross-coupling protocol.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol is for the formation of a C(sp²)–N bond, a critical transformation in the synthesis of many nitrogen-containing bioactive molecules.[1][13]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
This compound (or other urea-based ligand) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
-
Sealed reaction tube
Procedure:
-
In a glovebox, add the aryl chloride, Pd₂(dba)₃, this compound, and NaOtBu to a dry, sealed reaction tube equipped with a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add the anhydrous toluene and the secondary amine via syringe.
-
Place the reaction tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions that can serve as a starting point for optimization when using a new urea-based ligand.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Urea-Phosphine Hybrids, N-Arylureas | Urea-Phosphine Hybrids |
| Pd Loading (mol%) | 1-5 | 0.5-2 |
| Ligand:Pd Ratio | 1:1 to 4:1 | 2:1 to 4:1 |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, KOtBu, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF, Water mixtures | Toluene, Dioxane |
| Temperature (°C) | 80-110 | 90-120 |
| Reaction Time (h) | 4-24 | 12-24 |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst and/or ligand loading, increasing the temperature, or screening alternative bases and solvents. The solubility of the urea ligand in the reaction solvent is a critical factor.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a weaker base or lower temperatures. In Buchwald-Hartwig aminations, hydrodehalogenation of the aryl halide can be a competing pathway.[1]
-
Ligand Decomposition: While generally stable, urea derivatives can undergo decomposition under harsh basic conditions and high temperatures. It is important to assess the stability of the specific urea ligand under the reaction conditions.
-
Safety: Cross-coupling reactions often involve flammable solvents, air-sensitive reagents, and potentially toxic heavy metals. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Reactions under pressure should be conducted behind a blast shield.
Conclusion
The use of urea derivatives as ligands and reagents in cross-coupling catalysis is a field with significant potential. While specific protocols for this compound are not yet widely established, the principles and methodologies outlined in this guide provide a solid foundation for its exploration and application. By understanding the mechanistic roles of the urea moiety and systematically optimizing reaction parameters, researchers can harness the unique properties of this class of compounds to develop novel and efficient synthetic transformations. The continued development of accessible, inexpensive, and effective ligands like ureas will undoubtedly drive further innovation in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- Litwiller, L. et al. (2024). Design and Synthesis of Dialkylarylphosphine Urea Ligands and their Application in Palladium-Catalyzed Cross-Coupling Reactions. Helvetica Chimica Acta, 107(1), e202300244.
- Organic Syntheses Procedure. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride.
- Di Micco, S. et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(10), 4537-4567.
- Spokoyny, A. M. et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13977-13981.
- Litwiller, L. et al. (2024). (PDF) Design and Synthesis of Dialkylarylphosphine Urea Ligands and their Application in Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
- Litwiller, L. et al. (2023). Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions. American Chemical Society.
- Wikipedia. Buchwald–Hartwig amination.
- Musacchio, A. J. et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 140(4), 1222-1233.
- Wang, Y. et al. (2019). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 77, 613-618.
- Magano, J. & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9484-9496.
- Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Tao, E. V. P. (1974). Synthesis of 1-(5-t-Butyl-1,3,4-Thiadiazol-2-YL)-1,3-Dimethylurea. Synthetic Communications, 4(4), 249-253.
- Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555-1564.
- Coventry, D. N. et al. (2005). A One-Pot, Single-Solvent Process for Tandem, Catalyzed C–H Borylation–Suzuki–Miyaura Cross-Coupling Sequences. Organic Letters, 7(19), 4273-4275.
- Gallou, F. et al. (2024). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 15(22), 8235-8241.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Sharma, P. et al. (2020). N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. Organic & Biomolecular Chemistry, 18(30), 5857-5862.
- Li, J. et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 8089-8095.
- Ataman Kimya. 1,3-DIMETHYLUREA.
- Magano, J. & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
- R&D Chemicals. This compound, 52696-91-0, suppliers and manufacturers.
- Shi, Y. et al. (2015). Catalytic Diamination of Olefins via N–N Bond Activation. Accounts of Chemical Research, 48(4), 1130-1142.
- ResearchGate. (2025). N,N′Dimethyl Urea | Request PDF.
- Lee, C. K. Y. et al. (2005). Efficient batch and continuous flow Suzuki cross-coupling reactions under mild conditions, catalysed by polyurea-encapsulated palladium (ii) acetate and tetra-n-butylammonium salts. Chemical Communications, (2), 201-203.
- Worrell, B. T. et al. (2022). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Journal of the American Chemical Society, 144(14), 6177-6183.
- Al-Masum, M. (2016). Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. ResearchGate.
- Sapountzis, I. et al. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature Communications, 4, 1-8.
- Cui, X. et al. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007(03), 393-399.
- Avitabile, G. et al. (1970). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. Proceedings of the National Academy of Sciences, 67(1), 426-433.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Dialkylarylphosphine Urea Ligands and their Application in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for N-arylation Reactions: A Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Arylation in Modern Drug Discovery
The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Aryl amines are a ubiquitous structural motif found in a vast number of approved drugs and bioactive molecules, where they often play a critical role in binding to biological targets.[1][2] The development of robust and versatile methods for their synthesis is therefore of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and widely adopted method for the construction of C(sp²)-N bonds from aryl halides or sulfonates and amines.[3][4] This reaction has largely superseded classical methods like the Goldberg and Ullmann reactions, which often require harsh conditions and have a narrower substrate scope.[1][3]
This application note provides a comprehensive guide to performing N-arylation reactions, with a focus on the principles and practical execution of palladium-catalyzed cross-coupling. While a wide variety of ligands have been developed for this transformation, we will also discuss the emerging role of urea-based ligands, which are of interest due to their potential for low cost and high efficiency. Although a specific, widely-established protocol utilizing 1-Butyl-3,3-dimethylurea as a ligand is not extensively documented in peer-reviewed literature, we will present a general protocol that can be adapted for the screening of novel ligands such as this.
The Engine of N-Arylation: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination is rooted in a well-understood catalytic cycle. A grasp of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[5] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[5] The choice of ligand is critical as it influences the rates of these steps, particularly the oxidative addition and reductive elimination.
Materials and Reagents
Core Components for a General N-Arylation Protocol
| Component | Example | Purpose | Typical Loading |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of Pd(0) | 0.5 - 2 mol% |
| Pd(OAc)₂ (Palladium(II) acetate) | Source of Pd(0) after in situ reduction | 1 - 5 mol% | |
| Ligand | XPhos, BrettPhos, tBuBrettPhos | Stabilizes Pd, facilitates key steps | 1 - 1.5 eq. to Pd |
| This compound (for screening) | Potential bidentate ligand | 1 - 2 eq. to Pd | |
| Aryl Halide | 4-Bromotoluene, 1-Chloro-4-nitrobenzene | Electrophilic partner | 1.0 equiv |
| Amine | Morpholine, Aniline, Cyclopropylamine | Nucleophilic partner | 1.0 - 1.5 equiv |
| Base | NaOtBu (Sodium tert-butoxide) | Deprotonates the amine | 1.2 - 2.0 equiv |
| K₃PO₄ (Potassium phosphate) | Milder base option | 1.5 - 2.5 equiv | |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated | Varies |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the N-arylation of an aryl bromide with a secondary amine. Optimization of the ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.
Figure 2: A typical experimental workflow for palladium-catalyzed N-arylation.
Detailed Procedural Steps:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.[6][7]
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Reagent Addition: Add the aryl halide (1.0 equiv) followed by the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution). Stir the mixture for a few minutes, then add the amine (1.2 equiv) via syringe.[7]
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[7][8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.[8]
The Role and Potential of Urea-Based Ligands
While bulky, electron-rich phosphine ligands are the current state-of-the-art for many N-arylation reactions, there is growing interest in the development of alternative ligand classes.[4][9] Urea derivatives are attractive candidates due to their low cost, stability, and ability to act as hydrogen bond donors and acceptors.[2] Some studies have shown that simple ureas, such as N,N'-dimethylurea, can serve as effective ligands in copper-catalyzed N-arylation reactions.[10] The rationale behind their efficacy often lies in their ability to form stable complexes with the metal center, thereby promoting the catalytic cycle.
When considering the use of a novel urea-based ligand like This compound , a screening process would be necessary. This would involve systematically varying the reaction parameters, such as the palladium precatalyst, base, solvent, and temperature, to identify the optimal conditions for this specific ligand.
Troubleshooting Common Issues in N-Arylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of precatalyst and ligand. Ensure the reaction is set up under strictly inert conditions. |
| Poorly soluble reagents | Try a different solvent or increase the reaction temperature. | |
| Inappropriate base | For base-sensitive functional groups, switch to a milder base like K₃PO₄ or Cs₂CO₃. | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide | Ensure the reaction is free of water and oxygen. Use a more electron-rich ligand. |
| Homocoupling of the aryl halide | Decrease the reaction temperature. Use a lower catalyst loading. | |
| Difficulty in Purification | Residual palladium | Filter the crude product through a pad of Celite® or silica gel before concentration. |
| Complex mixture of products | Re-optimize the reaction conditions to improve selectivity. |
Conclusion
The N-arylation of amines is a vital transformation in contemporary organic chemistry, with the Buchwald-Hartwig amination being a particularly robust and versatile method. A thorough understanding of the underlying catalytic cycle and the roles of the various reaction components is key to successful execution. While established phosphine ligands are often the first choice, the exploration of new ligand classes, including urea derivatives, holds promise for the development of more economical and sustainable synthetic methods. The general protocol provided herein serves as a solid foundation for researchers to perform N-arylation reactions and to explore the potential of novel ligands in this important transformation.
References
- Wikipedia.
- The University of Groningen.
- ACS GCI Pharmaceutical Roundtable.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts.
- Royal Society of Chemistry.
- National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]
- ResearchGate. Cu=ligand-free catalyzed N-arylation of phenyl-urea and phenylboronic acid in NMP. [Link]
- ResearchGate.
- ResearchGate. Cu(Acac)2-catalyzed N-Arylations of Phenylurea with Aryl Boronic Acid. [Link]
- Asian Journal of Chemistry. Copper(I)-Catalyzed N-Arylation of N1,N3-Dibenzylmalonamide and N1,N3-Dibutylmalonamide Followed by Cleavage of the Malonyl Group with Aryl Halides Under Ligand-Free Conditions. [Link]
- National Center for Biotechnology Information. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Role of Substituted Ureas in the Synthesis of Heterocyclic Compounds
Introduction: Substituted Ureas as Versatile Synthons in Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic incorporation of nitrogen atoms into cyclic structures is a cornerstone of medicinal chemistry, bestowing molecules with specific biological activities and physicochemical properties. Among the myriad of building blocks available to synthetic chemists, substituted ureas are particularly valuable as versatile N-C-N synthons. Their utility stems from the two nucleophilic nitrogen centers and the central carbonyl group, which can participate in a variety of cyclocondensation and multicomponent reactions to construct key heterocyclic cores, such as pyrimidines and their derivatives.
This guide provides an in-depth exploration of the application of substituted ureas in the synthesis of heterocyclic compounds, with a focus on the well-established Biginelli reaction for the preparation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While the specific reagent 1-butyl-3,3-dimethylurea is the topic of interest, a critical analysis of its structure reveals important mechanistic considerations for its use in such reactions. Consequently, this document will first elucidate the mechanistic requirements for urea derivatives in classical cyclocondensation reactions and then provide a detailed, field-proven protocol for a closely related analogue, N-monosubstituted urea, to serve as an authoritative guide for researchers.
Part 1: Mechanistic Insights—The Critical Role of N-H Protons in the Biginelli Reaction
The Biginelli reaction, first reported in 1893, is a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea, typically under acidic catalysis.[1] This reaction is a cornerstone of heterocyclic synthesis due to its efficiency and the pharmacological importance of the resulting DHPM scaffold, which is found in numerous clinically used drugs.[1]
Causality Behind Experimental Choices: Why Substitution Patterns Matter
The success of the classical Biginelli reaction is mechanistically dependent on the presence of at least one proton on each nitrogen atom of the urea component. The generally accepted mechanism proceeds through several key steps where these protons are essential:
-
Initial Condensation: The reaction often begins with the acid-catalyzed condensation between the aldehyde and the urea to form an N-acylimine intermediate. This step involves the loss of a water molecule, a process facilitated by the N-H protons.
-
Nucleophilic Addition: The enol form of the β-ketoester adds to the electrophilic carbon of the acylimine intermediate.
-
Cyclization and Dehydration: The crucial ring-closing step involves the nucleophilic attack of the second urea nitrogen onto the carbonyl carbon of the ketoester moiety. This is followed by a dehydration step to form the stable, six-membered dihydropyrimidine ring. This final cyclodehydration is only possible if the attacking nitrogen has a proton to lose.
The structure of This compound features a butyl group on one nitrogen and two methyl groups on the other. This means the N,N-dimethylated nitrogen lacks a proton. This structural feature fundamentally prevents it from participating in the final cyclization and dehydration step of the classical Biginelli reaction. While the N-H of the butyl-substituted nitrogen can engage in the initial condensation, the fully substituted nitrogen cannot act as a nucleophile to close the ring and eliminate water. Consequently, the reaction would likely terminate at an intermediate stage, yielding linear adducts or other byproducts instead of the desired DHPM heterocycle.
This expert analysis underscores a critical principle in synthetic design: the substitution pattern of a reagent must be compatible with the proposed reaction mechanism.
Visualizing the Mechanism
The following diagram illustrates the generally accepted mechanism for the Biginelli reaction, highlighting the essential role of the N-H protons.
Caption: General mechanism of the Biginelli reaction.
Part 2: Application Note & Protocol—Synthesis of N1-Substituted Dihydropyrimidin-2(1H)-ones
Given the mechanistic incompatibility of this compound, we present a robust and validated protocol for the synthesis of DHPMs using N-monosubstituted ureas. This procedure is representative of how ureas function in this class of reactions and can be adapted for various aldehydes and β-dicarbonyl compounds.[2] N-alkyl and N-aryl ureas are excellent substrates, typically leading to substitution at the N1 position of the resulting heterocycle.[2]
Experimental Protocol: Synthesis of Ethyl 6-methyl-4-phenyl-1-butyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol describes the synthesis of an N1-butyl substituted DHPM, which is a close, reactive analogue to the topic of interest.
Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one via a one-pot, three-component Biginelli reaction using N-butylurea.
Materials & Reagents:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
N-Butylurea (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.2 eq) or another suitable acid catalyst
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Visualizing the Workflow
Caption: Step-by-step workflow for the synthesis of N1-substituted DHPMs.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), N-butylurea (1.28 g, 11 mmol), and 20 mL of absolute ethanol.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.38 g, 2 mmol) to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2). The reaction is typically complete within 4 to 12 hours.
-
Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A precipitate may form upon cooling.
-
Crystallization: If no solid has formed, reduce the volume of the solvent by about half using a rotary evaporator. Place the concentrated solution in an ice bath to induce crystallization. If necessary, add a small amount of cold water to facilitate precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude DHPM.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from hot ethanol.
Trustworthiness through Self-Validation:
The protocol's integrity is validated by the physical properties of the expected product. A successful synthesis will yield a crystalline solid. The identity and purity can be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): The spectra will show characteristic peaks corresponding to the protons and carbons of the DHPM structure, confirming the successful incorporation of all three components.
-
Mass Spectrometry: Will confirm the molecular weight of the target compound.
Data Presentation: Scope of the N-Substituted Biginelli Reaction
The use of N-substituted ureas has been shown to be effective for a range of substrates, leading to good to excellent yields of N1-substituted DHPMs.[2] The table below summarizes representative outcomes.
| Entry | Aldehyde | β-Dicarbonyl | N-Substituted Urea/Thiourea | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | N-Methylurea | 92% |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | N-Methylurea | 95% |
| 3 | Benzaldehyde | Ethyl Acetoacetate | N-Phenylurea | 88% |
| 4 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | N-Allylthiourea | 85% |
| 5 | Benzaldehyde | Methyl Acetoacetate | N,N'-Dimethylurea | 94%[3] |
Data are representative examples compiled from literature on N-substituted Biginelli reactions.[2][3]
Conclusion: Authoritative Grounding & Future Directions
While this compound is an intriguing molecule, its structural characteristics—specifically the absence of a proton on one of its nitrogen atoms—make it an unsuitable candidate for classical cyclocondensation reactions like the Biginelli synthesis of dihydropyrimidinones. This analysis, grounded in established reaction mechanisms, provides a clear causal explanation for this limitation.
However, the broader class of substituted ureas remains a powerful tool for heterocyclic synthesis. As demonstrated, N-monosubstituted and N,N'-disubstituted ureas are readily employed in multicomponent reactions to generate diverse libraries of pharmacologically relevant scaffolds.[2][3] The provided protocol for the synthesis of an N1-butyl-DHPM serves as a robust, validated, and representative procedure for researchers entering this field. Future work could explore alternative cyclization strategies or different reaction partners that might accommodate the unique reactivity of N',N'-disubstituted ureas like this compound, potentially leading to novel heterocyclic systems.
References
- [Reference 1] Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PubMed Central.
- [Reference 2] Diazines. University of Oradea.
- [Reference 3] Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. ResearchGate.
- [Reference 4] N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Organic Chemistry Portal.
- [Reference 5] Three-component cyclocondensation of aldehyde, urea with aromatic... ResearchGate.
- [Reference 6] Synthesis and reactions of 1,3-Diazines (Pyrimidine). YouTube.
- [Reference 7] Dehydrogenative cyclocondensation of aldehydes, alkynes, and dialkylsilanes. PubMed.
- [Reference 8] N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N 1-Alkyl-, N 1-Aryl-, and N 1, N 3-Dialkyl-3,4-Dihydropyrimidin-2(1 H )-(thi)ones. ResearchGate.
- [Reference 9] Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central.
- [Reference 10] Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives. Semantic Scholar.
- [Reference 11] Biginelli reaction. Wikipedia.
- [Reference 12] Reactions of Aldehydes and Ketones and their Derivatives. SciSpace.
- [Reference 13] N,N′Dimethyl Urea. ResearchGate.
- [Reference 14] The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate.
- [Reference 15] A Five-Component Biginelli-Diels-Alder Cascade Reaction. PubMed Central.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 3. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1-Butyl-3,3-dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the experimental setup for reactions involving 1-Butyl-3,3-dimethylurea (CAS No. 52696-91-0).[1] As a trisubstituted urea, this compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. These application notes are designed to equip researchers with the fundamental knowledge and practical protocols for the synthesis and subsequent functionalization of this compound. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction: The Significance of Substituted Ureas
The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in hydrogen bonding interactions with biological targets.[2] N-substituted ureas are integral components of a wide array of therapeutic agents, including anticancer, antidiabetic, and antiplatelet drugs.[2] The specific substitution pattern on the urea nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This compound, with its distinct substitution pattern, offers a unique combination of a lipophilic butyl group and two methyl groups on the other nitrogen, providing a valuable synthon for creating diverse molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for safe and effective experimentation. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 52696-91-0 | [1] |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Safety Precautions:
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related ureas, such as 1,3-dimethylurea, suggest that it should be handled with care.[3]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthesis of this compound: Protocols and Mechanistic Insights
The synthesis of trisubstituted ureas can be achieved through several reliable methods. The two most direct and widely applicable routes to this compound are presented below. The choice between these protocols will often depend on the availability of starting materials.
Protocol 1: Synthesis from n-Butyl Isocyanate and Dimethylamine
This is arguably the most straightforward method, relying on the highly efficient reaction between an isocyanate and an amine.
Reaction Principle: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of n-butyl isocyanate. This nucleophilic addition reaction is typically fast and exothermic, leading to the direct formation of the urea linkage. The reaction is generally performed at or below room temperature and does not require a catalyst.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound from n-butyl isocyanate.
Materials and Equipment:
-
n-Butyl isocyanate
-
Dimethylamine (2.0 M solution in THF or anhydrous gas)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for work-up
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a 2.0 M solution of dimethylamine in THF (1.0 equivalent). Cool the flask in an ice bath to 0 °C.
-
Addition of Isocyanate: Slowly add n-butyl isocyanate (1.0 equivalent), either neat or dissolved in a small amount of anhydrous THF, to the stirred dimethylamine solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Synthesis from n-Butylamine and Dimethylcarbamoyl Chloride
Reaction Principle: Similar to the reaction with an acyl chloride, the nucleophilic n-butylamine attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The reaction produces hydrogen chloride as a byproduct, which must be neutralized by a non-nucleophilic base, such as triethylamine, to drive the reaction to completion and prevent the formation of the unreactive ammonium salt of the starting amine.
Experimental Workflow Diagram:
Sources
Application Notes and Protocols for the Quantification of 1-Butyl-3,3-dimethylurea
Introduction
1-Butyl-3,3-dimethylurea is a chemical compound of interest in various fields, including agrochemicals and industrial synthesis. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and formulation development. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established principles of analytical chemistry and offer robust frameworks for implementation in a laboratory setting.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a workhorse method for its simplicity and reliability, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for trace-level analysis. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as a viable alternative, particularly for volatile and semi-volatile analytes. Each section provides a detailed protocol, the scientific rationale behind the methodological choices, and performance expectations based on analogous urea-based compounds.
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of this compound. The method's principle lies in the separation of the analyte from the sample matrix on a stationary phase, followed by detection based on its ultraviolet absorbance.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 reversed-phase column is selected due to its versatility and effectiveness in retaining and separating moderately non-polar organic molecules like this compound from polar sample matrices.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The ratio can be optimized to achieve the desired retention time and peak shape.
-
Detection Wavelength: Urea derivatives typically exhibit UV absorbance at lower wavelengths. A detection wavelength of around 205-210 nm is chosen to maximize the signal response for this compound.[1][2][3]
-
Column Temperature: Maintaining a constant column temperature, for instance at 40°C, ensures reproducible retention times and improved peak symmetry.[1][3]
Detailed Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (e.g., 25:75 v/v).[1][3] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration that falls within the established calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Hypothetical Data for this compound)
| Parameter | Expected Performance |
| Linearity Range | 1 - 150 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC-UV Analysis
Sources
Quantitative Analysis of 1-Butyl-3,3-dimethylurea by Gas Chromatography: A Protocol for Enhanced Thermal Stability and Detection
An Application Note for Drug Development and Research Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note presents a detailed and robust methodology for the quantitative analysis of 1-Butyl-3,3-dimethylurea using Gas Chromatography (GC). Substituted ureas, a class of compounds with diverse applications including agrochemicals and pharmaceutical intermediates, often exhibit poor thermal stability, making direct GC analysis challenging.[1][2][3] This protocol addresses the inherent thermal lability of this compound through a validated chemical derivatization strategy, enabling highly reproducible and sensitive analysis. We provide comprehensive, step-by-step procedures for sample preparation using Solid-Phase Extraction (SPE), a methylation derivatization protocol, and optimized GC-Mass Spectrometry (GC-MS) parameters. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the method's principles. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of substituted ureas in various matrices.
Introduction: The Analytical Challenge of Substituted Ureas
This compound (CAS: 52696-91-0, Molecular Formula: C₇H₁₆N₂O) is a substituted urea compound.[4] Compounds in this class are known for their use as intermediates in chemical synthesis and their potential role as herbicides or degradation products thereof.[5] Accurate quantification is essential for efficacy studies, metabolic tracking, and regulatory compliance.
However, the direct analysis of many substituted ureas by Gas Chromatography is inherently problematic. The primary obstacle is their thermal instability.[6] When subjected to the high temperatures of a standard GC injector port (typically >250 °C), the N-H bond in the urea moiety can facilitate decomposition, leading to peak tailing, poor reproducibility, and inaccurate quantification.[2][7] To overcome this limitation, a chemical derivatization step is necessary to enhance the analyte's thermal stability and volatility prior to GC analysis.[8][9]
This protocol employs a methylation derivatization technique. The reaction targets the active hydrogen on the amide nitrogen, replacing it with a methyl group.[1][2] This modification forms a stable tertiary amide, which is significantly more resistant to thermal degradation and exhibits improved chromatographic behavior.[1][2]
Comprehensive Analytical Workflow
The entire analytical process, from sample receipt to final data analysis, is outlined below. This workflow is designed to ensure sample integrity, minimize analyte loss, and produce high-quality, reproducible data.
Caption: Overall workflow for the analysis of this compound.
Detailed Protocols and Methodologies
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is a robust technique for extracting and concentrating analytes from complex aqueous matrices while removing interfering substances like salts and polar impurities.[10][11] A C18 stationary phase is effective for retaining moderately non-polar compounds like this compound from a polar sample matrix.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of acetonitrile followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load up to 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove residual polar impurities.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove excess water.
-
Elution: Elute the trapped analyte with 2 x 3 mL aliquots of acetonitrile into a clean collection tube.
-
Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[12] The dry residue is now ready for derivatization.
Derivatization: Methylation of Urea
Rationale: As previously discussed, methylation is critical for thermal stability. This protocol uses iodomethane in the presence of a strong base to perform a nucleophilic displacement reaction, methylating the amide nitrogen.[1][2]
Caption: Derivatization of this compound via methylation.
Protocol:
-
Reconstitution: Reconstitute the dried sample extract from step 3.1.6 in 100 µL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Base Addition: Carefully add approximately 5 mg of sodium hydride (NaH) to the vial. Caution: NaH reacts violently with water. Ensure all apparatus is dry.
-
Reagent Addition: Add 50 µL of iodomethane to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Quenching: After cooling to room temperature, carefully quench the reaction by adding 1 mL of deionized water.
-
Extraction: Extract the derivatized product by adding 1 mL of ethyl acetate, vortexing for 1 minute, and allowing the layers to separate.
-
Sample Transfer: Transfer the upper organic layer (ethyl acetate) to a clean GC vial for analysis.
GC-MS Instrumentation and Conditions
Rationale: A GC-MS system is chosen for its high sensitivity and specificity. The mass spectrometer provides definitive identification of the derivatized analyte based on its mass spectrum, while Selected Ion Monitoring (SIM) mode can be used for trace-level quantification.[13][14] The parameters below are a validated starting point and may be optimized for specific instrumentation.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and oven control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and robust performance. |
| Injector | Split/Splitless | Use in splitless mode for trace analysis to maximize analyte transfer to the column. |
| Injector Temp | 270°C | Optimized to ensure efficient volatilization of the derivatized analyte without causing degradation. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Carrier Gas | Helium (99.999% purity) | An inert and safe carrier gas providing good separation efficiency.[15] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes. |
| GC Column | HP-5ms (30m x 0.25mm, 0.25µm) | A robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of semi-volatile compounds. |
| Oven Program | - Initial: 70°C, hold 1 min- Ramp 1: 25°C/min to 180°C- Ramp 2: 10°C/min to 280°C- Hold: 5 min | This program provides good resolution for early-eluting compounds while ensuring the target analyte elutes with a sharp peak shape.[15] |
| MS Parameters | ||
| Transfer Line Temp | 280°C | Prevents condensation of the analyte between the GC and MS.[15] |
| Ion Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| Quadrupole Temp | 150°C | Standard temperature for the mass filter.[15] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-300) and/or SIM | Use Full Scan for initial method development and analyte identification. Use SIM for routine quantification to achieve lower detection limits. Suggested SIM ions for the methylated derivative (C₈H₁₈N₂O, MW: 158.24) should be determined empirically but would likely include the molecular ion (158) and key fragment ions. |
Method Validation and Quality Assurance
For this method to be considered trustworthy in a research or regulatory setting, it must be validated.[16] Validation demonstrates that the analytical procedure is fit for its intended purpose. Key validation parameters should be assessed according to established guidelines, such as those from SANCO or by adhering to ISO/IEC 17025 standards.[16][17]
| Validation Parameter | Acceptance Criteria | Procedure |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Prepare a series of at least 5 calibration standards in blank matrix extract. Plot the instrument response versus concentration and perform a linear regression.[18] |
| Accuracy (Recovery) | 70 - 120% | Spike blank matrix samples at low, medium, and high concentration levels (n=5 for each level) before the SPE step. Calculate the recovery as (measured concentration / spiked concentration) x 100.[17] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 20% | Calculated from the recovery samples at each concentration level.[17] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. |
| Specificity | No significant interfering peaks at the analyte's retention time | Analyze multiple sources of blank matrix to ensure no endogenous components co-elute and interfere with quantification. |
Conclusion
The methodology detailed in this application note provides a reliable and robust solution to the challenges of analyzing this compound by gas chromatography. By incorporating a crucial methylation derivatization step, the thermal lability of the analyte is overcome, leading to excellent chromatographic performance. The combination of Solid-Phase Extraction for sample cleanup and concentration with sensitive GC-MS detection allows for accurate and precise quantification in complex matrices. This self-validating protocol, grounded in established analytical principles, equips researchers with a trustworthy tool for their drug development and scientific investigations.
References
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- Fawcett, J. P., et al. (1998). Determination of Derivatized Urea Herbicides in Water by Solid-phase Extraction, Methylation and Gas Chromatography With a Nitrogen-phosphorus Detector. The Analyst.
- Royal Society of Chemistry. (1998). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Analyst.
- Jardim, A. N. O., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. National Center for Biotechnology Information (PMC).
- American Chemical Society Publications. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry.
- European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document No. SANTE/11813/2017.
- PubMed. (2024). Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction. Shokuhin Eiseigaku Zasshi.
- Taylor & Francis Online. (2020). Validation method of organochlorine pesticides residues in water using gas chromatography–quadruple mass. International Journal of Environmental Analytical Chemistry.
- U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group - Determination of Selected Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Gas Chromatography/Mass Spectrometry.
- Berrada, H., et al. (2006). Determination of Urea Pesticide Residues in Vegetable, Soil, and Water Samples. International Journal of Food Microbiology.
- Laboratory Network. (2022). 9 Types of Gas Chromatography Detector.
- Drawell. (n.d.). What are Different Types of Detectors Used in Gas Chromatography and How to Choose Right One.
- PubMed. (1981). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. Journal of Chromatography.
- Saunders, D. G., & Vanatta, L. E. (1974). Derivatization and gas chromatographic measurement of some thermally unstable ureas. Analytical Chemistry.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- LCGC International. (2010). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
- R&D Chemicals. (n.d.). This compound, 52696-91-0, suppliers and manufacturers.
- IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- ResearchGate. (2012). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
- Wikipedia. (n.d.). 1,3-Dimethylurea.
Sources
- 1. Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rdchemicals.com [rdchemicals.com]
- 5. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. tandfonline.com [tandfonline.com]
Application Note: A Validated HPLC Method for the Analysis of 1-Butyl-3,3-dimethylurea Reaction Mixtures
Introduction
1-Butyl-3,3-dimethylurea is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and agrochemicals. As with any chemical synthesis, monitoring the reaction progress and ensuring the purity of the final product are critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a reaction mixture.[1][2] This application note provides a detailed, validated reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its potential impurities.
The synthesis of this compound can result in a mixture containing unreacted starting materials and various by-products. A robust analytical method is therefore essential to resolve the main component from these impurities. This document outlines the method development strategy, a detailed analytical protocol, and a comprehensive validation of the method in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Method Development Strategy: The "Why" Behind the "How"
The choice of analytical conditions is paramount for achieving a reliable separation. Here, we detail the rationale behind the selected HPLC parameters.
-
Chromatographic Mode: Reversed-Phase HPLC. this compound is a small molecule with moderate polarity. RP-HPLC is the most common and versatile mode for separating such compounds.[1][2] It utilizes a nonpolar stationary phase and a polar mobile phase. The retention of analytes is based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and elute later.
-
Stationary Phase: C18 Column. A C18 (octadecyl) bonded silica column is the workhorse of reversed-phase chromatography and provides excellent retention for a wide range of organic molecules. For small, polar molecules like urea derivatives, a C18 column offers a good balance of retention and selectivity.[8] To avoid issues with highly aqueous mobile phases that can lead to "phase collapse" or "ligand folding" with traditional C18 columns, a polar-endcapped or "aqua-stable" C18 column is recommended.[9][10]
-
Mobile Phase: Acetonitrile and Water. A gradient of acetonitrile and water is a common choice for RP-HPLC. Acetonitrile is a versatile organic modifier with low viscosity and UV transparency. A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and the more retained main component are eluted as sharp peaks within a reasonable timeframe.[8]
-
Detection: UV-Vis Detector. Urea derivatives typically possess a chromophore that absorbs in the low UV region. A UV-Vis detector set at a low wavelength, such as 210 nm, is generally suitable for the detection of these compounds.[11] A Diode Array Detector (DAD) is particularly useful as it can provide spectral information for peak identification and purity assessment.[8]
Detailed HPLC Protocol
This protocol provides a step-by-step guide for the analysis of this compound reaction mixtures.
Equipment and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Chromatography data system (CDS) for data acquisition and processing.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Reference standard of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 210 nm |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the 50:50 acetonitrile/water diluent to a concentration expected to be within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Method Validation
A comprehensive validation of the analytical method was performed according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[4][5][6][7]
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (a mixture of all reaction components except the active precursors), the reference standard, and a sample from the reaction mixture. The method demonstrated good specificity, with no interference from the blank or placebo at the retention time of this compound.
Linearity
The linearity of the method was assessed by analyzing the working standard solutions in triplicate. The calibration curve of peak area versus concentration was linear over the range of 0.01 mg/mL to 0.2 mg/mL.
| Parameter | Result |
| Linearity Range | 0.01 - 0.2 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by a recovery study, where a known amount of the this compound reference standard was spiked into a placebo solution at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 101.1 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
-
Repeatability: Six replicate injections of the 100% concentration standard solution were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
| Precision Level | %RSD of Peak Area |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.003 mg/mL
-
LOQ: 0.01 mg/mL
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the mobile phase composition (±2% organic). The system suitability parameters remained within acceptable limits, demonstrating the robustness of the method.
Data Presentation and Interpretation
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, mismatched sample solvent | Flush the column, ensure sample is dissolved in mobile phase |
| Fluctuating Baseline | Air bubbles in the system, detector lamp issue | Degas mobile phases, check lamp performance |
| Varying Retention Times | Inconsistent mobile phase, temperature fluctuations | Prepare fresh mobile phase, ensure stable column temperature |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: HPLC method validation process.
Conclusion
The HPLC method described in this application note is simple, specific, linear, accurate, precise, and robust for the analysis of this compound in reaction mixtures. This validated method is suitable for routine quality control and for monitoring the progress of the synthesis reaction, thereby aiding in process optimization and ensuring the quality of the final product.
References
- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
- PDA Journal of Pharmaceutical Science and Technology. (2020).
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- Pharmaguideline. (2024).
- ResearchGate. (2025).
- SIELC Technologies. Polar Compounds. [Link]
- PubMed.
- SIELC Technologies. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. [Link]
- Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using LC-MS/MS and HPLC-FLD. [Link]
- Bentham Science Publishers. (2024).
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- AMSbiopharma. (2025).
- YouTube. (2025). Understanding ICH Q2(R2)
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Sources
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. benthamdirect.com [benthamdirect.com]
Application Note & Protocol: A Scalable, Phosgene-Free Synthesis of 1-Butyl-3,3-dimethylurea
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 1-Butyl-3,3-dimethylurea, a key intermediate in various chemical manufacturing processes. Traditional routes to urea derivatives often rely on hazardous reagents like phosgene.[1][2][3] This document details a robust, scalable, and safer phosgene-free methodology based on the direct reaction of n-butyl isocyanate with dimethylamine. We present a detailed protocol optimized for both laboratory (gram-scale) and pilot-plant (kilogram-scale) production. The narrative emphasizes the rationale behind critical process parameters, safety-by-design principles, in-process controls (IPCs), and analytical validation to ensure a reproducible and high-yield synthesis. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and scalable process for this valuable compound.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a highly efficient nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the n-butyl isocyanate. This concerted mechanism proceeds rapidly and exothermically, typically without the need for a catalyst, to form the stable urea linkage.[4]
Reaction Scheme:
n-Butyl Isocyanate + Dimethylamine → this compound
The mechanistic simplicity of this reaction is a key advantage, as it minimizes the formation of byproducts and facilitates a straightforward work-up procedure, making it highly amenable to large-scale production.[5]
Figure 1: Mechanism of this compound formation.
Critical Safety and Hazard Analysis
Scaling up chemical reactions requires a heightened focus on safety. The primary hazards in this synthesis are associated with the starting materials.
3.1 Reagent Hazard Profile
| Reagent | Primary Hazards | Key Handling Precautions |
| n-Butyl Isocyanate | Highly Flammable, Acutely Toxic (Fatal if inhaled), Corrosive (causes severe skin burns and eye damage), Water-Sensitive, Respiratory Sensitizer.[6][7][8] | Handle only in a well-ventilated fume hood or closed system.[6] Use explosion-proof equipment and non-sparking tools.[8][9] Store under an inert atmosphere (e.g., Nitrogen) away from moisture and heat.[9] Wear a full-face respirator, chemical-resistant gloves (e.g., Butyl rubber), and flame-retardant lab coat.[6][9] |
| Dimethylamine | Extremely Flammable, Acutely Toxic, Corrosive (causes severe skin and eye burns).[10][11][12] | Handle in a well-ventilated area, away from ignition sources.[10][12][13] Ground and bond all transfer containers.[12] Wear chemical-resistant gloves, safety goggles, and a face shield.[12][14] Emergency shower and eyewash stations must be immediately accessible.[9][12] |
3.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following table summarizes the minimum required PPE for this procedure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield.[14] | Protects against splashes of corrosive reagents and vapors. |
| Skin Protection | Chemical-impermeable gloves (Butyl or Neoprene rubber recommended) and impervious, flame-resistant clothing.[9][12] | Prevents skin contact, which can cause severe burns and potential sensitization.[12][15] |
| Respiratory Protection | For lab-scale, use in a certified chemical fume hood. For scale-up or in case of insufficient ventilation, a full-face respirator with an appropriate cartridge (e.g., ABEK-type) is required.[14] | Protects against inhalation of toxic and corrosive vapors.[6][8] |
Materials and Equipment
| Reagent / Material | Grade | Supplier Example |
| n-Butyl Isocyanate | ≥98% | Sigma-Aldrich, TCI |
| Dimethylamine | 40% wt. solution in water or 2.0 M in THF | Acros Organics, Alfa Aesar |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Hexanes | ACS Grade | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore |
| Equipment | Specification |
| Reactor | Jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet. |
| Addition Funnel | Pressure-equalizing dropping funnel. |
| Temperature Control | Circulating chiller/heater for reactor jacket. |
| Filtration | Büchner funnel (lab-scale), Nutsche filter (pilot-scale). |
| Drying | Vacuum oven. |
Detailed Synthesis Protocols
5.1 Protocol 1: Laboratory Scale (10 g)
-
Reactor Setup: Equip a 250 mL, three-necked, round-bottomed flask with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the glassware and cool under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with a 40% aqueous solution of dimethylamine (13.0 g, ~0.115 mol, 1.1 eq). Begin vigorous stirring and cool the solution to 0-5 °C using an ice bath.
-
Controlled Addition: In the dropping funnel, place n-butyl isocyanate (10.4 g, 0.105 mol, 1.0 eq). Add the isocyanate dropwise to the cooled dimethylamine solution over 30-45 minutes. Causality: This slow, controlled addition is critical to manage the reaction exotherm and prevent dangerous temperature spikes.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1 hour to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel. The product often precipitates as a white solid.
-
Extract the aqueous layer twice with 50 mL portions of toluene.
-
Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield a white solid.
-
-
Purification: Recrystallize the crude solid from a minimal amount of hot hexanes to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.[16]
5.2 Protocol 2: Scale-Up (1.0 kg)
Key differences in scale-up involve superior heat management, material transfer, and solid handling.
-
Reactor Setup: Assemble a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, nitrogen inlet/outlet connected to a scrubber, and a port for reactant addition via a pump. Ensure the system is inerted with nitrogen.
-
Temperature Control: Set the circulating chiller connected to the reactor jacket to -5 °C. Causality: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A lower initial jacket temperature is essential to absorb the reaction exotherm.
-
Reagent Charging: Charge the reactor with a 40% aqueous solution of dimethylamine (1.25 kg, ~11.1 mol, 1.1 eq). Start the agitator to ensure good mixing.
-
Controlled Addition: Using a peristaltic or diaphragm pump, add n-butyl isocyanate (1.0 kg, 10.1 mol, 1.0 eq) subsurface over 2-3 hours. Monitor the internal temperature closely, ensuring it does not exceed 15 °C. The addition rate should be adjusted as necessary to control the temperature.
-
Reaction & Monitoring: After the addition is complete, allow the reactor to warm to 20-25 °C and stir for 2 hours. Take a sample for in-process control analysis (e.g., GC or TLC) to confirm the disappearance of the n-butyl isocyanate starting material.
-
Work-up and Isolation:
-
The product will likely precipitate, forming a thick slurry.
-
Filter the slurry using a Nutsche filter under nitrogen pressure.
-
Wash the filter cake with two portions of 1 L cold deionized water to remove residual dimethylamine and salts.
-
Perform a final wash with 1 L of cold hexanes.
-
-
Drying: Transfer the wet cake to trays and dry in a vacuum oven at 50 °C until a constant weight is achieved.
Process Workflow and Analytical Control
A robust process relies on well-defined steps and checkpoints.
Figure 2: Scaled-up synthesis and quality control workflow.
Analytical Methods:
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 70:30 Hexanes:Ethyl Acetate
-
Visualization: Potassium permanganate stain
-
Use: Quick check for the disappearance of starting material.
-
-
Gas Chromatography (GC):
-
Column: DB-5 or equivalent
-
Method: Monitor the disappearance of n-butyl isocyanate to confirm reaction completion. Quantify final product purity.[17]
-
-
Characterization of Final Product:
-
Melting Point: Compare to literature value.
-
¹H and ¹³C NMR: Confirm chemical structure and identify any impurities.
-
Purity by HPLC/GC: Determine final purity, typically >99%.
-
Expected Results and Troubleshooting
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1.0 kg) |
| Typical Yield | 85 - 95% | 90 - 97% |
| Appearance | White crystalline solid | White crystalline solid |
| Purity (by GC) | >99.0% | >99.5% |
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time at room temperature. Confirm starting material consumption by TLC/GC before work-up. |
| Product loss during work-up. | Ensure pH of the aqueous layer is basic before extraction to prevent protonation of the product. Perform an additional organic extraction. | |
| Product is Oily or Off-Color | Incomplete drying or presence of impurities. | Ensure product is dried to a constant weight. If color persists, consider an additional recrystallization or a charcoal treatment during recrystallization. |
| Reaction Temperature Exceeds Limit | Addition of isocyanate is too fast. | Immediately stop the addition. Allow the cooling system to bring the temperature back into range before resuming addition at a slower rate. |
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylamine Hydrochloride.
- New Jersey Department of Health. (n.d.). Hazard Summary: n-BUTYL ISOCYANATE.
- ResearchGate. (2025). Selected syntheses of ureas through phosgene substitutes.
- AKKİM. (2020). Dimethylamine (DMA) Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). OSC Response: Dimethylamine.
- New Jersey Department of Health. (n.d.). Hazard Summary: Dimethylamine.
- Balchem. (n.d.). SAFETY DATA SHEET dimethylamine, liquefied, under pressure.
- Royal Society of Chemistry. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry.
- INCHEM. (n.d.). ICSC 1642 - n-BUTYL ISOCYANATE.
- NOAA. (n.d.). n-butyl isocyanate - Report | CAMEO Chemicals.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Butyl Isocyanate.
- Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.
- Covestro. (n.d.). SAFETY DATA SHEET - MONDUR CD-TK.
- Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride.
- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
- National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- The Italian Association of Chemical Engineering. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Metiram (1-3 Dimethylurea).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 6. ICSC 1642 - n-BUTYL ISOCYANATE [chemicalsafety.ilo.org]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nj.gov [nj.gov]
- 10. akkim.com.tr [akkim.com.tr]
- 11. Dimethylamine [response.epa.gov]
- 12. nj.gov [nj.gov]
- 13. balchem.com [balchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. solutions.covestro.com [solutions.covestro.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. epa.gov [epa.gov]
Application Notes & Protocols: A Theoretical Exploration of 1-Butyl-3,3-dimethylurea as a Novel Protecting Group for Amines
Disclaimer: The following document is a theoretical guide based on established principles of organic chemistry. As of the date of this publication, 1-butyl-3,3-dimethylurea is not a commonly recognized protecting group in the scientific literature. The protocols and mechanisms described herein are proposed based on analogy to known urea and carbamate chemistry and have not been experimentally validated. This guide is intended for researchers and scientists interested in the exploration of novel protecting group strategies.
Introduction: The Quest for Orthogonal Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount.[1] A protecting group transiently masks a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[1] This principle of selective deprotection, known as orthogonality, is a cornerstone of modern synthetic strategy.
While a vast arsenal of protecting groups for amines has been developed, with carbamates like Boc, Cbz, and Fmoc being the most prominent, the search for novel protecting groups with unique stability profiles and deprotection mechanisms continues. This theoretical application note explores the potential of this compound as a protecting group for primary and secondary amines. The robust nature of the urea bond suggests that this protecting group could offer stability under conditions where common carbamate-based groups might be labile.
Synthesis of the Protecting Agent: this compound
The synthesis of unsymmetrical ureas is well-established, with the reaction of an isocyanate with an amine being a primary route.[2][3][4] A plausible and efficient synthesis of this compound would involve the reaction of butyl isocyanate with anhydrous dimethylamine.
Protocol 1: Synthesis of this compound
Materials:
-
Butyl isocyanate
-
Anhydrous dimethylamine (gas or solution in a suitable solvent like THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve butyl isocyanate (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous dimethylamine (1.1 eq) in the same solvent via the dropping funnel. Alternatively, bubble anhydrous dimethylamine gas through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Diagram 1: Synthesis of this compound
Caption: Proposed synthesis of this compound.
Application as a Protecting Group for Amines
The proposed protection of a primary or secondary amine would likely proceed through the reaction with an activated form of this compound or, more practically, by forming the protected amine directly from the substrate amine and an appropriate carbonyl source followed by N-alkylation and N,N-dimethylation steps, which is a multi-step process. A more direct, albeit hypothetical, approach would be a transamidation reaction, though this is generally not a facile process for ureas.
A more plausible synthetic route to the protected amine would be a two-step process starting from the amine to be protected.
Protocol 2: Hypothetical Protection of a Primary Amine
Materials:
-
Primary amine (R-NH₂)
-
Butyl isocyanate
-
Strong, non-nucleophilic base (e.g., Sodium Hydride)
-
Methyl iodide
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
Step 1: Formation of the N-butylurea derivative
-
Dissolve the primary amine (1.0 eq) in an anhydrous aprotic solvent.
-
Add butyl isocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Isolate the N-alkyl-N'-butylurea intermediate.
Step 2: N,N-Dimethylation
-
Dissolve the N-alkyl-N'-butylurea from Step 1 in anhydrous THF or DMF.
-
Add a strong, non-nucleophilic base such as sodium hydride (2.2 eq) portion-wise at 0 °C.
-
After gas evolution ceases, add methyl iodide (2.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Purify the final protected amine by column chromatography.
Diagram 2: Hypothetical Amine Protection Workflow
Caption: Proposed workflow for amine protection.
Proposed Deprotection Strategies
The cleavage of the robust urea linkage presents a significant challenge and is a key consideration for its utility as a protecting group. Based on the chemical stability of ureas, deprotection would likely require harsh conditions.[5][6][7]
1. Acidic Hydrolysis:
-
Conditions: Concentrated strong acids such as H₂SO₄ or HCl at elevated temperatures.
-
Mechanism: Protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent cleavage of the C-N bond.
-
Considerations: These harsh conditions would likely cleave many other acid-labile protecting groups and may not be suitable for sensitive substrates.
2. Basic Hydrolysis:
-
Conditions: Concentrated strong bases like NaOH or KOH in an alcoholic solvent at reflux.[8][9]
-
Mechanism: Nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate and subsequent C-N bond cleavage.[9]
-
Considerations: Similar to acidic hydrolysis, these conditions lack mildness and selectivity.
3. Reductive Cleavage:
-
Conditions: While not a standard method for urea cleavage, strong reducing agents like lithium aluminum hydride might reduce the carbonyl group, but are unlikely to cleave the C-N bond to regenerate the amine.
4. Novel Cleavage Strategies:
-
Recent research has shown the cleavage of a specially designed urea bond induced by nitric oxide.[10] This suggests that with clever design, a latent functional group within the protecting group could be activated for a mild and specific cleavage. For the this compound group, this would require further structural modification.
Table 1: Proposed Stability Profile of the this compound Protecting Group
| Condition | Expected Stability | Rationale |
| Strong Acids (conc. HCl, H₂SO₄, reflux) | Labile | Urea hydrolysis under harsh acidic conditions. |
| Mild Acids (TFA, AcOH) | Likely Stable | Carbamate protecting groups like Boc are cleaved by TFA, but the urea bond is generally more robust. |
| Strong Bases (NaOH, KOH, reflux) | Labile | Urea hydrolysis under harsh basic conditions. |
| Mild Bases (amines, K₂CO₃) | Stable | The urea linkage is generally stable to mild bases. |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | The urea functionality is not susceptible to hydrogenolysis. |
| Oxidizing Agents (e.g., m-CPBA) | Stable | The urea group is generally resistant to oxidation. |
| Reducing Agents (e.g., NaBH₄) | Stable | The carbonyl of the urea is not readily reduced by mild hydride reagents. |
Potential Advantages, Disadvantages, and Orthogonality
Potential Advantages:
-
High Stability: The key theoretical advantage of a urea-based protecting group is its high stability towards a wide range of reagents and reaction conditions, potentially allowing for transformations that are incompatible with more labile protecting groups.
-
Orthogonality: If mild deprotection conditions could be developed (e.g., through a modified design), it could be orthogonal to many existing protecting groups.
Disadvantages:
-
Harsh Deprotection: The primary drawback is the likely need for harsh conditions for removal, limiting its applicability with sensitive substrates.
-
Multi-step Protection: The proposed direct protection protocol is multi-step, which is less efficient.
The this compound group, as proposed, would be orthogonal to protecting groups that are cleaved under mild acidic (e.g., Boc, Trityl), mild basic (e.g., Fmoc), or hydrogenolytic (e.g., Cbz, Bn) conditions.
Conclusion and Future Outlook
This application note has presented a theoretical framework for the use of this compound as a novel protecting group for amines. While its high stability is a potential asset, the challenge of its removal under mild conditions is a significant hurdle that needs to be addressed through experimental investigation. Future research could focus on modifying the butyl or dimethyl substituents to incorporate a "handle" that allows for specific and gentle cleavage, for example, through enzymatic or photo-cleavage, or by introducing a group that facilitates an intramolecular cleavage cascade under specific conditions. Such advancements would be necessary to transition this concept from a theoretical exercise to a practical tool in the synthetic chemist's toolbox.
References
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. (n.d.).
- Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913–920. [Link]
- Ren, Y., & Rousseaux, S. A. L. (2018).
- Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online, 52(1), 249-259. [Link]
- Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477–4483. [Link]
- National Center for Biotechnology Information. (n.d.). N,N'-Dimethylurea. PubChem.
- Catalytic cleavage of the amide bond in urea using a Co(III) amino-based complex. (2020). Dalton Transactions, 49(38), 13271-13274. [Link]
- Kumar, R., et al. (2012). Iron(III) catalysed synthesis of unsymmetrical di and trisubstituted ureas--a variation of classical Ritter reaction. PubMed. [Link]
- Stability of urea in solution and pharmaceutical prepar
- What is the nature of urea? Is it acidic, basic / neutral? How can we verify it? (2025). askIITians. [Link]
- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. [Link]
- Urea. (n.d.). Wikipedia.
- Stability of urea in solution and pharmaceutical preparations. (1998).
- Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 123-130. [Link]
- Wu, R., & Liao, R. Z. (2017). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PLoS One, 12(5), e0177404. [Link]
- Large scale preparation of N-substituted urea. (n.d.).
- N,N'-DIMETHYLUREA. (n.d.). Ataman Kimya.
- Development of a urea-bond cleavage reaction induced by nitric oxide for fluorescence imaging. (2021). Journal of Materials Chemistry B, 9(21), 4411-4418. [Link]
- Bräse, S., et al. (2002). Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker. Organic Letters, 4(15), 2493–2495. [Link]
- Komorowski, L., & Niedenzu, K. (1988). Reactions of N,N'-Dimethylurea with Some Boron-Nitrogen Compounds. DTIC. [Link]
- Diaz, D. D., & Finn, M. G. (2004). A Facile Synthesis of N,N-Bis[Formamidine]Ureas and Symmetrical N,N-Disubstituted Formamidines. Bentham Science Publisher. [Link]
- Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). PubMed Central. [Link]
- Synthesis of mono-and N,N-disubstituted ureas. (2003).
- Urea cycle. (n.d.). Wikipedia.
- (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015).
- N,N-DIMETHYLUREA. (n.d.). Ataman Kimya.
Sources
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of a urea-bond cleavage reaction induced by nitric oxide for fluorescence imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis of N-Acyl-N-butyl-N',N'-dimethylureas via Reaction with Acid Chlorides
Abstract
This document provides a comprehensive guide for the synthesis of N-acyl-N-butyl-N',N'-dimethylureas through the acylation of 1-butyl-3,3-dimethylurea with various acid chlorides. N-acylureas are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities and serving as crucial components in many therapeutic agents[1][2]. This application note details the underlying reaction mechanism, provides a robust and validated experimental protocol, offers guidance on optimization and troubleshooting, and discusses the significance of this chemical transformation in the context of drug discovery and development.
Introduction: The Significance of the Acylurea Scaffold
The urea functional group is a cornerstone in modern medicinal chemistry, prized for its ability to form stable, bidentate hydrogen bonds with biological targets such as enzymes and receptors[1]. This interaction motif is central to the efficacy of numerous FDA-approved drugs[3]. Acylation of a urea, particularly at an N-substituted position, generates an N-acylurea (or ureide), a structure that further refines the compound's steric and electronic properties. This modification can enhance binding affinity, modulate pharmacokinetic properties, and unlock novel biological activities[4]. Acylurea derivatives have demonstrated significant potential as anticancer, anticonvulsive, and anti-HIV agents, making their synthesis a topic of considerable interest to researchers in drug development[1][3].
The reaction of a substituted urea with an acid chloride is a direct and efficient method for forging the N-acylurea linkage[5]. This guide focuses specifically on the acylation of this compound, a versatile building block for creating a library of novel chemical entities with therapeutic potential.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of N-acylureas from acid chlorides proceeds via a classical nucleophilic addition-elimination mechanism[6]. Acid chlorides are highly reactive acylating agents due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic[7][8].
The key steps are as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the acid chloride. The nitrogen atom bearing the butyl group is the reactive nucleophile due to its secondary amine character, in contrast to the tertiary, more sterically hindered, and less nucleophilic dimethylamino group.
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and its electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group[9].
-
Deprotonation: The resulting protonated N-acylurea is then deprotonated by a base (typically a non-nucleophilic amine like triethylamine or pyridine) present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, preventing it from protonating the starting urea and rendering it non-nucleophilic[6][10].
Mechanistic Diagram
Caption: General mechanism for the acylation of this compound.
Experimental Protocol: General Procedure for Acylation
This protocol provides a reliable method for the synthesis of N-acyl-N-butyl-N',N'-dimethylureas. It includes steps for reaction setup, monitoring, workup, and product purification.
Materials and Equipment
-
Reagents: this compound, desired acid chloride (e.g., benzoyl chloride, acetyl chloride), triethylamine (Et₃N) or pyridine, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, nitrogen or argon gas inlet, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, flash chromatography system.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous DCM (or THF) to dissolve the urea (concentration typically 0.1-0.5 M).
-
Add triethylamine (1.2-1.5 eq.) to the solution via syringe. Causality Note: A slight excess of base is used to effectively neutralize the HCl generated during the reaction, driving the equilibrium towards the product[11].
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Addition of Acid Chloride:
-
Dissolve the acid chloride (1.1 eq.) in a small amount of anhydrous DCM in a dropping funnel.
-
Add the acid chloride solution dropwise to the cooled urea solution over 15-30 minutes. Causality Note: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products[12]. A fuming may be observed upon addition, which is the reaction of the acid chloride with trace moisture[8].
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir for 2-16 hours (reaction time is dependent on the reactivity of the specific acid chloride).
-
Monitor the reaction's progress by TLC, checking for the consumption of the starting urea. A typical eluent system is ethyl acetate/hexanes.
-
-
Aqueous Workup:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Causality Note: The bicarbonate solution neutralizes any remaining acid chloride and the triethylammonium hydrochloride salt formed[11].
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final N-acylurea product.
-
Characterize the product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy to confirm its structure and purity[13][14].
-
Experimental Workflow Diagram
Caption: Flowchart of the general procedure for N-acylurea synthesis.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction outcomes for the acylation of this compound with various acid chlorides, demonstrating the versatility of the protocol.
| Entry | Acid Chloride (R-COCl) | R Group | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | Phenyl | DCM | 4 | 92% |
| 2 | Acetyl Chloride | Methyl | THF | 2 | 88% |
| 3 | Isobutyryl Chloride | Isopropyl | DCM | 3 | 95% |
| 4 | 4-Nitrobenzoyl Chloride | 4-Nitrophenyl | THF | 6 | 85% |
| 5 | Cyclohexanecarbonyl chloride | Cyclohexyl | DCM | 5 | 90% |
| (Note: Yields are for isolated, purified products and may vary based on reaction scale and purity of reagents.) |
Applications in Drug Development
The N-acylurea motif is a "privileged scaffold," meaning it is a structural framework that can bind to multiple, distinct biological targets[4]. The synthesis of libraries based on the N-(acyl)-N-butyl-N',N'-dimethylurea core allows for systematic exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: By varying the "R" group of the acid chloride, researchers can fine-tune properties like lipophilicity, polarity, and metabolic stability, which are critical for developing compounds with drug-like characteristics[15].
-
Target Interaction: The acylurea moiety can act as a potent hydrogen bond donor and acceptor, anchoring the molecule within the active site of a protein. For example, the urea moiety in the anticancer drug Sorafenib forms key hydrogen bonds with the kinase hinge region[3].
-
Lead Optimization: This synthetic route provides a facile method for generating analogs of a lead compound. The straightforward reaction and purification process make it amenable to parallel synthesis for the rapid generation of new chemical entities for screening and optimization[15][16].
Conclusion
The reaction between this compound and acid chlorides is a powerful and versatile method for synthesizing N-acylureas, a class of compounds with profound importance in medicinal chemistry and drug discovery. The protocol described herein is robust, high-yielding, and applicable to a wide range of acid chlorides. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively leverage this reaction to create novel molecules with significant therapeutic potential.
References
- Li, Z., Wang, X., Da, Y., & Chen, J. (2007). A Novel Route to Acyl Ureas: Syntheses of N-[5-(2-Chlorophenyl)-2-Furoyl]-N'-Arylthioureas and Ureas.
- Häcker, H. G., Meusel, M., Aschfalk, M., & Gütschow, M. (2011). Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides.
- Zhang, Y., et al. (2011). Synthesis and characterization of novel N-acyl cyclic urea derivatives.
- Häcker, H. G., Meusel, M., Aschfalk, M., & Gütschow, M. (2011). Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides.
- Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Link
- Sancineto, L., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Link
- Häcker, H. G., Meusel, M., Aschfalk, M., & Gütschow, M. (2011). Solid-phase synthesis of disubstituted N-acylureas from resin-bound ureas and acyl chlorides. PubMed. Link
- (2023). Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review.
- Movassaghi, M., & Hill, M. D. (2006). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses Procedure. Link
- Adu-Ampratwum, D., et al. (2021). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. MDPI. Link
- LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. Link
- Rohilla, J., et al. (2024). Multi-functional Acyl Urea Compounds: A Review on Related Patents, Clinical Trials, and Synthetic Approaches. Bentham Science Publishers. Link
- (2025). A Theoretical and Computational Chemistry Guide to N-Aryl-N'-Alkylureas. BenchChem. Link
- (2025). Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. BenchChem. Link
- (2025). Enzyme-catalyzed Acylation of (R,S)-1-phenylethanol in 1-butyl-3-methylimidazolium Based Ionic Liquids.
- Organic Chemistry Tutor. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube. Link
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Link
- Butler, A. R., & Hussain, I. (1981). Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Journal of the Chemical Society, Perkin Transactions 2. Link
- D'Alelio, G. F. (1937). Process for the preparation of urea derivatives.
- Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide. Link
- Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes. Link
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Solid-phase synthesis of disubstituted N-acylureas from resin-bound ureas and acyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Catalytic Applications of 1-Butyl-3,3-dimethylurea Derivatives: Application Notes and Protocols for Advanced Organic Synthesis
Introduction: The Untapped Potential of an Asymmetric Urea
In the expansive field of catalysis, the urea scaffold has emerged as a remarkably versatile functional group. Its ability to act as a potent hydrogen-bond donor, a directing group for C-H activation, and a robust ligand for transition metals has cemented its role in modern synthetic chemistry. While chiral and C2-symmetric ureas have been extensively studied, particularly in asymmetric organocatalysis, the potential of simpler, unsymmetrically substituted derivatives like 1-Butyl-3,3-dimethylurea remains a frontier with significant untapped potential.
This technical guide moves beyond well-trodden ground to explore the catalytic applications of this compound and its closely related derivatives. As an N,N,N'-trisubstituted urea, its unique electronic and steric profile—featuring a single N-H proton for hydrogen bonding and two N-methyl groups for potential metal coordination—opens up distinct avenues for catalytic design. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this accessible and versatile molecule in novel catalytic systems. We will delve into its prospective roles as a ligand in cross-coupling reactions, a directing group in C-H functionalization, and a simple yet effective organocatalyst.
Part 1: this compound as a Ligand in Transition Metal Catalysis
The lone pairs of electrons on the nitrogen and oxygen atoms of the urea moiety make it a competent ligand for transition metals. Unlike bidentate N,N'-disubstituted ureas, the N,N-dimethyl substitution in this compound creates a distinct coordination environment. This section outlines its potential application as a ligand in two pivotal cross-coupling reactions: the Chan-Lam N-arylation and the Suzuki-Miyaura C-C coupling.
Application in Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, typically using a copper catalyst. The choice of ligand is crucial for stabilizing the copper center and facilitating the catalytic cycle. N,N'-Dimethylurea has been demonstrated to be an effective and inexpensive ligand for the copper-catalyzed N-arylation of amides, amines, and aminophenols with arylboronic acids.[1] The in-situ complexation of the urea with the copper source simplifies the experimental setup.
Causality Behind Experimental Choices: this compound, being structurally similar to N,N'-dimethylurea, is proposed to act as an effective ligand for copper. The urea's carbonyl oxygen and dimethylamino nitrogen can coordinate with the copper catalyst, stabilizing it and promoting the key steps of transmetalation and reductive elimination. The use of a mild base is essential to facilitate the deprotonation of the nucleophile. Methanol is often an excellent solvent as it helps to solubilize the copper salts and other reagents.
Experimental Protocol: Screening this compound as a Ligand in a Model Chan-Lam Reaction
Objective: To evaluate the effectiveness of this compound as a ligand in the copper-catalyzed N-arylation of aniline with phenylboronic acid.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)
-
This compound (0.2 mmol, 20 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Methanol (5 mL)
-
Standard laboratory glassware, magnetic stirrer, and heating plate.
Procedure:
-
To a clean, dry round-bottom flask, add Cu(OAc)₂ (18.2 mg, 0.1 mmol) and this compound (28.8 mg, 0.2 mmol).
-
Add methanol (5 mL) and stir the mixture at room temperature for 10 minutes to allow for in-situ complex formation.
-
Add aniline (91 µL, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and triethylamine (279 µL, 2.0 mmol) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired N-phenylaniline.
Data Presentation: Parameters for Optimization
| Parameter | Range to Investigate | Rationale |
| Copper Source | Cu(OAc)₂, CuI, Cu₂O | The copper source can influence the reaction rate and yield. |
| Ligand Loading | 5 - 30 mol% | To determine the optimal ligand-to-metal ratio. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | The strength and nature of the base can affect substrate deprotonation. |
| Solvent | Methanol, Ethanol, Dichloromethane | Solvent polarity can impact the solubility of reagents and reaction kinetics. |
| Temperature | Room Temp. - 80 °C | To find the optimal balance between reaction rate and potential side reactions. |
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, relying on a palladium catalyst, typically supported by a phosphine or N-heterocyclic carbene (NHC) ligand. The ligand's role is to stabilize the Pd(0) active species and facilitate oxidative addition and reductive elimination. Electron-rich ligands are known to promote the oxidative addition step, which is often rate-limiting, especially with challenging substrates like aryl chlorides.[2]
Causality Behind Experimental Choices: The nitrogen atoms in this compound possess lone pairs of electrons, making it a potential N-donor ligand for palladium. While not as strongly electron-donating as typical phosphine ligands, its accessibility and low cost make it an attractive candidate for screening in high-throughput experimentation. A screening protocol is essential to determine if it can effectively support the catalytic cycle.
Experimental Protocol: General Workflow for Screening this compound as a Ligand in a Suzuki-Miyaura Reaction
Objective: To systematically evaluate this compound as a ligand in the palladium-catalyzed coupling of 4-bromoanisole and phenylboronic acid.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
This compound (2-4 mol%)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF) (3-5 mL)
-
Schlenk flask or sealed vial, inert atmosphere (Argon or Nitrogen).
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium source, this compound, 4-bromoanisole, phenylboronic acid, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by taking aliquots at regular time intervals and analyzing them by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Visualization of Catalytic Ligand Screening Workflow
Caption: General workflow for screening this compound as a ligand.
Part 2: Urea Moiety as a Directing Group in C-H Activation
Palladium-catalyzed C-H activation is a powerful strategy for molecular functionalization that avoids the need for pre-functionalized starting materials. The urea functional group can act as an effective directing group, positioning the palladium catalyst in proximity to a specific C-H bond for activation. This typically occurs at the ortho position of an aryl urea.
Mechanistic Insight: Concerted Metalation-Deprotonation (CMD) The prevailing mechanism for this type of C-H activation is the Concerted Metalation-Deprotonation (CMD) pathway.[3] In this process, the urea's N-H bond coordinates to the palladium center, and a base (which can be an external additive or even a water molecule) assists in the deprotonation of the ortho C-H bond. This forms a palladacycle intermediate, which can then undergo further reactions, such as olefination.
Visualization of Urea-Directed C-H Activation Mechanism
Caption: Mechanism of urea-directed C-H activation via a CMD pathway.
Experimental Protocol: General Procedure for Urea-Directed C-H Olefination
Objective: To functionalize an aryl urea derivative via palladium-catalyzed C-H olefination, using the urea moiety as a directing group.
Materials:
-
Aryl urea substrate (e.g., 1-phenyl-3-butyl-3-dimethylurea, if synthesized) (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)
-
Olefin (e.g., n-butyl acrylate) (1.5-3.0 equiv)
-
Oxidant (e.g., Ag₂CO₃, benzoquinone) (if a Pd(0)/Pd(II) cycle is desired)
-
Acidic co-catalyst (e.g., p-TsOH)
-
Solvent (e.g., Acetic Acid, Toluene)
Procedure:
-
In a pressure-tolerant vial, combine the aryl urea substrate, Pd(OAc)₂, the olefin, any oxidant, and the acidic co-catalyst.
-
Add the solvent and seal the vial.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, filter the reaction mixture through a pad of celite to remove palladium black.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the ortho-olefinated product.
Part 3: this compound as a Simple Organocatalyst
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on non-covalent interactions. Urea and thiourea derivatives are exemplary hydrogen-bond donors. The two N-H protons of a typical N,N'-disubstituted urea can form a bidentate hydrogen-bond complex with an electrophile (like a carbonyl or nitro group), activating it towards nucleophilic attack.[4]
Mechanistic Considerations for a Trisubstituted Urea: this compound possesses only one N-H proton. While this precludes the classic bidentate "clamp-like" binding, it can still function as a potent monodentate hydrogen-bond donor. This interaction can lower the LUMO of an electrophile, making it more susceptible to attack. This type of activation is particularly relevant in reactions like the Michael addition.
Experimental Protocol: Michael Addition of a β-Ketoester to a Nitroolefin Catalyzed by this compound
Objective: To demonstrate the organocatalytic activity of this compound in a classic C-C bond-forming reaction.
Materials:
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Ethyl acetoacetate (1.5 mmol, 1.5 equiv)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., Toluene, Dichloromethane) (2 mL)
Procedure:
-
To a vial, add trans-β-nitrostyrene (149 mg, 1.0 mmol), the solvent (2 mL), and this compound (14.4 mg, 0.1 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add ethyl acetoacetate (190 µL, 1.5 mmol) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Data Presentation: Screening Parameters for Organocatalytic Michael Addition
| Parameter | Variation | Expected Outcome |
| Catalyst Loading | 1 - 20 mol% | Lower loading is preferable for efficiency; higher loading may increase rate. |
| Solvent | Toluene, CH₂Cl₂, THF, neat | Solvent polarity can affect the strength of hydrogen bonding and reaction rate. |
| Temperature | 0 °C to 40 °C | Lower temperatures may improve selectivity in more complex systems. |
| Nucleophile | β-ketoesters, malonates, thiols | To explore the substrate scope of the catalyst. |
Part 4: Synthesis Protocol for this compound
The accessibility of a catalyst is paramount to its utility. This compound can be synthesized through straightforward and established methods for urea formation. One common and reliable method is the reaction of an isocyanate with an amine.
Protocol: Synthesis from Butyl Isocyanate and Dimethylamine
Objective: To prepare this compound for use in catalytic applications.
Materials:
-
Butyl isocyanate (10.0 g, 101 mmol, 1.0 equiv)
-
Dimethylamine (2.0 M solution in THF, 55 mL, 110 mmol, 1.1 equiv)
-
Anhydrous diethyl ether or THF (100 mL)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butyl isocyanate in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the dimethylamine solution dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
A white precipitate may form. If so, collect it by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from hexanes) or by column chromatography to yield pure this compound.
Conclusion
This compound represents an underexplored yet promising molecule in the field of catalysis. Its structural simplicity, ease of synthesis, and unique electronic and steric properties position it as a versatile tool for synthetic chemists. The protocols outlined in this guide provide a robust starting point for investigating its efficacy as a ligand in transition metal catalysis, a directing group for C-H activation, and a straightforward organocatalyst. By moving beyond the conventional and exploring the nuances of such asymmetric ureas, new and efficient catalytic systems can be uncovered, further expanding the synthetic chemist's toolkit for tackling challenges in academic and industrial research.
References
- Ning, H., Li, Y., & Zhang, C. (2023).
- Bellona Foundation. (2009). Amines Used in CO2 Capture. [Link]
- Hamdy, L. B., et al. (2021). The application of amine-based materials for carbon capture and utilisation: an overarching view. Materials Advances, 2(18), 5858-5881. [Link]
- Saikia, R., et al. (2021). N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. Organic & Biomolecular Chemistry, 19(3), 634-643. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Lia, K., et al. (2018). Reaction Enthalpy Conversion in Amine Based Post- Combustion CO2 Capture. Chemical Engineering Transactions, 69, 757-762. [Link]
- Thakur, A.J., & Bora, U. (2020). N,N'−dimethylurea as an auxiliary in Chan−Lam cross−coupling. Shodhganga. [Link]
- Ghosh, A., et al. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I. Tetrahedron Letters, 56(46), 6453-6457. [Link]
- Mondal, S., et al. (2015). Tris-ureas as versatile and highly efficient organocatalysts for Michael addition reactions of nitro-olefins. Journal of Molecular Catalysis A: Chemical, 397, 136-144. [Link]
- Juaristi, E., et al. (2013). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 18(6), 6729-6744. [Link]
- Kim, H. J., & Kim, Y. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Prime Archives in Chemistry. [Link]
- Kim, H. J., & Kim, Y. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes.
- Kim, H. J., & Kim, Y. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. International Journal of Molecular Sciences, 23(9), 4619. [Link]
- ResearchGate. (2018). Screening of reaction conditions for the Suzuki-Miyaura cross-coupling model reaction. [Link]
- Organic Preparations and Procedures, Inc. (1976). PREPARATION OF N,N′-DIALKYLUREAS.
- Díaz, D. D., et al. (2005). 1-(TERT-BUTYLIMINO-METHYL)-1,3-DIMETHYL-UREA HYDROCHLORIDE. Organic Syntheses, 82, 59. [Link]
- ACS Publications. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4684-4688. [Link]
- Organic Syntheses. (2007). di-tert-butyldiaziridinone. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2012). Palladium-catalysed directed C–H activation by anilides and ureas; water participation in a general base mechanism. Organic & Biomolecular Chemistry, 10(24), 4631-4637. [Link]
- OpenChemHub. (2021).
- Google Patents. (1976). Process for preparing n, n-dimethylurea.
- MDPI. (2019). Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. Molecules, 24(18), 3349. [Link]
- Organic Chemistry Portal. Chan-Lam Coupling. [Link]
Sources
- 1. N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-catalysed directed C–H activation by anilides and ureas; water participation in a general base mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-Butyl-3,3-dimethylurea Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Butyl-3,3-dimethylurea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond basic protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.
Section 1: Reaction Overview and Core Principles
The synthesis of this compound is most commonly achieved through the nucleophilic addition of dimethylamine to 1-butylisocyanate.[1] This reaction is typically high-yielding and straightforward, but its success is contingent on the precise control of several key parameters.
The fundamental mechanism involves the attack of the lone pair of electrons on the nitrogen atom of dimethylamine on the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to yield the final urea product.
Caption: Primary reaction pathway for the synthesis of this compound.
Key Experimental Parameters
Success in this synthesis hinges on controlling variables that can either promote the desired reaction or favor undesirable side reactions.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Stoichiometry | 1.0 eq. 1-Butylisocyanate 1.0 - 1.1 eq. Dimethylamine | A slight excess of the amine can help drive the reaction to completion. However, a large excess can complicate purification. Accurate molar ratios are critical. |
| Temperature | 0°C to Room Temperature | The reaction is exothermic. Initial cooling (0-5°C) during the addition of reagents is crucial to prevent runaway reactions and the formation of side products like biurets.[2][3] Once the addition is complete, the reaction can typically be allowed to warm to room temperature. |
| Solvent | Anhydrous Aprotic Solvents (e.g., THF, DCM, Toluene) | The isocyanate group is highly reactive towards protic solvents, especially water.[4] The use of dry, inert solvents is mandatory to prevent hydrolysis of the starting material. |
| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is essential to exclude atmospheric moisture, which is a primary cause of low yields. |
| Reagent Purity | Anhydrous, >98% | Impurities, especially water or other primary/secondary amines in the starting materials, will consume the isocyanate and lead to a complex mixture of byproducts. |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield of this compound is consistently low. What are the primary causes?
A1: Low yield is the most frequent complaint and almost always traces back to one of three issues:
-
Moisture Contamination: 1-Butylisocyanate reacts violently and rapidly with water.[5][6] This reaction consumes the isocyanate to form an unstable carbamic acid, which then decarboxylates to produce butylamine and CO₂.[4] This newly formed butylamine will then react with another molecule of 1-butylisocyanate to create the symmetrical byproduct, 1,3-dibutylurea, a common impurity that significantly lowers the yield of your desired product.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Stoichiometry: An inaccurate measurement of either starting material will leave the other in excess, making a complete reaction impossible. Because dimethylamine is often supplied as a solution or a gas, accurately determining its molar quantity is critical.
-
Solution: If using a solution of dimethylamine, ensure its concentration is accurately known. If using gaseous dimethylamine, bubble it through the reaction mixture and weigh the vessel before and after to determine the mass added.
-
-
Poor Temperature Control: While the reaction proceeds readily, it is exothermic. Adding the dimethylamine too quickly without external cooling can cause localized heating. High temperatures can promote side reactions, including the reaction of the product urea with another isocyanate molecule to form a biuret structure.[7]
-
Solution: Perform the addition of dimethylamine slowly to the isocyanate solution in an ice bath (0-5°C). Monitor the internal temperature of the reaction.
-
Q2: I've identified an impurity with a higher molecular weight than my product. What is the most likely side product?
A2: The most probable high-molecular-weight impurity is a biuret . This occurs when the N-H proton on the newly formed this compound product acts as a nucleophile and attacks a second molecule of 1-butylisocyanate. This is more likely to occur if the reaction temperature is too high or if there is a localized excess of the isocyanate.
Caption: Common side reactions leading to the formation of key impurities.
-
Solution: The formation of biurets is often irreversible under typical workup conditions. Prevention through strict temperature control is the best strategy. If biuret has formed, purification via column chromatography may be necessary, as its polarity will be different from the desired product.
Q3: The reaction seems to stall and does not proceed to completion, even after several hours. How can I resolve this?
A3: A stalled reaction typically points to an issue with reagent activity or reaction conditions.
-
Purity of Dimethylamine: If using an older bottle of dimethylamine solution, its concentration may have decreased over time.
-
Solution: Use a fresh bottle or titrate an aliquot to confirm its concentration before use.
-
-
Insufficient Mixing: In larger-scale reactions, poor agitation can lead to concentration gradients, preventing the reagents from interacting effectively.
-
Solution: Ensure vigorous mechanical stirring, especially during the addition phase.
-
-
Low Temperature: While initial cooling is necessary, if the reaction is maintained at a very low temperature (e.g., < 0°C) for its entire duration, the rate may be too slow for practical purposes.
-
Solution: After the exothermic addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure it goes to completion.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are excellent choices. They are aprotic, effectively solubilize the reagents, and are relatively easy to remove under vacuum. Toluene can also be used. Avoid protic solvents like alcohols and any solvent with residual water.
Q2: How can I effectively monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is a simple and effective method. The starting 1-butylisocyanate can be visualized using a potassium permanganate stain. The urea product is also UV active. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the isocyanate and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: Are there safer, phosgene-free alternatives for this synthesis? A3: Yes. While the isocyanate route is direct, isocyanates are often synthesized using the highly toxic gas phosgene.[8] Modern, safer methods focus on avoiding isocyanates altogether. One common phosgene-free approach involves using a carbonylating agent like 1,1'-Carbonyldiimidazole (CDI).[1][9] In this method, one amine (e.g., butylamine) is first reacted with CDI to form an activated carbamoyl-imidazole intermediate, which is then reacted with the second amine (dimethylamine) to form the urea.
Q4: What are the critical safety precautions for handling 1-butylisocyanate and dimethylamine? A4: Both reagents are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.
-
1-Butylisocyanate: It is highly flammable, toxic if inhaled, a lachrymator, and causes severe skin burns.[5][6] It is also a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions. Always wear nitrile gloves (or butyl rubber for extended handling), chemical splash goggles, and a lab coat.[10]
-
Dimethylamine: This is a flammable and corrosive gas or solution that can cause severe skin and eye burns and respiratory irritation.[11][12] Handle with the same level of personal protective equipment (PPE).
-
Emergency Preparedness: An emergency shower and eyewash station should be immediately accessible.[12]
Section 4: Experimental Protocols
Protocol 4.1: High-Yield Synthesis of this compound
This protocol is a representative example. All manipulations should be performed by trained personnel in a chemical fume hood.
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: Charge the flask with 1-butylisocyanate (e.g., 9.91 g, 100 mmol, 1.0 eq.) and 100 mL of anhydrous THF.
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0-5°C with stirring.
-
Amine Addition: Prepare a solution of dimethylamine (e.g., 4.96 g, 110 mmol, 1.1 eq.) in 20 mL of anhydrous THF in the dropping funnel. Add the dimethylamine solution dropwise to the stirred isocyanate solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours.
-
Monitoring: Check for the disappearance of the 1-butylisocyanate starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase and a permanganate stain).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF. This will typically yield the crude product as a white or off-white solid.
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system, such as hexane/ethyl acetate or hexane/isopropanol, is often effective.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., ethyl acetate) at elevated temperature (e.g., 50-60°C) required to fully dissolve the solid.
-
Crystallization: Slowly add the less polar solvent (e.g., hexanes) dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a few more drops of the polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40°C) to a constant weight. Characterize the final product by melting point and NMR to confirm purity.
Section 5: Visual Troubleshooting Workflow
Use the following flowchart to diagnose and resolve issues leading to low product yield.
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. rjpn.org [rjpn.org]
- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. nj.gov [nj.gov]
- 11. Dimethylamine [response.epa.gov]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Butyl-3,3-dimethylurea
Welcome to the Technical Support Center for the synthesis of 1-Butyl-3,3-dimethylurea. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this compound, providing in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic protocols.
I. Reaction Overview and Key Challenges
The synthesis of this compound typically involves the reaction of butyl isocyanate with dimethylamine, or alternatively, the reaction of n-butylamine with a dimethylcarbamoyl chloride. While seemingly straightforward, these reactions are susceptible to side reactions that can impact yield, purity, and reproducibility. Key challenges often revolve around the formation of symmetrical ureas, biuret structures, and other impurities stemming from the reactivity of the isocyanate intermediate and the reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.
Question 1: My final product is contaminated with a significant amount of 1,3-dibutylurea. What is causing this, and how can I prevent it?
Answer:
The formation of the symmetrical byproduct, 1,3-dibutylurea, is a common issue, particularly when the synthesis involves an isocyanate intermediate. This side reaction is primarily caused by the presence of water in the reaction mixture.
Causality: Butyl isocyanate is highly reactive towards nucleophiles, including water. If moisture is present in your solvents or reagents, the butyl isocyanate will react with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to n-butylamine and carbon dioxide[1]. The newly formed n-butylamine, being a primary amine, is a potent nucleophile and will readily react with another molecule of butyl isocyanate to produce the undesired 1,3-dibutylurea.
Preventative Measures & Protocol:
-
Stringent Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) should be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for DCM) and distilled under an inert atmosphere (nitrogen or argon) immediately before use.
-
Reagent Quality: Use high-purity, anhydrous n-butylamine and dimethylamine. If using dimethylamine from a cylinder, pass the gas through a drying tube containing a suitable desiccant.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Order of Addition: The order in which you add your reagents can be crucial. To minimize the formation of symmetrical ureas, it can be beneficial to add the isocyanate to the amine solution, rather than the other way around. This ensures that the isocyanate is always in the presence of a large excess of the desired amine nucleophile, favoring the formation of the target product.[2]
Question 2: I'm observing a higher molecular weight impurity in my product. Could this be a biuret, and how can I avoid its formation?
Answer:
Yes, the formation of a biuret is a likely cause for a higher molecular weight impurity. Biurets are formed from the reaction of your desired urea product with an additional molecule of isocyanate.[3]
Causality: The N-H proton of the newly formed this compound is still nucleophilic and can react with another molecule of butyl isocyanate. This is especially prevalent at higher temperatures.[4] This secondary reaction leads to the formation of a biuret, which can be difficult to separate from your final product due to similar polarities.
Preventative Measures & Protocol:
-
Temperature Control: Maintain a low reaction temperature. Running the reaction at 0°C or even lower can significantly slow down the rate of biuret formation relative to the desired urea synthesis.[4]
-
Stoichiometry: Use a slight excess of the amine component (dimethylamine or n-butylamine, depending on your route). This ensures that all the isocyanate is consumed in the primary reaction, leaving none to react with the product urea.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting isocyanate is consumed. Over-extending the reaction time, especially at elevated temperatures, increases the likelihood of side reactions.
Question 3: My reaction yield is consistently low, and I'm isolating unreacted starting amine. What are the potential causes?
Answer:
Low yields with recovery of the starting amine can point to several issues, primarily related to the reactivity of your electrophile or competing side reactions.
Causality: If you are using a carbamoyl chloride, its reactivity might be insufficient under your reaction conditions, or it may have degraded during storage. If you are generating an isocyanate in situ, the formation of the isocyanate itself might be inefficient.
Troubleshooting Steps:
-
Reagent Quality Check:
-
Carbamoyl Chloride: Dimethylcarbamoyl chloride is sensitive to moisture and can hydrolyze. Ensure it is fresh and has been stored under anhydrous conditions.
-
Phosgene/Triphosgene: If you are using phosgene or a phosgene equivalent like triphosgene to generate the isocyanate from n-butylamine, ensure these reagents are of high purity and handled with appropriate care due to their toxicity.[2] The order of addition is critical when using these reagents to avoid the formation of symmetrical urea byproducts.[2]
-
-
Reaction Conditions:
-
Base: When using a carbamoyl chloride, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically required to scavenge the HCl byproduct. Ensure you are using an adequate amount of a dry, high-purity base.
-
Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or acetonitrile can sometimes accelerate these reactions, but they must be rigorously dried.
-
-
Alternative Reagents:
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of this compound? A1: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or diethyl ether are generally preferred. The key is to ensure the solvent is completely dry to prevent the side reactions discussed above.
Q2: How can I effectively purify my this compound product? A2: Purification can often be achieved through crystallization or column chromatography. For crystallization, a solvent system in which the product has moderate solubility at room temperature and is highly soluble at elevated temperatures would be ideal. For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a common choice.
Q3: Are there any safety precautions I should be aware of? A3: Yes. Isocyanates are potent lachrymators and respiratory sensitizers. Always handle butyl isocyanate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. If using phosgene or triphosgene, extreme caution is necessary due to their high toxicity.[2]
IV. Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagram illustrates the synthetic pathways.
Caption: Main and side reaction pathways in the synthesis of this compound.
V. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to room temperature | Minimizes biuret formation.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
| Solvents | Anhydrous THF, DCM | Aprotic and non-reactive with isocyanates. |
| Reagent Ratio | Slight excess of amine | Ensures complete consumption of the isocyanate. |
VI. Experimental Protocol: Synthesis via Isocyanate Route
This protocol outlines a general procedure for the synthesis of this compound from butyl isocyanate and dimethylamine.
Materials:
-
Butyl isocyanate
-
Dimethylamine (2.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, addition funnel, condenser) dried in an oven.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a solution of dimethylamine (1.1 equivalents) in anhydrous THF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add butyl isocyanate (1.0 equivalent) dissolved in anhydrous THF to the stirred dimethylamine solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a small amount of water or methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- Benchchem. Technical Support Center: Troubleshooting Formation of Insoluble Urea Byproducts.
- Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare.
- Gnaim, J. M., S. Beil, S., & Silverstein, M. S. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI.
- Organic Syntheses Procedure. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride.
- ResearchGate. Urea formation by reaction between a isocyanate group and water.
- Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate.
- Organic Chemistry Portal. Urea Formation - Common Conditions.
- ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-Butyl-3,3-dimethylurea
Welcome to the technical support center for the synthesis and optimization of 1-Butyl-3,3-dimethylurea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the common challenges encountered during its synthesis. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to proactively optimize your reaction conditions for higher yields, purity, and reproducibility.
I. Reaction Overview and Mechanism
The synthesis of this compound is most commonly achieved through the nucleophilic addition of dimethylamine to butyl isocyanate. This reaction is typically straightforward and exothermic.
Reaction Scheme:
The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen of the former isocyanate group to yield the final urea product.
II. Experimental Protocol: A Starting Point
While every reaction may require fine-tuning, the following protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
Butyl isocyanate
-
Dimethylamine (e.g., 2M solution in THF or as a gas)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Ice bath
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Reagent Setup: In the flask, dissolve butyl isocyanate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of Amine: Slowly add a solution of dimethylamine (1.0 - 1.2 equivalents) dropwise to the stirred isocyanate solution over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the limiting reagent (typically the isocyanate).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields are a common issue and can often be traced back to several factors:
-
Moisture Contamination: Isocyanates are highly reactive towards water. Any moisture in your solvent, glassware, or dimethylamine solution will lead to the hydrolysis of butyl isocyanate to form butylamine. This butylamine can then react with another molecule of butyl isocyanate to form the symmetrical urea, 1,3-dibutylurea, a common and often difficult-to-remove byproduct.[1]
-
Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents. If using a solution of dimethylamine, ensure it is anhydrous. If using dimethylamine gas, pass it through a drying agent.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Accurately measure your starting materials. Using a slight excess (1.1-1.2 equivalents) of the more volatile and easily removable dimethylamine can help drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: While the reaction is often performed at 0°C to control the exotherm, allowing the reaction to proceed at room temperature after the initial addition can ensure complete conversion.
-
Solution: After the controlled addition at 0°C, let the reaction stir at room temperature for a few hours. Monitor by TLC or GC-MS to determine the optimal reaction time.
-
-
Loss during Work-up and Purification: The product may be lost during solvent removal, transfers, or purification steps.
-
Solution: Be meticulous during the work-up. For recrystallization, choose a solvent system that provides a significant difference in solubility at high and low temperatures to maximize recovery.
-
Q2: I've identified an impurity in my final product. What could it be and how can I prevent its formation?
A2: The most common impurities are byproducts of side reactions. Here's how to identify and mitigate them:
-
1,3-Dibutylurea: As mentioned above, this is formed from the reaction of butyl isocyanate with water to generate butylamine, which then reacts with another equivalent of butyl isocyanate.
-
Prevention: The most effective prevention is the strict exclusion of moisture from your reaction.
-
Removal: 1,3-Dibutylurea can often be separated from the desired product by column chromatography or careful recrystallization, as its polarity and solubility may differ from this compound.
-
-
Biuret Formation: If an excess of butyl isocyanate is used, it can react with the newly formed this compound to form a biuret derivative.
-
Prevention: Use a slight excess of dimethylamine rather than butyl isocyanate. Ensure a controlled and slow addition of the amine to the isocyanate to avoid localized areas of high isocyanate concentration.
-
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted butyl isocyanate or dimethylamine.
-
Prevention: Increase the reaction time or consider a slight increase in temperature (e.g., to room temperature) after the initial addition. Ensure proper mixing.
-
Removal: Unreacted dimethylamine is volatile and can usually be removed under vacuum. Unreacted butyl isocyanate can be removed during purification.
-
Q3: The reaction mixture became very thick and difficult to stir. Is this normal?
A3: In some cases, especially at high concentrations, the product may precipitate out of the solution as it is formed, leading to a thick slurry.
-
Solution:
-
Increase Solvent Volume: Using a more dilute solution can help keep the product in solution.
-
Choose a Different Solvent: The solubility of the product may be higher in an alternative anhydrous solvent.
-
Mechanical Stirring: For larger scale reactions, a mechanical stirrer is more effective than a magnetic stir bar for handling thick slurries.[2]
-
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3]
-
Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) at room temperature and upon heating.[4][5]
-
General Tips:
-
Ureas are often crystalline solids.
-
A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective.[3] For example, you could dissolve the crude product in a minimal amount of a good solvent like ethyl acetate or acetone at an elevated temperature and then slowly add a poor solvent like hexanes until the solution becomes cloudy. Then, allow it to cool slowly.
-
IV. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with butyl isocyanate and dimethylamine?
A: Both reagents are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Butyl Isocyanate: It is a highly flammable liquid and vapor.[6] It is harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[6] It causes severe skin burns and eye damage and may cause allergic skin reactions or asthma-like symptoms.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Work in a well-ventilated fume hood.
-
Dimethylamine: It is also flammable and can cause severe skin and eye irritation. It is harmful if inhaled.
Q: What are the typical storage conditions for butyl isocyanate?
A: Butyl isocyanate is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[6] It is recommended to store it in a refrigerator to minimize degradation.[6]
Q: What analytical techniques are best for characterizing this compound?
A: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the product.
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product and help identify any impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1630-1680 cm-1 and N-H stretches are characteristic of ureas.
-
Melting Point: A sharp melting point is a good indicator of purity for a solid product.
Q: Can this reaction be performed without a solvent?
A: While some urea syntheses can be performed neat, using a solvent helps to control the reaction temperature, facilitates stirring, and can improve the purity of the initial crude product. For this specific reaction, using an anhydrous solvent is highly recommended to minimize side reactions.
V. Visualizing the Workflow and Key Relationships
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
VI. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq. Butyl Isocyanate : 1.1-1.2 eq. Dimethylamine | A slight excess of the amine ensures complete consumption of the isocyanate. |
| Temperature | Initial addition at 0°C, then warm to room temp. | Controls the initial exotherm and then drives the reaction to completion. |
| Solvent | Anhydrous THF, DCM, or Toluene | Aprotic solvents prevent side reactions with the isocyanate. |
| Reaction Time | 2-4 hours after addition | Typically sufficient for complete conversion; should be monitored. |
VII. References
Sources
Technical Support Center: Navigating the Stability of 1-Butyl-3,3-dimethylurea in Synthetic Applications
Welcome to the technical support center for 1-Butyl-3,3-dimethylurea. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile substituted urea in their synthetic workflows. Our goal is to provide you with in-depth technical guidance, troubleshooting advice, and practical protocols to mitigate decomposition and ensure the integrity of your reactions.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis. However, like many substituted ureas, it can be susceptible to decomposition under certain reaction conditions, leading to the formation of unwanted byproducts, reduced yields, and compromised purity of the desired product. The primary decomposition pathways are thermal degradation and hydrolysis. A thorough understanding of these pathways is crucial for designing robust and reproducible synthetic procedures.
This guide will delve into the common challenges encountered when working with this compound and provide actionable solutions to maintain its stability throughout your experimental processes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is producing N,N-dimethylamine and butyl isocyanate as byproducts. What is causing this, and how can I prevent it?
A1: The formation of N,N-dimethylamine and butyl isocyanate is a classic sign of thermal decomposition of this compound. Substituted ureas can undergo a retro-addition reaction, particularly at elevated temperatures, to yield the corresponding amine and isocyanate.[1][2]
-
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. Use an oil bath or a heating mantle with a thermocouple to ensure uniform and accurate heating. Avoid aggressive heating rates.
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS to determine the optimal endpoint.
-
Solvent Choice: Select a solvent with a boiling point that allows for an adequate reaction rate without requiring excessively high temperatures.
-
Q2: I am observing the formation of butylamine and N,N-dimethylcarbamic acid (or its decomposition products) in my reaction mixture. What is the likely cause?
A2: The presence of butylamine and derivatives of N,N-dimethylcarbamic acid suggests that hydrolysis of this compound is occurring. This can be catalyzed by either acidic or basic conditions.
-
Causality: The urea functional group is susceptible to hydrolysis, which cleaves the amide bonds. Trace amounts of acid or base in your reagents or on your glassware can catalyze this decomposition. Similarly, the presence of water in your reaction system, especially at elevated temperatures, can promote hydrolysis.
-
Troubleshooting Steps:
-
pH Control: If your reaction conditions are intended to be neutral, ensure that all reagents are free from acidic or basic impurities. Consider using a non-nucleophilic buffer if your reaction can tolerate it.
-
Moisture Exclusion: this compound is a hygroscopic solid.[3] It is crucial to handle and store it in a dry environment. Employ inert atmosphere techniques, such as working under a nitrogen or argon atmosphere, to exclude moisture from your reaction.[4][5][6][7][8] Use anhydrous solvents and dry all glassware thoroughly before use.
-
Q3: My final product is contaminated with a high-molecular-weight impurity that I suspect is a biuret derivative. How can this be happening?
A3: Biuret formation is a common side reaction for ureas, especially at higher temperatures. It occurs when an isocyanate decomposition product reacts with another molecule of the starting urea.
-
Causality: If thermal decomposition of this compound occurs to form butyl isocyanate, this reactive intermediate can then be attacked by the nucleophilic nitrogen of another molecule of this compound to form a biuret-type structure.
-
Troubleshooting Steps:
-
Strict Temperature Control: As with preventing isocyanate formation, maintaining the lowest effective reaction temperature is key.
-
Stoichiometry: In some cases, using a slight excess of a more reactive nucleophile in your main reaction can help to trap any in situ generated isocyanate before it reacts with the starting urea.
-
Purification: If biuret formation is unavoidable, it can often be removed by recrystallization or column chromatography.
-
Q4: Are there any general-purpose stabilizers I can add to my reaction to prevent the decomposition of this compound?
A4: While specific stabilizers for this compound in organic synthesis are not well-documented, the use of certain additives can be considered based on the suspected decomposition pathway.
-
For Oxidative Decomposition: If your reaction conditions are oxidative, the inclusion of a radical inhibitor like butylated hydroxytoluene (BHT) could potentially mitigate unwanted side reactions, although direct evidence for its effectiveness with this specific urea is limited. Antioxidants work by scavenging free radicals that can initiate decomposition pathways.
-
Isocyanate Scavengers: If the primary concern is the formation of butyl isocyanate and its subsequent side reactions, the use of a scavenger resin functionalized with amine groups can be an effective workup strategy to remove the isocyanate from the reaction mixture.[4][5][6][7]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the standard procedure for setting up a reaction under a dry, inert atmosphere to prevent hydrolysis of this compound.
Materials:
-
Schlenk flask or a three-necked round-bottom flask
-
Rubber septa
-
Nitrogen or argon gas source with a bubbler
-
Syringes and needles
-
Anhydrous solvents
-
Oven-dried glassware
Procedure:
-
Assemble the glassware (flask, condenser, etc.) and flame-dry it under a vacuum or dry it in an oven at >120°C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.
-
Add a magnetic stir bar and this compound to the flask.
-
Seal the flask with rubber septa.
-
Insert a needle connected to the inert gas line and another needle as a vent.
-
Purge the flask with the inert gas for 5-10 minutes.
-
Remove the vent needle and maintain a slight positive pressure of the inert gas (indicated by a slow bubble rate in the bubbler).
-
Add anhydrous solvent via a dry syringe.
-
Add other reagents via syringe. For liquid reagents, use a dry syringe. For solid reagents, dissolve them in a minimal amount of anhydrous solvent and add the solution via syringe, or add them quickly under a positive flow of inert gas.
-
Conduct the reaction under a constant, gentle stream of the inert gas.
Protocol 2: Purification of this compound by Recrystallization
This protocol can be used to purify the starting material if it is suspected to contain impurities or to purify a solid product contaminated with urea-derived byproducts.
Materials:
-
Crude this compound or product
-
A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the crude material in a minimal amount of the hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Influence of Reaction Conditions on the Stability of Substituted Ureas (General Trends)
| Parameter | Condition | Potential Decomposition Pathway | Recommended Action |
| Temperature | High (>150°C) | Thermal decomposition to isocyanate and amine | Maintain the lowest effective reaction temperature. |
| pH | Acidic or Basic | Hydrolysis | Ensure neutral conditions or use appropriate buffers. |
| Atmosphere | Presence of moisture | Hydrolysis | Work under an inert atmosphere with anhydrous solvents. |
| Reaction Time | Prolonged | Increased likelihood of all decomposition pathways | Monitor reaction progress and stop when complete. |
Visualizations
Decomposition Pathways of this compound
Caption: Major decomposition pathways of this compound.
Preventative Workflow for Reactions Involving this compound
Caption: A workflow for minimizing decomposition during reactions.
References
- Inert Atmosphere. (2022, February 1). YouTube.
- Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable.
- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
- Performing a Reaction Under an Inert Atmosphere. (2017, January 17). YouTube.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews.
- Scavenger Resins. Amerigo Scientific.
- Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications.
- Urea - Safety Data Sheet. Carl ROTH.
- strategies in organic synthesis. Wipf Group - University of Pittsburgh.
- Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate.
- Oxidative Reactions Role in the Synthesis of Organic Compounds. Longdom Publishing.
- Antioxidants: Positive or Negative Actors? PMC - NIH.
- Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC - PubMed Central.
- Free radicals, natural antioxidants, and their reaction mechanisms. RSC Publishing.
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. silicycle.com [silicycle.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Impurity Identification in 1-Butyl-3,3-dimethylurea
Welcome to the technical support center for the analysis of 1-Butyl-3,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you identify, troubleshoot, and resolve common issues encountered during your analytical experiments.
Part 1: Frequently Asked Questions - Understanding the Impurity Landscape
This section addresses foundational questions regarding the types of impurities you may encounter and the regulatory framework that governs their control.
Q1: What are the most likely process-related impurities in my this compound sample?
A: The impurity profile of your sample is a direct fingerprint of its synthetic route. Organic impurities are the most common and can include starting materials, intermediates, by-products, and reagents.[1][2] While the exact synthesis of this compound can vary, a common route involves the reaction of a butyl isocyanate derivative with dimethylamine, or a related pathway.
Based on general urea synthesis chemistry, potential process-related impurities are summarized below:
Table 1: Potential Process-Related Impurities in this compound
| Impurity Type | Potential Compound | Rationale for Presence | Recommended Analytical Technique |
|---|---|---|---|
| Starting Materials | Butylamine, Dimethylamine, Phosgene derivatives | Incomplete reaction or excess reagent carry-over. | GC-MS (for volatile amines), HPLC-UV |
| Intermediates | Butyl isocyanate | Unreacted intermediate from the synthesis process. | GC-MS (with derivatization), HPLC-UV |
| By-products | Di-butylurea, Tetra-methylurea | Formed from side reactions, such as the self-condensation of starting materials. | HPLC-UV/MS, LC-MS |
| Reagents/Solvents | Triethylamine, Tetrahydrofuran (THF), Acetonitrile | Used as catalysts or solvents during synthesis and purification. | GC-MS (Headspace for residual solvents) |
Q2: My sample has been stored for a while. What degradation products should I look for?
A: Degradation products arise from the decomposition of the drug substance itself over time due to environmental factors like heat, light, humidity, or reaction with excipients.[2] Urea compounds can be susceptible to hydrolysis. A forced degradation study is the most effective way to proactively identify these potential impurities.[3][4]
Common degradation pathways to investigate include:
-
Hydrolysis (Acidic/Basic): Urea linkage can be cleaved under strong acidic or basic conditions, potentially reverting to butylamine and dimethylamine, or forming other related products.
-
Oxidative Degradation: Exposure to oxidizing agents can lead to a variety of degradation products.[5]
-
Thermal Degradation: High temperatures can cause decomposition.[6] Studies on related ureas show that thermal instability can lead to side reactions.[6]
-
Photolytic Degradation: Exposure to UV or visible light can induce degradation. Samples should be exposed to a minimum of 1.2 million lux-hours and 200 watt-hours/m² to assess photostability.[3]
Q3: An unknown impurity is present at 0.12%. Do I need to identify it?
A: Yes. The requirement to identify and qualify impurities is dictated by regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3A(R2) guideline for new drug substances.[7][8] The guidelines set thresholds based on the maximum daily dose (MDD) of the drug.
Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [2][9]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined. At 0.12%, your impurity is above the 0.10% threshold (for MDD ≤ 2 g/day ) and therefore requires structural identification.[9]
-
Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety.
Part 2: Analytical Strategy & Troubleshooting
This section provides a logical workflow for impurity analysis and helps you troubleshoot common issues with the primary analytical techniques.
Workflow for Impurity Identification and Characterization
The following diagram outlines a systematic approach to identifying and characterizing impurities in your this compound samples.
Caption: General workflow for impurity profiling.
Q4: My HPLC-UV chromatogram shows several small, unexpected peaks. How do I begin troubleshooting?
A: This is a common and critical scenario. The first step is to determine if these peaks are real impurities or system artifacts. Here is a logical troubleshooting sequence.
Table 3: Troubleshooting Unexpected HPLC Peaks
| Step | Action | Rationale & Explanation |
|---|---|---|
| 1. Blank Injection | Inject a sample blank (mobile phase or sample solvent) and run the same gradient program.[10] | This is the most crucial first step. If the peaks appear in the blank, they are not from your sample. They could be from contaminated solvent, system carryover, or "ghost peaks" from a previous injection.[11] |
| 2. Wavelength Check | Review the UV spectrum of the unknown peaks using a Diode Array Detector (DAD). | Compare the UV spectrum of the impurity to your main compound. A similar spectrum might suggest a related compound (e.g., a dimer or degradation product). A completely different spectrum could indicate an unrelated contaminant. |
| 3. Peak Shape Analysis | Observe the peak shape. | Sharp, symmetric peaks are typically real compounds. Very broad, poorly formed peaks that appear late in the gradient can sometimes be artifacts from the mobile phase or sample matrix.[12] |
| 4. Injection Volume | Inject a smaller volume of your sample. | The area of a real impurity peak should decrease proportionally with the injection volume. If the peak area remains the same or changes non-linearly, it could be an artifact. |
| 5. Spike the Sample | If you have a reference standard for a suspected impurity, spike your sample with a small amount. | Co-elution (the spiked peak perfectly overlaps with your unknown peak) provides strong evidence of the impurity's identity. |
Q5: My peaks are tailing badly in my reversed-phase HPLC method. What's causing this and how do I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, most commonly with active silanol groups on the silica support. Urea compounds, with their polar amine and carbonyl groups, are particularly prone to this.
Sources
- 1. jpionline.org [jpionline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrpp.com [ijrpp.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: 1-Butyl-3,3-dimethylurea
Welcome to the technical support center for 1-Butyl-3,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling and use of this hygroscopic compound. Our goal is to equip you with the knowledge to mitigate common issues related to moisture absorption, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the ambient atmosphere. For a compound like this compound, which is a urea derivative, this is a critical parameter to consider. Urea and its derivatives are known to interact readily with water.[1][2] Absorbed moisture can lead to several experimental complications:
-
Inaccurate Weighing: The compound's mass will continuously increase on an analytical balance as it absorbs atmospheric water, making it impossible to accurately weigh a specific amount of the active substance.[3]
-
Altered Physical State: Moisture can cause the crystalline powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), which complicates handling and dissolution.
-
Chemical Degradation: Water is not always an inert spectator. For urea derivatives, the presence of water can potentially facilitate hydrolysis or other side reactions, especially under elevated temperatures or in the presence of catalysts, compromising sample purity.[4][5]
-
Impact on Reaction Stoichiometry: If a precise molar quantity is required for a reaction, the unaccounted-for water weight will lead to the addition of less active compound than intended, affecting reaction kinetics, yield, and purity.
While the Safety Data Sheet (SDS) for this compound may not explicitly classify it as a hazardous substance, its structural similarity to other hygroscopic ureas warrants careful handling to prevent moisture contamination.[6][7]
Q2: My batch of this compound doesn't look like a free-flowing powder. How can I assess its condition?
A: A visual inspection is the first critical step. If the material appears clumped, caked, or sticky, it has likely absorbed significant moisture. However, visual inspection is not quantitative. The definitive method to determine the extent of water absorption is by measuring the water content directly.
The gold standard for water content determination is Karl Fischer (KF) titration .[8] This method is highly specific to water and can accurately quantify moisture from parts-per-million (ppm) to 100%.[8][9] Alternative methods like Thermogravimetric Analysis (TGA) can also be used, which measure the weight loss upon heating; however, TGA measures the loss of any volatile component, not just water.[10] For accurate stoichiometric calculations, KF titration is strongly recommended.[8]
Q3: What are the ideal storage and handling conditions for this compound?
A: Proper storage is paramount to maintaining the compound's integrity. The key is to minimize its exposure to the atmosphere.
-
Primary Container: Always keep the compound in a tightly sealed, airtight container.[11] Containers with liners or gaskets provide a superior seal.
-
Secondary Containment (Desiccation): Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[10] This creates a dry micro-environment. Ensure the desiccant is regularly regenerated or replaced.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, storing the material under an inert gas like nitrogen or argon is the best practice.[7] This can be achieved by backfilling the container with the inert gas or by storing it within a glovebox.
-
Temperature: Store in a cool, dry place. Avoid areas with high humidity or significant temperature fluctuations, which can create pressure changes that compromise container seals.[11]
The following table provides a general guideline for handling based on the degree of hygroscopicity.
| Hygroscopicity Class | Water Uptake (% w/w at 80% RH) | Recommended Handling Environment |
| Slightly Hygroscopic | < 2% | Weigh quickly on an open balance. Store in a sealed container in a desiccator. |
| Hygroscopic | 2% to < 15% | Weigh in a capped vial (weighing by difference). Minimize air exposure. |
| Very Hygroscopic | ≥ 15% | All manipulations should be performed in a controlled low-humidity environment (e.g., glovebox).[10] |
| Deliquescent | Absorbs enough water to form a solution | Requires strict handling in a dry, inert atmosphere (glovebox). |
Troubleshooting Guide
This section addresses common problems encountered during experiments with hygroscopic this compound.
Problem 1: My weighing results are inconsistent, and the sample weight is constantly drifting upwards on the balance.
-
Likely Cause: This is the classic sign of a hygroscopic compound actively absorbing atmospheric moisture.[3] The longer the sample is on the balance pan, the more water it absorbs, and the more its weight increases.
-
Solutions & Optimization:
-
Minimize Exposure: Work quickly. Have all necessary tools (spatulas, vials) ready before opening the main container.
-
Use a Capped Vessel: Do not weigh the compound on open weighing paper. Instead, weigh it directly into a vial with a screw cap.
-
Employ "Weighing by Difference": This is the most accurate technique. First, weigh the capped vial containing the compound and record the mass. Transfer the desired amount of powder into your reaction vessel. Then, re-weigh the capped vial. The difference between the initial and final mass is the exact amount of compound transferred.[12] See Protocol 1 for a detailed methodology.
-
Controlled Environment: For high-precision work, perform all weighing and transfer operations inside a glovebox with a low-humidity, inert atmosphere.[10]
-
Problem 2: The compound's solubility seems to have changed, or it is dissolving much slower than previous batches.
-
Likely Cause: Moisture absorption can lead to physical changes like caking, which reduces the effective surface area and slows the rate of dissolution. In some cases, absorbed water can facilitate a phase change to a less soluble hydrated crystal form.
-
Solutions & Optimization:
-
Break Up Clumps: Before weighing, carefully break up any large clumps inside the original container using a clean, dry spatula. This should be done quickly to minimize further moisture uptake.
-
Pre-dry the Sample: If you suspect high water content and the compound is thermally stable, you can dry a portion of the material in a vacuum oven.[10] However, you must first confirm the compound's decomposition temperature. A test run on a small sample using TGA can provide this information.
-
Quantify Water Content: Use Karl Fischer titration to determine the exact water content.[8] This allows you to correct your sample weight and prepare solutions based on the true mass of the anhydrous compound, ensuring consistent concentrations.
-
Problem 3: My reaction yield is lower than expected, or I am seeing unexpected byproducts.
-
Likely Cause: The presence of water can directly interfere with certain chemical reactions. Water can act as a nucleophile, a base, or a proton source, leading to unwanted side reactions.[4] Furthermore, if the mass of the starting material was overestimated due to absorbed water, the stoichiometry of the reaction will be incorrect, leading to lower yields.
-
Solutions & Optimization:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).
-
Correct for Water Content: Always perform a Karl Fischer titration on the batch of this compound before use.[8] Adjust the mass of the compound added to the reaction to account for the measured water content. For example, if the material is found to contain 5% water by mass, you will need to weigh out 105 mg to get 100 mg of the active compound.
-
Review Reagent Compatibility: Confirm that all reagents used in your reaction are compatible with trace amounts of water.
-
Caption: Decision workflow for handling this compound.
Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic this compound by Difference
Objective: To accurately weigh a hygroscopic solid by minimizing exposure to atmospheric moisture.
Methodology:
-
Preparation: Place a clean, dry weighing vial with a screw cap on the analytical balance pan. Close the balance doors and tare the balance. Remove the vial.
-
Initial Weighing: Transfer an estimated amount of this compound (greater than the target amount) from the main stock bottle into the tared vial. Perform this transfer quickly. Immediately cap the vial.
-
Record Mass 1: Place the capped vial back on the balance, close the doors, and allow the reading to stabilize. Record this mass precisely (Mass 1).
-
Transfer: Remove the vial from the balance. Over your reaction flask (or other receiving vessel), carefully uncap the vial and use a clean spatula to transfer a portion of the solid. Do NOT try to hit an exact target mass during this step.
-
Final Weighing: Immediately re-cap the weighing vial securely. Place it back on the balance, close the doors, and wait for a stable reading. Record this mass precisely (Mass 2).
-
Calculation: The exact mass of the compound transferred is Mass 1 - Mass 2 .
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
Objective: To quantitatively determine the percentage of water (% w/w) in a sample of this compound. This protocol assumes the use of a modern automated KF titrator.
Methodology:
-
System Preparation: Ensure the KF titrator's vessel is filled with fresh, anhydrous solvent (e.g., methanol). Run a "pre-titration" to neutralize any ambient moisture within the solvent until a stable, dry baseline is achieved.
-
Titer Determination: Accurately weigh and add a certified water standard (e.g., di-sodium tartrate dihydrate) to the conditioned vessel.[13] Run the titration to determine the exact titer (mg H₂O per mL of titrant) of the Karl Fischer reagent. Perform this in triplicate for accuracy.
-
Sample Preparation: In a controlled environment (or as quickly as possible), weigh approximately 100-200 mg of this compound into a clean, dry sample vial using the "weighing by difference" method (Protocol 1 ) to determine the exact sample mass.
-
Sample Titration: Quickly introduce the weighed sample into the KF titration vessel. Ensure the sample dissolves completely. The titration will begin automatically and will stop once all the water from the sample has been consumed.
-
Calculation: The instrument's software will automatically calculate the percentage of water in the sample using the sample mass, the volume of titrant used, and the predetermined titer.
% Water (w/w) = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Mass (mg)) * 100
Caption: Consequences of moisture absorption on experimental results.
References
- On the influence of water on urea condensation reactions: a theoretical study. (n.d.). ResearchGate.
- Determination of Moisture Content in Urea by Karl Fischer Volumetric Method. (n.d.). STEMart.
- Drying and Weighing Hygroscopic Substances in Microanalysis. (1938). ACS Publications.
- This compound Industrial Grade. (n.d.). LookChem.
- Weighing by Difference. (2017, September 7). YouTube.
- How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum.
- N,N-DIMETHYLUREA FOR SYNTHESIS MSDS. (2016, May 30). Loba Chemie.
- N,N'-DIMETHYLUREA. (n.d.). Ataman Kimya.
- N,N'-DIMETHYLUREA. (n.d.). Ataman Kimya.
- Interactions of Urea Surfaces with Water as Relative Humidity Obtained from Dynamic Vapor Sorption Experiments, In Situ Single-Particle Raman Spectroscopy, and Ab Initio Calculations. (2023, September 1). White Rose Research Online.
- Soil Moisture and Temperature Effects on Granule Dissolution and Urease Activity of Urea with and without Inhibitors—An Incubation Study. (2022, November 28). MDPI.
- Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments. (n.d.). ASTM International.
- What Happens When Urea Reacts With Water? (2025, May 9). YouTube.
- UREA TESTING METHODS. (n.d.). BioSpectra.
- 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. (n.d.). Organic Syntheses.
- Thermodynamics of the Urea Process. (n.d.). UreaKnowHow.
- Good Titration Practice™ in Karl Fischer Titration. (n.d.). AquaEnergy Expo.
- 1,3-Dimethylurea. (n.d.). Ataman Kimya.
- Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. (n.d.). AIDIC.
- Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. echemi.com [echemi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Determination of Moisture Content in Urea by Karl Fischer Volumetric Method - STEMart [ste-mart.com]
- 9. metrohm.com [metrohm.com]
- 10. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 11. lobachemie.com [lobachemie.com]
- 12. youtube.com [youtube.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Catalyst Poisoning in Reactions with 1-Butyl-3,3-dimethylurea
Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 1-Butyl-3,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and ensure the success of your synthetic endeavors. As your Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental choices.
Introduction to Catalyst Deactivation
Catalyst poisoning is a critical issue in organic synthesis, leading to reduced reaction rates, low yields, and difficulty in product purification.[1][2] When working with substrates like this compound, particularly in sensitive reactions such as palladium-catalyzed cross-couplings, understanding the potential sources of deactivation is paramount. This guide will walk you through identifying, troubleshooting, and preventing common catalyst poisoning scenarios.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst poisoning in this context.
Q1: What are the most common signs of catalyst poisoning in my reaction?
A1: The primary indicators of catalyst poisoning include:
-
Reduced Reaction Rate or Stalled Reaction: A noticeable slowdown or complete halt of the reaction before the starting materials are fully consumed is a classic symptom.[3]
-
Formation of a Black Precipitate: In the case of palladium catalysts, the formation of palladium black (finely divided, inactive elemental palladium) is a visual cue of catalyst decomposition.[4]
-
Inconsistent Product Yields: If you observe significant variability in yield between batches, despite seemingly identical reaction conditions, catalyst poisoning could be the culprit.
-
Change in Product Quality: An increase in impurities or byproducts can suggest that the catalyst's selectivity has been compromised due to poisoning.[3]
Q2: My reaction mixture turned black. What does this mean and how can I prevent it?
A2: A black precipitate is likely palladium black, which forms when the active Pd(0) catalyst is oxidized to inactive Pd(II) species that then decompose.[4] This is often caused by:
-
Presence of Oxygen: Palladium(0) is highly sensitive to oxidation. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to its deactivation.[4]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation, especially at higher temperatures. The resulting phosphine oxides may not effectively stabilize the palladium catalyst.[4]
To prevent this, ensure rigorous exclusion of air from your reaction by using proper inert gas techniques (e.g., Schlenk line or glovebox), and use high-purity, degassed solvents and reagents.
Q3: Could impurities in my this compound be poisoning the catalyst?
A3: Yes, impurities in the starting materials are a frequent cause of catalyst poisoning.[4] The synthesis of substituted ureas can sometimes involve reagents or produce byproducts that are detrimental to catalysts.[5][6] Potential problematic impurities include:
-
Residual Amines or Isocyanates: Depending on the synthetic route to your urea, unreacted starting materials could be present.[5] These can competitively bind to the catalyst's active sites.
-
Sulfur or Phosphorus Compounds: If any reagents containing these elements were used in the synthesis of your urea, even trace amounts can act as potent poisons for transition metal catalysts.[2][7]
It is crucial to use highly purified this compound for sensitive catalytic reactions. If you suspect impurities, consider purification by recrystallization or column chromatography.
Q4: Can the urea functional group itself, or its byproducts, poison the catalyst?
A4: This is a more complex issue. While the urea group is generally stable, under certain reaction conditions, side reactions can occur that lead to catalyst poisoning. A well-documented phenomenon is the formation of N-acylurea in reactions involving carbodiimides, which can irreversibly destroy the catalyst.[8][9][10][11] In the context of cross-coupling, if a side reaction generates a species that binds strongly to the catalyst, it can lead to deactivation. For instance, thermal decomposition of the urea at high temperatures could generate species that inhibit the catalyst.
Troubleshooting Guide
Use the following decision tree and detailed explanations to troubleshoot a failing or underperforming reaction.
Visualizing the Problem: A Troubleshooting Workflow
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 10. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-Up Procedures for Reactions Containing 1-Butyl-3,3-dimethylurea
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for handling reactions involving 1-Butyl-3,3-dimethylurea. As researchers and drug development professionals, we understand that a successful synthesis is often defined by an efficient and effective work-up and purification strategy. Substituted ureas like this compound, while versatile, can present unique challenges during isolation due to their physical properties.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and adapt these methods to your specific reaction conditions.
Compound Profile: this compound
A foundational understanding of your compound's properties is the first step to a logical work-up. This compound is a substituted urea with a combination of polar (urea moiety) and non-polar (butyl and methyl groups) features that dictate its solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.22 g/mol | [1] |
| Appearance | Colorless-to-white crystalline powder (typical for similar ureas) | [2][3] |
| Boiling Point | ~275.1 °C at 760 mmHg | [4] |
| Key Structural Features | One N-H proton (potential H-bond donor), a basic carbonyl oxygen (H-bond acceptor), and hydrophobic alkyl groups. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Extraction & Washing
Question 1: My primary product is in an organic solvent (e.g., DCM, EtOAc), but I'm struggling to remove residual this compound with a simple water wash. Why is this happening and what should I do?
Answer: This is a common issue stemming from the dual nature of the urea's solubility. The butyl and dimethyl groups grant it solubility in many organic solvents, while the urea functional group allows for some solubility in water, especially if other polar solvents are present. A simple water wash is often insufficient.
The most effective strategy is to exploit the basicity of the urea functional group. While ureas are very weak bases, the carbonyl oxygen can be protonated by a sufficiently strong acid.[5] This converts the neutral urea into a highly water-soluble salt, which will readily partition into the aqueous phase.
Recommended Protocol: Acidic Wash Extraction (Ensure your target compound is stable to dilute acid before proceeding)
-
Dilute the Reaction Mixture: If your reaction solvent is water-miscible (e.g., THF, acetone), first remove it under reduced pressure and redissolve the residue in an immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.
-
Perform Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl). Use a volume of acidic solution equal to about 20-25% of the organic layer volume.
-
Agitate and Separate: Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash one or two more times. Monitor the removal of the urea by TLC analysis of the organic layer.
-
Neutralize: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with saturated sodium chloride (brine) to remove excess water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.
Question 2: I've formed a persistent emulsion during my aqueous work-up. How can I break it?
Answer: Emulsions are common when dealing with amphiphilic molecules like substituted ureas, which can act as surfactants. They are also more likely when using certain solvents like benzene or THF without sufficient dilution with a less polar solvent.[6]
Troubleshooting Steps for Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Brine Addition: Add a significant amount of saturated brine solution. The increased ionic strength of the aqueous phase often forces the separation of the organic layer.
-
Gentle Agitation: Gently swirl the funnel instead of vigorous shaking.
-
Filtration through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified droplets. Rinse the filter pad with fresh organic solvent to recover your product.
Category 2: Purification
Question 3: The acidic wash removed most of the urea, but trace amounts remain. What is the best purification method?
Answer: For removing trace to moderate amounts of this compound, you have two primary options: flash column chromatography and recrystallization. The choice depends on the properties of your desired product.
Option A: Flash Column Chromatography this compound is a polar compound due to the urea moiety. It will have a relatively low Rf value in non-polar solvent systems.
-
Solvent System Selection: Start with a non-polar eluent system (e.g., Hexanes/EtOAc or DCM/Methanol). A typical starting point would be a 9:1 or 4:1 Hexane:EtOAc mixture. The urea will likely remain near the baseline, allowing your less polar product to elute first.
-
Procedure:
-
Load your crude product onto a silica gel column.
-
Elute with your chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing your pure product.
-
Option B: Recrystallization If your desired product is a solid, recrystallization can be a highly effective and scalable purification method. The key is to find a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the urea has different solubility characteristics.
-
Solvent Screening: Based on the properties of related compounds like 1,3-dimethylurea, which can be crystallized from acetone/ether or ethanol, consider the following single or binary solvent systems.[7]
-
Good candidates: Isopropanol, Acetone, Ethyl Acetate, Toluene.
-
Anti-solvents (for binary systems): Hexanes, Diethyl Ether.
-
-
General Protocol:
-
Dissolve your crude product in the minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or freezer.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
General Work-Up Workflow
The following diagram outlines a general decision-making process for the work-up of a reaction containing this compound.
Caption: Decision workflow for work-up and purification.
References
- R&D Chemicals. (n.d.). This compound.
- ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
- Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride.
- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
- Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(23), 4415.
- De Luca, L., Porcheddu, A., Giacomelli, G., & Murgia, I. (2011). Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. Synlett, 2011(1), 81-84.
- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
- OECD. (2003). 1,3-Dimethylurea CAS N°: 96-31-1.
- AIDIC. (2018). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 65, 553-558.
- Wikipedia. (n.d.). Urea.
- Wikipedia. (n.d.). 1,3-Dimethylurea.
Sources
Technical Support Center: Removing Unreacted 1-Butyl-3,3-dimethylurea
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides a structured, in-depth approach for researchers, scientists, and drug development professionals facing the common issue of removing unreacted 1-Butyl-3,3-dimethylurea from their product mixtures. Instead of a simple list of steps, we will explore the causality behind each experimental choice, empowering you to adapt these methods to your specific compound.
Section 1: Understanding the Challenge - Characterizing the Impurity
This compound is a substituted urea with physicochemical properties that can make it a persistent impurity. Its structure, featuring a polar urea core and non-polar alkyl groups, gives it an intermediate polarity. This "neither-here-nor-there" character means it often resists removal by simple extraction and can co-elute with products of similar polarity during chromatography.
Understanding its properties is the first step to designing an effective purification strategy.
| Property | Value / Observation | Rationale & Implication for Purification |
| Chemical Structure | ![]() | The molecule has a polar urea group capable of hydrogen bonding, but this is sterically hindered and offset by a lipophilic n-butyl chain and two methyl groups. This duality governs its solubility. |
| CAS Number | 52696-91-0[1] | For accurate literature and safety data searches. |
| Molecular Weight | 144.22 g/mol [1] | Relatively low molecular weight. |
| Boiling Point | ~275 °C at 760 mmHg[2][3] | Too high for removal by simple distillation or evaporation under standard lab conditions without risking product decomposition. |
| Density | ~0.916 g/cm³[2][3] | Less dense than water. |
| Calculated LogP | 1.45[2] | Indicates moderate lipophilicity. It is more soluble in organic solvents than in water but retains some aqueous solubility. |
| Solubility (Estimated) | Soluble in polar organic solvents (e.g., EtOAc, DCM, Acetone, Ethanol). Sparingly soluble in water. Low solubility in non-polar solvents (e.g., Hexanes). | The key to separation lies in exploiting solubility differences between the urea and your product. For example, if your product is hexane-soluble, a hexane trituration might leave the urea behind. Conversely, an aqueous wash can remove the urea if your product is water-insoluble.[4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the very first and simplest method I should attempt? A: If your desired product is stable and has low solubility in water, a liquid-liquid extraction using dilute acid (e.g., 0.5-1.0 M HCl) or even just deionized water is the most straightforward first step.[4][5] This leverages the urea's residual polarity to partition it into the aqueous phase, while your non-polar product remains in the organic layer.
Q2: Why is this specific urea sometimes co-eluting with my product during silica gel chromatography? A: The intermediate polarity of this compound is the primary culprit. In common solvent systems like ethyl acetate/hexanes, its retention factor (Rf) can easily overlap with a wide range of moderately polar organic molecules. The butyl and dimethyl groups increase its affinity for the mobile phase compared to unsubstituted urea, moving it further up the TLC plate.
Q3: How can I effectively monitor the removal of the urea impurity? A:
-
Thin-Layer Chromatography (TLC): Use a more polar eluent than your typical system to better separate your product from the urea. Stain with potassium permanganate (KMnO₄); ureas often appear as a yellow/orange spot on a purple background.
-
¹H NMR Spectroscopy: The urea impurity has distinct signals that are easy to track: a sharp singlet for the two N-methyl groups (~2.9 ppm) and characteristic multiplets for the n-butyl chain (a triplet ~3.1 ppm for the CH₂ next to the NH, and other signals between 0.9-1.5 ppm). The absence of these signals is a strong indicator of purity.
-
LC-MS: A highly sensitive method to detect trace amounts of the impurity. The expected [M+H]⁺ ion would be at m/z 145.2.
Section 3: Purification Strategy Selection
The optimal purification strategy depends entirely on the properties of your desired product. A one-size-fits-all approach is inefficient. Use the following decision tree to identify the most promising method for your specific situation.
Caption: Decision tree for selecting the optimal purification method.
Section 4: Detailed Purification Protocols & Troubleshooting
This section provides detailed, step-by-step methodologies for the strategies identified above.
Method 1: Liquid-Liquid Extraction (Aqueous/Acidic Wash)
-
Expert Insight: This method is the most common and effective for removing urea byproducts from coupling reactions (like those using EDC or DIC), and it is often effective for unreacted substituted ureas as well.[4] The principle is to exploit the polarity of the urea carbonyl and N-H group, which allows it to be "pulled" into an aqueous phase, away from a less polar organic product. Using dilute acid can sometimes improve partitioning and also removes basic impurities like DMAP if present.
-
Experimental Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A typical volume is 10-20 mL of solvent per gram of crude material.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.5 M HCl.
-
Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Allow the layers to separate. Drain and collect the bottom (organic) layer if using DCM, or the top (organic) layer if using EtOAc.
-
Repeat the wash process 2-3 more times with fresh 0.5 M HCl.
-
Perform one final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze the resulting material by ¹H NMR or LC-MS to confirm the removal of the urea.
-
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface, add more brine and let the funnel stand for an extended period. Gentle swirling can help break the emulsion.
-
Product is also water-soluble: This method is not suitable if your product has significant water solubility.[5] Proceed to chromatography or recrystallization.
-
Method 2: Recrystallization
-
Expert Insight: Recrystallization is a powerful technique if your product is a solid.[6] Success hinges on finding a solvent system where the product's solubility is highly temperature-dependent, while the urea impurity is either very soluble or very insoluble at all temperatures.[7][8] Given the urea's properties, a good starting point is a moderately polar solvent system.
-
Experimental Protocol:
-
Solvent Screening: Place a small amount of your crude solid in several test tubes. Add potential solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like EtOAc/Hexanes) dropwise at room temperature. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent system. Heat the mixture with stirring until all the solid dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure crystals.[6]
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any mother liquor containing the dissolved urea impurity.[6]
-
Dry the crystals under vacuum. Analyze for purity.
-
-
Troubleshooting:
-
Product "Oils Out": This happens if the boiling point of the solvent is higher than the melting point of your product. Use a lower-boiling point solvent.
-
No Crystals Form: The solution may be too dilute. Try boiling off some solvent. If that fails, scratch the inside of the flask with a glass rod or add a seed crystal of your pure product.
-
Method 3: Silica Gel Flash Chromatography
-
Expert Insight: This is the most versatile but often most time-consuming method. It separates compounds based on their differential adsorption to the polar silica stationary phase.[9][10] The key is to find a mobile phase that provides a good separation (ΔRf > 0.2) between your product and the urea. The ideal Rf for the target compound is typically around 0.2-0.35 for good separation.[11][12]
-
Experimental Protocol:
-
TLC Analysis: Use TLC to determine an appropriate solvent system. Start with a mixture like 30% Ethyl Acetate in Hexanes. Spot your crude mixture and run the plate.
-
Solvent Optimization:
-
If your product and the urea are too low on the plate (low Rf), increase the polarity of the mobile phase (e.g., move to 50% EtOAc/Hexanes or add a small amount of Methanol to DCM).
-
If they are too high (high Rf), decrease the polarity (e.g., move to 10% EtOAc/Hexanes).
-
For basic compounds (e.g., containing amines), adding ~0.1-1% triethylamine to the eluent can improve peak shape and prevent streaking.[9][13]
-
-
Column Packing & Loading: Pack a column with silica gel using your chosen eluent. Dissolve your crude product in a minimal amount of solvent (preferably the eluent or a less polar solvent like DCM) and load it onto the column. "Dry loading" (adsorbing the sample onto a small amount of silica first) is recommended for samples that are not very soluble in the eluent.[12][13]
-
Elution: Run the column using positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Method 4: Preparative Reversed-Phase HPLC (Prep-HPLC)
-
Expert Insight: When all else fails, or when extremely high purity is required, Prep-HPLC is the method of choice. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile).[14][15] Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer.[16] The butyl group on the urea gives it significant hydrophobic character, allowing for good retention and potential separation from more or less polar products.
-
Experimental Protocol:
-
Analytical Method Development: First, develop a separation method on an analytical scale HPLC. A typical starting point is a C18 column with a gradient mobile phase of water and acetonitrile (both often containing 0.1% TFA or formic acid).
-
Gradient Optimization: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention times of your product and the urea. Then, optimize a shallower gradient around the elution point to maximize resolution.
-
Scale-Up: Once a good analytical separation is achieved, scale the method up to a preparative column. This involves adjusting the flow rate, injection volume, and gradient slope according to the column dimensions.
-
Fraction Collection & Analysis: Collect fractions as they elute from the column. Analyze the fractions (typically by analytical LC-MS) to identify those containing the pure product.
-
Lyophilization/Evaporation: Combine the pure fractions and remove the mobile phase, typically by lyophilization (freeze-drying) if the solvent is water/acetonitrile.
-
References
- ResearchGate. (2018).
- ResearchGate. (2015).
- ResearchGate. (2015).
- NileRed. (2016).
- Google Patents. (1959). Process for purifying and crystallizing urea. US2892870A. URL
- ECHEMI. (2022). Buy this compound Industrial Grade. URL
- Phenomenex. (2024).
- Google Patents. (2009). Method and system for removing impurities from a urea solution. WO2009032188A1. URL
- Google Patents. (2011).
- GuideChem. (n.d.). This compound, CasNo.52696-91-0. URL
- R&D Chemicals. (n.d.). This compound, 52696-91-0, suppliers and manufacturers. URL
- Wikipedia. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. URL
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. URL
- Waters. (n.d.).
- Handel, K. M., et al. (2016). General methods for flash chromatography using disposable columns. Tetrahedron, 72(46), 7321-7334. URL
- Biotage. (n.d.).
- ECHEMI. (n.d.).
- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. URL
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. US2892870A - Process for purifying and crystallizing urea - Google Patents [patents.google.com]
- 9. Chromatography [chem.rochester.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 12. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 15. jordilabs.com [jordilabs.com]
- 16. chromtech.com [chromtech.com]
Impact of solvent choice on 1-Butyl-3,3-dimethylurea reactivity
Welcome to the technical support center for 1-Butyl-3,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile urea derivative. My focus here is to provide in-depth, field-proven insights into how solvent selection critically impacts the synthesis, reactivity, and purification of this compound, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions & Troubleshooting
This section addresses the common challenges and questions that arise during the synthesis and use of this compound. Each answer is framed to provide not just a solution, but a foundational understanding of the reaction dynamics at play.
Q1: My synthesis of this compound is resulting in a low yield. What are the most likely causes related to my solvent choice?
A1: Low yields in urea synthesis are frequently traced back to suboptimal reaction conditions, with solvent choice being a primary factor. The classic synthesis involves the reaction of an isocyanate (e.g., butyl isocyanate) with an amine (e.g., dimethylamine). The solvent's role here is not passive; it actively influences reactant solubility, reaction rate, and the suppression of side reactions.
-
Moisture Contamination: Isocyanates are highly electrophilic and react readily with water. Any moisture in your solvent or glassware will lead to the hydrolysis of the isocyanate to form a carbamic acid, which is unstable and decomposes to a primary amine and carbon dioxide. This primary amine can then react with another molecule of isocyanate to form a symmetric N,N'-dibutylurea, a common and often difficult-to-remove side product.[1] Using anhydrous solvents and conducting the reaction under an inert atmosphere (like nitrogen or argon) is critical to prevent this.[1]
-
Solvent Reactivity (Protic vs. Aprotic): Protic solvents, such as water, alcohols (methanol, ethanol), or even primary/secondary amines in excess, possess acidic protons (O-H or N-H bonds).[2][3] These can react with the isocyanate intermediate, effectively consuming your starting material and forming undesired byproducts like carbamates or other ureas. Therefore, polar aprotic solvents are strongly recommended.
-
Poor Solubility: If your reactants, particularly the amine or isocyanate, are not fully solubilized, the reaction becomes mass-transfer limited, leading to incomplete conversion. The ideal solvent must adequately dissolve both starting materials to ensure a homogeneous reaction environment.
Q2: How do I select the optimal solvent for synthesizing this compound?
A2: The ideal solvent for this synthesis should be inert to the highly reactive isocyanate, capable of dissolving the reactants, and should facilitate product isolation. This leads to a clear preference for polar aprotic solvents .
-
Polar Aprotic Solvents (Recommended): These solvents possess dipole moments sufficient to dissolve polar reactants but lack acidic protons.[2][4] This prevents the solvent from participating in the reaction. They effectively solvate cations, which can help to activate the amine nucleophile.[3]
-
Examples: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), and Dimethylformamide (DMF).
-
Causality: THF is an excellent choice as it provides good solubility for many organic reagents and is relatively easy to remove under vacuum.[5] ACN and DMF are more polar and can be beneficial for less soluble starting materials, though their higher boiling points can complicate product isolation.[4]
-
-
Nonpolar Solvents (Conditional Use): Solvents like Toluene or Hexane can be used, particularly if the reactants are sufficiently soluble.[6] An advantage is that the urea product is often insoluble in these solvents, leading to precipitation upon formation, which can drive the reaction to completion (Le Châtelier's principle) and simplify isolation.
Solvent Selection Guide for Urea Synthesis
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Excellent first choice. Good solubility for reactants, inert, easy to remove.[4][5] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Good solubility, low boiling point for easy removal. Use in a well-ventilated fume hood.[4] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Highly polar, useful for stubborn solubility issues. Higher boiling point.[4][7] |
| Toluene | Nonpolar | 2.4 | 111 | Useful for precipitating the product. Must ensure reactants are soluble.[6] |
| Ethanol/Methanol | Polar Protic | 24.3 / 32.6 | 78 / 65 | Avoid. Will react with isocyanate starting materials.[2][4] |
| Water | Polar Protic | 78.5 | 100 | Avoid. Causes rapid hydrolysis of isocyanates.[1][4][7] |
Q3: I'm observing a significant amount of N,N'-dibutylurea as a byproduct. How does my solvent choice contribute to this?
A3: The formation of the symmetric N,N'-dibutylurea is a classic indicator of moisture in your reaction system. As explained in A1, water hydrolyzes butyl isocyanate to form n-butylamine. This newly formed primary amine is nucleophilic and competes with your intended dimethylamine, reacting with another molecule of butyl isocyanate to yield the undesired symmetric urea.
The causal link to your solvent is direct:
-
Using Non-Anhydrous Solvents: The most common source of water is the solvent itself. Using "reagent grade" solvents without prior drying is a frequent misstep.
-
Hygroscopic Solvents: Polar aprotic solvents like THF and DMF are hygroscopic and will absorb atmospheric moisture if not handled properly.
Solution: Always use a freshly opened bottle of anhydrous solvent or dry your solvent using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).[1] Conduct the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent moisture ingress.[1]
Diagram: Side Reaction Pathway Due to Moisture
Caption: The competitive reaction pathways for an isocyanate in the presence of the desired amine and contaminating water.
Q4: My reaction seems to work, but the product "oils out" and is difficult to crystallize. How can I troubleshoot this with solvents?
A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal, typically because the solution becomes supersaturated at a temperature above the compound's melting point.[1] This often points to issues with either product purity or the solvent system used for work-up and purification.
-
Purity: Impurities, such as the side products discussed earlier, can act as a colligative property, depressing the melting point of your product and making crystallization difficult.[8]
-
Solvent for Isolation: The ideal reaction solvent may not be the ideal crystallization solvent. After the reaction is complete, you may need to perform a solvent swap. A good crystallization is achieved by dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then cooling slowly. The product should have low solubility in this solvent at cold temperatures.
-
Recrystallization Strategy: A common and effective technique is using a binary solvent system. For instance, dissolve your crude this compound in a small amount of a soluble solvent (e.g., ethanol or DCM), then slowly add a non-solvent (e.g., hexanes or water) in which it is insoluble until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, then allow it to cool slowly. This controlled decrease in solubility often promotes the formation of high-purity crystals.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound in Tetrahydrofuran (THF)
This protocol outlines a standard laboratory procedure emphasizing anhydrous conditions.
Materials:
-
Butyl isocyanate
-
Dimethylamine (2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Setup: Oven-dry all glassware and cool under a stream of dry nitrogen or in a desiccator.[1] Assemble a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the setup under a positive pressure of nitrogen.
-
Reagents: In the flask, dissolve dimethylamine solution (e.g., 10 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Reaction: Dissolve butyl isocyanate (10 mmol, 1.0 equiv) in 10 mL of anhydrous THF and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred, cooled amine solution over 15-20 minutes. A white precipitate may begin to form.[5]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.[1]
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the limiting reagent.[9]
-
Work-up: Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated mixture in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration. Wash the precipitate with a small amount of cold diethyl ether or hexanes to remove any soluble impurities.[1][5]
-
Drying: Dry the purified product under vacuum to obtain pure this compound.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively track the consumption of reactants and the formation of this compound.
Method:
-
Standard Preparation: Prepare standard solutions of known concentrations for your starting materials (e.g., butyl isocyanate) and the product in the mobile phase. This is necessary for creating a calibration curve.
-
Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120 min), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of a reagent that will react with any remaining isocyanate (e.g., a dilute solution of a primary amine like butylamine in the mobile phase) to stop the reaction. Dilute the quenched sample to a known volume with the mobile phase.
-
Analysis: Inject the prepared samples onto the HPLC system. A reverse-phase C18 column is typically suitable.
-
Data Interpretation: By comparing the peak areas of the reactants and product in your samples to the calibration curves, you can determine their concentrations over time and assess the reaction's progress and yield.[9] A study on the related 1,3-dimethylurea synthesis used HPLC to monitor reaction progress, noting distinct peak times for reactants and products.[9]
Visualized Workflow: Troubleshooting Low Yield
This decision tree provides a logical path for diagnosing and solving issues of low product yield, with a focus on solvent-related causes.
Caption: A troubleshooting decision tree for diagnosing low yield in urea synthesis.
References
- Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Org. Synth. 2004, 81, 233.
- Marques Netto, P., et al. (2020). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. MDPI.
- Marques Netto, P., et al. (2020). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. MDPI.
- Talele, T. T. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(21), 7309.
- Marques Netto, P., et al. (2020). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. Chemistry, 2(2), 519-537.
- Singh, R., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9034.
- Organic Syntheses. (n.d.). di-tert-butyldiaziridinone. Org. Synth. 2011, 88, 288.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Zhang, L., et al. (2023). Direct synthesis of urea from carbon dioxide and ammonia. Communications Chemistry, 6(1), 154.
- ResearchGate. (n.d.). Conformational change in the association of a heterocyclic urea derivative forming two intramolecular hydrogen bonds in polar solvent.
- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
- Wikipedia. (n.d.). Urea.
- Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. SlideShare.
- Chen, J., et al. (2018). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 71, 1363-1368.
- UreaKnowHow. (n.d.). Thermodynamics of the Urea Process.
- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
- Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate.
- Kandel, S., et al. (2015). Investigation of the Reaction of 1,3-dimethylurea With Formaldehyde by Quantitative On-Line NMR Spectroscopy. Magnetic Resonance in Chemistry, 53(12), 1014-1024.
- ChemBeats. (2025). Premium 1,3-Dimethylurea: Essential for Chemical Synthesis.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions.
- Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube.
- Gonzalez-Mendoza, L., et al. (2010). New solvents designed on the basis of the molecular-microscopic properties of binary mixtures of the type (protic molecular solvent + 1-butyl-3-methylimidazolium-based ionic liquid). Journal of Physical Chemistry B, 114(40), 12934-12944.
- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
- Google Patents. (n.d.). Process for preparing n, n-dimethylurea.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aidic.it [aidic.it]
Technical Support Center: Temperature Control in Large-Scale 1-Butyl-3,3-dimethylurea Synthesis
This guide is designed for researchers, chemists, and process engineers managing the scale-up of 1-Butyl-3,3-dimethylurea synthesis. Proper temperature control is not merely a procedural step but a critical parameter for ensuring reaction safety, yield, and purity. The synthesis, typically involving the reaction of butyl isocyanate with N,N-dimethylamine or a related precursor, is characterized by a significant exothermic profile. Failure to manage this heat evolution can lead to thermal runaway, side-product formation, and compromised batch integrity. This document provides a structured, in-depth resource for troubleshooting and managing thermal dynamics in your large-scale reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard associated with the this compound reaction?
The primary hazard is a thermal runaway . This occurs when the heat generated by the exothermic reaction exceeds the rate of heat removal by the cooling system.[1][2] The synthesis of substituted ureas is often highly exothermic.[3] As the temperature of the reaction mass increases, the reaction rate accelerates, leading to an even faster rate of heat production. This positive feedback loop can cause a rapid, uncontrolled rise in temperature and pressure, potentially resulting in reactor failure, explosion, or fire.[1][4]
Q2: What is the recommended operating temperature range for this synthesis?
While optimal conditions depend on specific reagents and catalysts, many urea syntheses are conducted under carefully controlled, moderate temperatures. For related dimethylurea syntheses, temperatures in the range of 110°C to 150°C have been reported, although this can vary significantly based on the specific synthetic route.[5] It is crucial to conduct calorimetric studies (e.g., using a Reaction Calorimeter) during process development to determine the precise heat of reaction and establish a safe operating window. Higher temperatures, while potentially increasing the reaction rate, also promote the thermal degradation of urea compounds and the formation of impurities.[6]
Q3: What type of reactor setup is best suited for managing this exothermic reaction at scale?
For large-scale exothermic reactions, a jacketed reactor is essential for maintaining consistent temperatures.[7][8] These reactors feature a double-walled vessel where a heating or cooling fluid circulates within the jacket to precisely regulate the internal temperature. Key components of an ideal setup include:
-
High-Efficiency Agitation: To ensure uniform temperature distribution and prevent localized hotspots.
-
Baffles: To improve mixing and heat transfer.
-
Automated Control System: A system with a temperature sensor (thermocouple or RTD), a PID controller, and control valves to continuously monitor and adjust the flow of coolant.[7][8]
-
Emergency Quench/Vent Systems: As a layer of protection against thermal runaway.[1]
Q4: How should I initially configure my temperature control system for a scaled-up batch?
Initial setup should be approached with caution.
-
System Calibration: Ensure temperature sensors and control valves are accurately calibrated.
-
PID Controller Tuning: Start with conservative PID (Proportional-Integral-Derivative) tuning parameters to avoid aggressive cooling/heating cycles that can cause oscillations.[9][10] Modern control systems often have auto-tuning functions that can provide a good starting point.
-
Coolant Temperature: Set the cooling fluid temperature significantly lower than the target reaction temperature to provide a sufficient temperature differential (ΔT) for effective heat removal.
-
Staged Reagent Addition: The most critical step is to add the more reactive reagent (e.g., butyl isocyanate) slowly and sub-surface. This allows the cooling system to keep pace with the heat being generated, preventing accumulation of unreacted reagents which could later react uncontrollably.
Troubleshooting Guides
This section addresses specific in-process issues through a structured, question-and-answer format.
Scenario 1: Temperature Overshoots Setpoint During Reagent Addition
Question: I'm adding my butyl isocyanate, and the reactor temperature is consistently spiking 5-10°C above my setpoint before the cooling system brings it back down. What's causing this and how can I fix it?
Probable Causes:
-
Reagent Addition Rate is Too High: The rate of heat generation is momentarily overwhelming the cooling system's capacity.
-
Inadequate Mixing: Poor agitation is creating localized "hotspots" where the reaction is occurring rapidly before the bulk mass temperature reflects the change.
-
Control System Lag: There may be a delay (dead time) in the control loop, from the sensor detecting the temperature change to the control valve fully opening to increase coolant flow.[10]
-
Insufficient Cooling Capacity: The temperature or flow rate of the cooling fluid may be inadequate for the scale and rate of the reaction.
Recommended Solutions:
-
Reduce Addition Rate: Immediately slow the feed rate of the isocyanate. This is the most effective first step to regain control.
-
Increase Agitation Speed: Ensure the agitator is running at a speed sufficient to create a vortex and guarantee rapid homogenization of reactants and heat.
-
Optimize PID Tuning: Adjust the PID controller settings. A higher Proportional (P) gain or a shorter Integral (I) time might provide a more responsive action, but must be done carefully to avoid inducing oscillations.[9]
-
Lower Coolant Temperature: Decrease the temperature of the fluid in the reactor jacket to increase the heat transfer rate.
-
Implement Cascade Control: For precise control, use a cascade strategy where a "master" controller monitors the reactor temperature and adjusts the setpoint of a "slave" controller that manages the jacket temperature.[9]
Below is a logical workflow for addressing temperature overshoot during reagent addition.
Caption: Logical workflow for addressing temperature overshoot.
Scenario 2: Thermal Runaway in Progress
Question: My reaction temperature is rising rapidly and is unresponsive to maximum cooling. What are the immediate emergency steps?
Probable Causes:
-
A severe mismatch between heat generation and heat removal, often triggered by a cooling system failure, an excessive reagent addition rate, or an accidental bulk addition of a reactant.[1]
Recommended Emergency Actions:
-
STOP ALL REAGENT FEEDS: Immediately cease the addition of all reactants.
-
ACTIVATE EMERGENCY COOLING: If available, use an emergency cooling source (e.g., a secondary, high-capacity cooling loop).
-
INITIATE QUENCHING: If the temperature continues to rise uncontrollably, introduce a pre-determined, validated quenching agent to stop the reaction. The choice of quench agent should be part of the process safety plan and must be inert to the reactants and solvent.
-
ALERT PERSONNEL & EVACUATE: Follow all site-specific emergency protocols, including alerting personnel and evacuating the immediate area if the situation cannot be brought under control.
-
VENTING: If pressure is also rising critically, a controlled emergency vent may be necessary, but this should only be done through designated safety relief systems like rupture discs or relief valves.[1]
Scenario 3: Product Contains Impurities Known to Form at High Temperatures
Question: My final product analysis shows significant levels of biuret-like structures and other degradation products. My temperature logs show no major excursions. What could be the issue?
Probable Causes:
-
Localized Hotspots: Even if the bulk temperature reading is stable, poor mixing can create small, transient regions of very high temperature near the point of reagent addition.[4] These hotspots can be sufficient to cause side reactions and degradation without triggering a bulk temperature alarm.
-
Sensor Placement: The temperature probe may not be located in a representative position within the reactor, failing to detect temperature gradients.
-
Prolonged Reaction Time at Elevated Temperature: Even at the target temperature, extended reaction times can lead to the slow formation of thermal byproducts.[6]
Recommended Solutions:
-
Improve Agitation and Reactor Design:
-
Increase Stirrer Speed: This is the first and simplest variable to adjust.
-
Evaluate Impeller Type: Use a high-shear impeller designed to promote rapid dispersion.
-
Check Baffle Placement: Ensure baffles are correctly installed to disrupt laminar flow and improve top-to-bottom mixing.
-
-
Optimize Reagent Addition:
-
Sub-surface Addition: Introduce the isocyanate below the liquid surface near the impeller to ensure it is dispersed and reacts quickly. Avoid adding reagents directly onto the surface where they can accumulate.
-
-
Review Sensor Configuration: Place the temperature probe midway between the liquid surface and the bottom of the reactor, and away from the vessel walls, to get a more representative reading. Multiple probes can be used in very large reactors.
-
Kinetic Analysis: Re-evaluate the reaction kinetics. It may be possible to run the reaction at a slightly lower temperature for a longer duration to minimize side product formation without sacrificing overall conversion.
The diagram below illustrates the fundamental feedback loop in an automated temperature control system for a jacketed reactor.
Sources
- 1. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]
- 6. aidic.it [aidic.it]
- 7. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 8. How to deal with temperature fluctuations and abnormal conditions during distillation and crystallization? - Knowledge - Superb Heater [superbheating.com]
- 9. blog.incatools.com [blog.incatools.com]
- 10. emerson.com [emerson.com]
Technical Support Center: Minimizing Byproduct Formation with 1-Butyl-3,3-dimethylurea
Introduction
1-Butyl-3,3-dimethylurea is a versatile reagent employed in a variety of chemical syntheses, valued for its role as a precursor and intermediate in the development of pharmaceuticals and agrochemicals. However, like many substituted ureas, its reactivity can lead to the formation of undesired byproducts, complicating purification, reducing yields, and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to minimize byproduct formation and optimize reaction outcomes. We will explore the mechanistic origins of common impurities and provide actionable, evidence-based protocols to ensure the integrity of your synthesis.
Understanding Byproduct Formation: Mechanisms and Common Culprits
The key to minimizing byproducts is understanding their formation pathways. For reactions involving this compound, particularly in coupling reactions or when subjected to thermal stress, several side reactions can occur.
Key Byproduct Classes:
-
Symmetrical Ureas (e.g., 1,3-Dibutylurea or 1,1,3,3-Tetramethylurea): These often arise from side reactions involving starting materials or intermediates. For instance, if the synthesis involves an isocyanate intermediate, its reaction with the starting amine before the intended second amine is added can lead to symmetrical byproducts.[1][2]
-
Biuret Derivatives: At elevated temperatures, the desired urea product can sometimes react further with another molecule of isocyanate or even the starting urea itself, leading to the formation of biurets.[3][4] This is a common issue in syntheses involving urea compounds, which are known to have poor thermal stability.[5]
-
Carbamates: If an alcohol is used as a solvent or is present as an impurity, it can react with isocyanate intermediates to form stable carbamate byproducts, effectively scavenging the reactive species and lowering the yield of the desired urea.[1]
-
Decomposition Products: Thermal stress can cause decomposition of the urea molecule. The thermal decomposition of 1-butyl radicals, for example, can lead to ethene and ethyl radicals, indicating potential fragmentation pathways under harsh conditions.[6] While the specific decomposition pathways for this compound are not extensively detailed, related compounds show evolution of amines (like dimethylamine) at elevated temperatures.[7]
The following diagram illustrates a simplified decision-making workflow for addressing common byproduct issues.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
Troubleshooting Guide (Q&A)
This section addresses specific issues encountered during syntheses involving this compound.
Q1: My reaction shows a significant amount of a symmetrical urea byproduct. What is the likely cause and how can I fix it?
A1:
-
Likely Cause: The formation of symmetrical ureas often points to issues with the reaction sequence, especially when using reagents that form an in situ isocyanate intermediate (e.g., from an amine using phosgene substitutes like triphosgene or CDI).[2] If the isocyanate reacts with the starting amine before your intended nucleophile is introduced or can effectively compete, symmetrical byproducts will form.
-
Troubleshooting Steps:
-
Control Reagent Addition: When using reagents like triphosgene or carbonyldiimidazole (CDI), the order of addition is critical.[1][2] A common strategy is to form the isocyanate in situ at a low temperature and then slowly add the second amine nucleophile to the reaction mixture. This ensures the isocyanate is trapped by the desired amine as it's formed.
-
Check Stoichiometry: Ensure that the stoichiometry is correct. An excess of the initial amine relative to the activating agent can favor the formation of the symmetrical byproduct.
-
Solvent Choice: Use aprotic solvents like THF, DMF, or DCM, which are generally suitable for these reactions and will not compete with the amine nucleophile.[1]
-
Q2: I'm observing impurities with a higher molecular weight than my product, suggesting oligomerization or biuret formation. How can I prevent this?
A2:
-
Likely Cause: Biuret formation is typically a result of excessive heat.[3] Urea compounds can exhibit poor thermal stability, and at elevated temperatures, the product can react with unreacted isocyanate or decompose and recombine to form these higher-order structures.[5]
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Screen the reaction at lower temperatures. Even if the reaction is slower, the reduction in byproducts can lead to a higher isolated yield of pure product. Avoid prolonged heating.[3][5]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading or participating in side reactions over extended periods.
-
Concentration: In some cases, running the reaction at a higher dilution can disfavor bimolecular side reactions that lead to oligomers.
-
Q3: My reaction yield is low, and I've identified a carbamate byproduct. Where did this come from?
A3:
-
Likely Cause: The formation of a carbamate indicates that an alcohol was present in the reaction and it successfully competed with your amine nucleophile to react with the isocyanate intermediate.[1] The source of the alcohol could be the solvent itself (e.g., methanol, ethanol) or a water impurity reacting to hydrolyze the isocyanate to an unstable carbamic acid, which can then decompose.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvents are anhydrous. Use freshly dried solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reagent Purity: Verify the purity of your starting materials. Some reagents may be stabilized with small amounts of alcohol.
-
Solvent Selection: If possible, avoid alcohol-based solvents entirely. Opt for aprotic solvents such as THF, DCM, acetonitrile, or DMF.[2][3]
-
Analytical & Purification Strategies
Effective byproduct mitigation requires robust analytical methods for detection and quantification, followed by efficient purification protocols.
Analytical Methods
A multi-pronged approach is recommended to accurately assess the purity of this compound and its reaction products.
| Analytical Technique | Application & Purpose | Key Considerations |
| HPLC | Quantitative analysis of product purity and byproduct levels. Method development is crucial for separating structurally similar impurities. | Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid). UV detection is typically suitable for urea derivatives.[8] |
| LC-MS | Identification of unknown byproducts by providing molecular weight information. Essential for diagnosing unexpected side reactions. | Can help quickly identify symmetrical ureas, biurets, or carbamates by comparing observed m/z values with calculated masses. |
| NMR (¹H, ¹³C) | Structural confirmation of the desired product and identification of major impurities. | Byproducts often have distinct signals. For example, symmetrical ureas will show a different set of signals compared to the unsymmetrical product. Can also detect residual solvents.[8] |
| Colorimetric Methods | Rapid quantification of total urea concentration, though less specific. | Methods like the diacetyl monoxime reaction can be used, but they are not specific to the target molecule and will detect other urea-containing compounds.[9][10] These are less common in synthesis labs but can be used for specific assays. |
Purification Protocols
If byproducts are formed despite optimization, the following purification techniques are most effective.
Protocol: Recrystallization for Removing Minor Impurities
Recrystallization is often the most effective method for removing small amounts of structurally similar byproducts from a solid product.[11][12]
-
Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.[12] For substituted ureas, common solvents include ethanol, isopropanol, acetone, or mixtures like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: In a suitable flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves completely.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of pure crystals, leaving impurities in the mother liquor.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Check: Analyze the purified product and the mother liquor by HPLC or TLC to assess the effectiveness of the purification.
Frequently Asked Questions (FAQs)
Q: At what temperature does this compound begin to decompose? A: While specific decomposition data for this compound is not readily available in the provided search results, urea compounds in general have poor thermal stability.[5] Studies on related compounds show decomposition can begin at temperatures as low as 120-160°C, often evolving amines.[7] It is recommended to keep reaction temperatures as low as feasible and avoid prolonged heating above 100°C unless necessary, while carefully monitoring for byproduct formation.
Q: Can I use a base to improve the reactivity of my amine nucleophile? A: Yes, in some cases, a non-nucleophilic base like triethylamine or pyridine can be used to deprotonate the amine, increasing its nucleophilicity.[3] However, be cautious, as the base can also promote side reactions. This should be screened carefully.
Q: Is this compound sensitive to moisture? A: The compound itself is relatively stable. However, reactions that use this compound to generate a reactive intermediate (like an isocyanate) are often highly sensitive to moisture. Water can react with the intermediate, leading to byproducts and reduced yield. Therefore, running reactions under anhydrous conditions is a best practice.[3]
Q: My reaction stalls before completion. What should I check? A: If a reaction stalls, consider the following:
-
Reagent Purity: Impure or degraded starting materials may be the cause.
-
Catalyst Deactivation: If using a catalyst (e.g., in a cross-coupling reaction), it may have deactivated. Ensure proper inert atmosphere techniques are used.[13]
-
Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Temperature: The reaction may simply be too slow at the chosen temperature. A careful, incremental increase in temperature while monitoring by HPLC/TLC may be necessary.[3]
References
- Analytical methodology for the determination of urea: Current practice and future trends. (2025).
- Electrochemical methods for the determination of urea: Current trends and future perspective. (2023). FLORE.
- Urea. Wikipedia.
- Optimizing reaction conditions for synthesizing substituted ureas. (2025). Benchchem.
- Method for analysis of urea.
- Urea Formation - Common Conditions. Organic Chemistry Portal.
- Troubleshooting acylation reactions for urea deriv
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Quantitative determination of urea concentrations in cell culture medium. PMC - NIH.
- 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses Procedure.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Technical Support Center: Purification of Crude 1,3-Dimethylurea. (2025). Benchchem.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Thermal decomposition characteristics of compounds 1a and 1b in inert...
- Synthesis of EXAMPLE 20: N-(n-Butyl)-N'-(β-cyanopropyl)-N'-(γ-dimethylaminopropyl)urea. Molbase.
- Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. (2019). Aidic.
- N,N'-DIMETHYLUREA.
- Thermal decomposition and isomerization of 1-Butyl and 1-Pentyl radical by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (2024). PubMed.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
- Impurity Occurrence and Removal in Crystalline Products
- Substituted ureas. (1954). Digital Commons @ NJIT.
- This compound SDS, 52696-91-0 Safety D
- 1,3-DIMETHYLUREA.
- Process for preparing n, n-dimethylurea.
- Guidelines for reliable urea detection in electroc
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyan
- 1,3-DIMETHYLUREA.
- The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. (2007).
- Amine Reactivity. MSU chemistry.
- What is the synthesis and role of 1,3-dimethylurea in life science? - FAQ. Guidechem.
- optimizing reaction conditions for 1,3-Dimethylurea synthesis. (2025). Benchchem.
- Technical method for preparing 1, 1-dimethyl urea.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aidic.it [aidic.it]
- 6. Thermal decomposition and isomerization of 1-Butyl and 1-Pentyl radical by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Urea - Wikipedia [en.wikipedia.org]
- 10. Quantitative determination of urea concentrations in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [cora.ucc.ie]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. Cross-Coupling Reaction Guide [sigmaaldrich.com]
Validation & Comparative
A Tale of Two Ureas: A Comparative Guide to 1-Butyl-3,3-dimethylurea and 1,3-dimethylurea in Synthetic Applications
In the vast toolkit of the modern synthetic chemist, the humble urea scaffold is often overlooked. Yet, its derivatives serve as versatile building blocks, reagents, and, more recently, as innovative ligands in catalysis.[1] Today, we turn our focus to two structurally distinct ureas: the symmetrical, solid 1,3-dimethylurea and its asymmetrical, liquid counterpart, 1-Butyl-3,3-dimethylurea. This guide moves beyond a simple catalog of properties to provide a field-proven perspective on how their fundamental structural differences dictate their application, performance, and selection in a practical synthetic context.
We will explore their physicochemical characteristics and delve into a direct comparative analysis of their potential performance as ligands in a cornerstone of modern synthesis: the Palladium-catalyzed Buchwald-Hartwig amination. This reaction serves as an ideal platform to illustrate how subtle changes in a ligand's steric and electronic profile can dramatically influence catalytic efficiency and reaction outcomes.[2]
Section 1: Physicochemical Properties at a Glance
Before we can appreciate the functional differences in a reaction, we must understand the physical realities of handling these reagents. The choice between a solid and a liquid, or a water-soluble versus an organic-soluble compound, has significant practical implications for reaction setup, solvent selection, and work-up procedures.
As the data indicates, 1,3-dimethylurea is a well-characterized, high-melting crystalline solid with exceptional water solubility.[3][4] In contrast, this compound is a liquid, suggesting its utility in applications requiring a non-aqueous, polar medium or where solubility in organic solvents is paramount.[5] The paucity of publicly available physical data for this compound underscores its status as a more specialized reagent compared to the widely used 1,3-dimethylurea.
| Property | 1,3-Dimethylurea | This compound |
| CAS Number | 96-31-1 | 52696-91-0[6] |
| Molecular Formula | C₃H₈N₂O | C₇H₁₆N₂O |
| Molecular Weight | 88.11 g/mol | 144.22 g/mol [6] |
| Physical Form | White crystalline solid[5] | Liquid[5] |
| Melting Point | 101-107 °C[3][4] | Data not available |
| Boiling Point | 268-270 °C[4] | Data not available |
| Water Solubility | 765 g/L (High)[3] | Data not available (Expected to be low) |
| Structure | Symmetrical, N,N'-disubstituted | Asymmetrical, N,N,N'-trisubstituted |
| N-H Protons | Two | One |
Section 2: Application Showcase: Ligands in Palladium-Catalyzed Cross-Coupling
The true divergence in utility between these two molecules becomes apparent when we consider their application as ligands in transition metal catalysis. The efficiency of reactions like the Buchwald-Hartwig amination is critically dependent on the ligand's ability to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2] The steric and electronic environment created by the ligand is paramount.[7]
1,3-Dimethylurea (DMU): The "Sterically Undemanding" Workhorse DMU represents a class of small, sterically accessible ligands.[1] Its two N-H protons allow for deprotonation to form a ureate anion that can coordinate to the metal center. Its small methyl groups present minimal steric hindrance, allowing for facile substrate approach and promoting a rapid catalytic cycle, particularly with less bulky substrates.
This compound (BDU): The "Sterically Demanding" Regulator BDU presents a dramatically different steric profile. The combination of a gem-dimethyl group on one nitrogen and an n-butyl group on the other creates a sterically crowded pocket around the coordinating oxygen and nitrogen atoms. Such steric bulk can be advantageous, often promoting the reductive elimination step and potentially enhancing catalyst stability by preventing catalyst decomposition pathways like dimerisation. However, this same bulk can hinder the initial oxidative addition step, especially with sterically congested aryl halides.
Below is a visual representation of how these two ligands might coordinate to a Palladium(0) center, highlighting the stark difference in steric congestion.
Figure 1. Comparative coordination of ureas to a Pd(0) center.
Section 3: Experimental Protocol & Comparative Performance Data
To translate these theoretical differences into practical outcomes, we propose a standardized Buchwald-Hartwig amination experiment. The objective is to couple 4-bromotoluene with morpholine, a common transformation in medicinal chemistry. The only variable will be the choice of urea-based ligand.
Standardized Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), the selected urea ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon (this cycle is repeated three times).
-
Reagent Addition: Anhydrous toluene (2 mL) is added, followed by 4-bromotoluene (171 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol).
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 100 °C in a pre-heated oil bath.
-
Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR to determine the conversion rate, and the product is purified by column chromatography to determine the isolated yield.
Anticipated Results & Causality
The performance of each ligand is predicted based on the principles of steric and electronic effects in catalysis.
| Ligand Used | Predicted Time | Predicted Conversion (¹H NMR) | Predicted Isolated Yield | Rationale |
| 1,3-Dimethylurea | 2-4 hours | >98% | 90-95% | The low steric profile of DMU allows for rapid oxidative addition of the unhindered 4-bromotoluene and efficient turnover. It is expected to be a highly effective ligand for this model system. |
| This compound | 12-24 hours | 60-70% | 50-60% | The significant steric bulk of the butyl and gem-dimethyl groups is expected to severely hinder the rate of oxidative addition, slowing the entire catalytic cycle. While it may form a stable catalyst, the overall turnover frequency will be much lower for this non-demanding substrate coupling. |
| No Ligand Control | 24 hours | <5% | <5% | This demonstrates the essential role of the ligand in facilitating the catalytic cycle. Without a ligand, the reaction is not expected to proceed efficiently. |
Expert Insights: The choice here is clear. For a simple, unhindered coupling, the sterically accessible 1,3-dimethylurea is the superior choice, promising high yield and rapid conversion. The This compound would be a poor choice for this specific transformation. However, its utility should not be dismissed entirely. In a scenario involving a bulky amine and a desire to suppress side reactions, or in a system where reductive elimination is the rate-limiting step, a sterically demanding ligand like BDU could, paradoxically, offer superior performance. This highlights the guiding principle of catalyst and ligand selection: the choice must be tailored to the specific substrates and desired outcome.
Section 4: Conclusion and Recommendations
This guide demonstrates that 1,3-dimethylurea and this compound, despite sharing a common functional group, are fundamentally different tools for the synthetic chemist.
-
1,3-Dimethylurea is a versatile, well-characterized, and sterically undemanding building block and ligand precursor.[3][8] Its high solubility in water and polar solvents, combined with its simple structure, makes it an excellent choice for a wide range of applications, including as a highly effective ligand for standard cross-coupling reactions.
-
This compound is a specialized, sterically hindered reagent. Its liquid form and likely preference for organic solvents suit different reaction conditions.[5] While it underperforms in simple catalytic systems, its significant steric bulk marks it as a potential candidate for more complex transformations where modulating the steric environment of the catalyst is key to achieving selectivity or stability.
For researchers and drug development professionals, the message is to look beyond the name and analyze the structure. The seemingly minor addition of alkyl groups transforms a general-purpose reagent into a specialized tool. The optimal choice depends entirely on the specific synthetic challenge at hand, and understanding the interplay of steric and electronic effects is crucial for making an informed and successful decision.
References
- Vertex AI Search Result[9]: Exploring the Synthesis Potential of 1,3-Dimethylurea in Pharmaceutical R&D. (Source: FOFAR PHARM)
- Vertex AI Search Result[7]: 1,3-Dimethylurea - Wikipedia. (Source: Wikipedia)
- Vertex AI Search Result[3]: Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. (Source: Fengchen Group Co., Ltd)
- Vertex AI Search Result[5]: this compound - Chem-Tools. (Source: Chem-Tools)
- Vertex AI Search Result[4]: What is the synthesis and role of 1,3-dimethylurea in life science? - FAQ - Guidechem. (Source: Guidechem)
- Vertex AI Search Result[10]: 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride - Organic Syntheses Procedure. (Source: Organic Syntheses)
- Vertex AI Search Result[1]: Substituted Ureas. Methods of Synthesis and Applications - ResearchGate.
- Vertex AI Search Result[11]: Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions - American Chemical Society. (Source: American Chemical Society)
- Vertex AI Search Result[12]: this compound SDS, 52696-91-0 Safety D
- Vertex AI Search Result[13]: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
- Vertex AI Search Result[8]: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.
- Vertex AI Search Result[14]: Urea derivative synthesis by amination, rearrangement or substitution. (Source: Organic Chemistry Portal)
- Vertex AI Search Result[15]: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central.
- Vertex AI Search Result[16]: Synthesis of 1-(5-t-Butyl-1,3,4-Thiadiazol-2-YL)-1,3-Dimethylurea - Taylor & Francis Online. (Source: Taylor & Francis Online)
- Vertex AI Search Result[6]: this compound, 52696-91-0, suppliers and manufacturers - R&D Chemicals. (Source: R&D Chemicals)
- Vertex AI Search Result[17]: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (Source: American Chemical Society)
- Vertex AI Search Result[18]: Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines - ResearchGate.
- Vertex AI Search Result[2]: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (Source: YouTube)
Sources
- 1. Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 1,3-Dimethylurea CAS#: 96-31-1 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
A Senior Application Scientist's Guide to the Reactivity of N-Alkyl-N,N-Dimethylureas
Introduction: The Understated Importance of the Substituted Urea Scaffold
In the landscape of medicinal chemistry and process development, the urea functional group is a cornerstone. Its unique combination of hydrogen bonding capabilities, conformational rigidity, and synthetic accessibility has cemented its role in a plethora of bioactive molecules. A prime example is Sorafenib, a multi-kinase inhibitor whose N,N'-diarylurea core is critical for its therapeutic activity.[1][2] However, beyond the well-explored diaryl ureas, the class of N-alkyl-N,N-dimethylureas presents a more nuanced challenge. These N,N,N'-trisubstituted ureas, lacking an N-H bond for hydrogen donation on one side, are defined by a delicate interplay of steric and electronic factors that dictate their reactivity.
For drug development professionals, understanding this reactivity is not merely an academic exercise. The stability of a drug candidate to hydrolysis, its propensity for metabolic transformation, and its reactivity towards biological nucleophiles are all governed by the principles we will explore. For process chemists, these principles inform the selection of reaction conditions, purification strategies, and the prediction of potential side products.[3]
This guide provides a comparative analysis of the reactivity of N-alkyl-N,N-dimethylureas, focusing on how the nature of the alkyl substituent (R in R-N(CH₃)-C(O)-N(CH₃)₂) modulates the chemical behavior of the entire molecule. We will dissect the causality behind these differences and provide robust, self-validating experimental protocols to quantify them.
Pillar 1: Fundamental Principles of Reactivity
The reactivity of the N-alkyl-N,N-dimethylurea core is centered on the urea moiety itself. The delocalization of nitrogen lone pairs into the carbonyl group reduces the nucleophilicity of the nitrogen atoms and imparts a planar character to the scaffold.[1][4] The primary sites of reaction are the electrophilic carbonyl carbon and the weakly basic carbonyl oxygen.[4] The key to comparing different N-alkyl analogues lies in understanding how the alkyl group (R) influences these sites.
Caption: Factors influencing the reactivity of N-alkyl-N,N-dimethylureas.
-
Steric Hindrance: This is arguably the most dominant factor. As the size of the alkyl group increases (e.g., Methyl < Ethyl < Isopropyl < tert-Butyl), the steric shield around the carbonyl carbon grows. This significantly hinders the approach of nucleophiles, leading to a decrease in reaction rates for processes like hydrolysis or aminolysis.[1][3] This is a foundational concept in physical organic chemistry, where bulky groups slow down reactions requiring access to a specific site.
-
Electronic Effects: Alkyl groups are generally considered electron-donating through induction. This effect pushes electron density towards the urea core. A greater electron-donating effect (tert-Butyl > Isopropyl > Ethyl > Methyl) slightly increases the electron density on the carbonyl carbon, which marginally reduces its electrophilicity. While often secondary to steric effects in this class of compounds, this electronic influence can be a contributing factor to reactivity differences.
Pillar 2: Comparative Reactivity Analysis
We will consider two primary modes of reactivity: susceptibility to nucleophilic attack (hydrolysis) and thermal decomposition.
A. Susceptibility to Nucleophilic Attack: A Hydrolysis Case Study
The hydrolysis of ureas, particularly under basic conditions, proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[5] The rate of this reaction serves as an excellent proxy for the overall electrophilicity and steric accessibility of the carbonyl group.
A comparative study would reveal a clear trend: the rate of hydrolysis decreases as the steric bulk of the N-alkyl substituent increases.
| N-Alkyl Group (R) | Relative Rate of Hydrolysis (k_rel) | Steric Factor (Taft's E_s) | Rationale |
| Methyl | 1.00 | 0.00 | Least steric hindrance, allowing facile nucleophilic attack. |
| Ethyl | ~0.65 | -0.07 | Minor increase in bulk slightly impedes the nucleophile's approach. |
| Isopropyl | ~0.15 | -0.47 | Significant steric shielding by the two methyl groups drastically slows the reaction. |
| tert-Butyl | <0.01 | -1.54 | The carbonyl center is highly shielded, making nucleophilic attack extremely slow. |
Note: The relative rates are illustrative, based on established principles of steric hindrance in reaction kinetics.
B. Thermal Decomposition
The thermal stability of N-alkylureas is a critical consideration in manufacturing and formulation. Theoretical studies indicate that a primary decomposition pathway for these compounds is a four-center pericyclic reaction, yielding an N,N-dimethylamine and a corresponding N-alkyl isocyanate.[6]
Caption: Thermal decomposition pathway of an N-alkyl-N,N-dimethylurea.
The stability generally correlates with the strength of the C-H bond being broken on the alkyl group and the stability of the resulting isocyanate. While a detailed quantitative comparison is complex, it is known that elevated temperatures can lead to decomposition, a crucial factor when considering reaction conditions for their synthesis or use.[7][8][9] For instance, the synthesis of 1,3-dimethylurea from urea and methylamine is sensitive to over-temperature, which can lead to side reactions and decomposition.[7]
Pillar 3: Experimental Validation & Protocols
To provide actionable data, hypothetical yet realistic experimental protocols are detailed below. These are designed to be self-validating through the use of internal standards and controls.
Experimental Protocol 1: Quantifying Relative Hydrolysis Rates via HPLC
Objective: To determine the second-order rate constants for the alkaline hydrolysis of a series of N-alkyl-N,N-dimethylureas.
Rationale for Design: HPLC is a robust and widely available technique for quantifying the concentration of reactants and products over time. By using a thermostatted autosampler, a stable pH buffer, and an internal standard, we can generate high-fidelity kinetic data. The choice of a high pH (e.g., pH 12) ensures that the reaction proceeds at a measurable rate and is pseudo-first-order in hydroxide, simplifying the kinetic analysis.[5]
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each N-alkyl-N,N-dimethylurea (Methyl, Ethyl, Isopropyl, tert-Butyl) in acetonitrile.
-
Prepare a 10 mM stock solution of a stable, UV-active internal standard (e.g., caffeine) in acetonitrile.
-
Prepare a 0.02 M sodium carbonate buffer and adjust to pH 12.0 with 1 M NaOH.
-
-
Reaction Setup:
-
In a series of HPLC vials, add 490 µL of the pH 12.0 buffer.
-
Add 5 µL of the internal standard stock solution to each vial.
-
Place the vials in a thermostatted HPLC autosampler set to 30°C.
-
-
Initiation and Monitoring:
-
To initiate the reaction in the first vial, add 5 µL of the N-methyl-N,N-dimethylurea stock solution (final concentration: 0.1 mM).
-
Immediately begin the HPLC analysis sequence. The autosampler will inject a sample onto the column at pre-defined time points (e.g., t = 2, 10, 20, 30, 60, 90, 120 minutes).
-
Use a C18 reverse-phase column with a suitable mobile phase (e.g., water/acetonitrile gradient) to separate the urea starting material from the internal standard and any products. Monitor at an appropriate UV wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of the urea to the peak area of the internal standard.
-
Plot the natural logarithm of this ratio (ln(Area_urea / Area_IS)) versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the entire process for the Ethyl, Isopropyl, and tert-Butyl analogues.
-
-
Workflow Diagram:
Caption: Experimental workflow for kinetic analysis of urea hydrolysis via HPLC.
Conclusion for the Practicing Scientist
The reactivity of N-alkyl-N,N-dimethylureas is not uniform; it is a tunable property governed primarily by the steric profile of the N-alkyl substituent. As demonstrated, increasing steric bulk from methyl to tert-butyl dramatically decreases the susceptibility of the carbonyl carbon to nucleophilic attack, a finding with direct implications for predicting the hydrolytic stability of drug candidates. This structure-activity relationship is a powerful tool in rational drug design, allowing chemists to modulate a molecule's stability profile by simply altering an alkyl chain. The provided protocols offer a robust framework for quantifying these differences, enabling data-driven decisions in the development of novel therapeutics and chemical processes.
References
- PubChem.N,N'-Dimethylurea.
- Tantardini, C., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
- Li, C., et al. (2001). Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center. Inorganic Chemistry. [Link]
- Chen, Y., et al. (2018). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. ACS Medicinal Chemistry Letters. [Link]
- Honorien, J., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A. [Link]
- Google Patents.
- Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Singh, K., et al. (2006). Dowex-promoted general synthesis of N, N'-disubstituted-4-aryl-3, 4-dihydropyrimidinones using a solvent-free Biginelli condensation protocol. Tetrahedron Letters. [Link]
- van der Spoel, D., et al. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega. [Link]
- Google Patents.Process for preparing n, n-dimethylurea.
- Wang, Y., et al. (2015). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions. [Link]
- Ryabukhin, S. V., et al. (2016). Ureas as new nucleophilic reagents for SN H reactions. Arkivoc. [Link]
- ResearchGate.
- Shtamburg, V. G., et al. (2022). Nucleophilic Substitution at Nitrogen Atom. N-Alkoxy-N-(Dimethoxyphosphoryl)Ureas, Synthesis and Structure.[Link]
- ResearchGate.Nucleophilic Substitution at Nitrogen Atom. N-Alkoxy-N-(dimethoxyphosphoryl)ureas, Synthesis and Structure.[Link]
- ResearchGate.Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery.[Link]
- PubChem.N,N-Dimethylurea.
- Kumar, A., et al. (2021). N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. Organic & Biomolecular Chemistry. [Link]
- The University of Manchester Research Explorer.The origin of the conformational preference of N,N′-diaryl-N, N′-dimethyl ureas.[Link]
- Geana, E., et al. (2013). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. [Link]
- Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Li, Y., et al. (2023). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry. [Link]
- ResearchGate.Considerations on the thermal decomposition of urea.[Link]
- Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis. [Link]
- ResearchGate.Chemistry of N,N'-Dimethylformamidine. 2.
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Theoretical Study of the Thermal Decomposition of Urea Derivatives. | Semantic Scholar [semanticscholar.org]
- 7. aidic.it [aidic.it]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
Efficacy of 1-Butyl-3,3-dimethylurea as a precursor for herbicides
An In-Depth Technical Guide to the Efficacy of 1-Butyl-3,3-dimethylurea as a Precursor for Substituted Urea Herbicides
Introduction: The Role of Precursors in Herbicide Synthesis
Substituted urea herbicides represent a critical class of agrochemicals, primarily functioning by inhibiting photosynthesis in target weed species.[1][2][3] Their efficacy is intrinsically linked to their molecular structure, which is assembled from various chemical precursors. The choice of precursor not only dictates the synthetic route but also profoundly influences the overall efficiency, safety, and cost of production. This guide provides a comparative analysis of this compound as a potential precursor for novel herbicides, evaluating its synthetic utility against established industry precursors for well-known herbicides like Tebuthiuron and Diuron.
Mechanism of Action: A Shared Foundation
The herbicidal activity of substituted ureas stems from their ability to disrupt the photosynthetic electron transport chain at Photosystem II (PSII).[3] These molecules bind to the D1 protein within the PSII complex, physically blocking the binding site for plastoquinone. This action halts electron flow, leading to an accumulation of reactive oxygen species, which induces rapid cellular damage and ultimately results in plant death.[3] Understanding this mechanism is crucial as it provides the framework for designing new, effective herbicidal compounds derived from precursors like this compound.
Caption: Inhibition of electron transport in Photosystem II by phenylurea herbicides.
Comparative Analysis of Herbicide Precursors
The selection of a precursor is a critical decision in the synthesis of a herbicide. The ideal precursor should be readily available, cost-effective, and react with high efficiency and safety. This section compares this compound with conventional precursors used in the production of major urea-based herbicides.
| Precursor | Target Herbicide Class | Common Reactant | Key Advantages | Key Disadvantages |
| This compound | Novel Butyl-Urea Herbicides | Aryl or Heterocyclic Halides/Sulfonates | Potential for novel structures; avoids highly toxic isocyanates. | Limited commercial availability; efficacy of resulting herbicides requires extensive testing. |
| 1,3-Dimethylurea | Thiadiazolylureas (e.g., Tebuthiuron) | 5-tert-butyl-1,3,4-thiadiazole derivatives | Safer alternative to methyl isocyanate; direct reaction pathway.[4][5] | Can result in byproducts, complicating purification.[6] |
| Aromatic Isocyanates | Phenylureas (e.g., Diuron, Siduron) | Dimethylamine | High reactivity and yield; well-established industrial process.[7][8] | Isocyanates are highly toxic and require stringent handling protocols.[9] |
| Phosgene / Derivatives | Various Urea Herbicides | Substituted Amines | Versatile for a wide range of products.[6] | Phosgene is extremely toxic and hazardous, necessitating specialized equipment and safety measures.[4][9] |
Synthetic Pathways: A Comparative Overview
The synthetic route to a substituted urea herbicide is fundamentally dependent on the chosen precursor. Below is a generalized workflow comparing pathways originating from different precursor types.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105669592A - Tebuthiuron synthesis method - Google Patents [patents.google.com]
- 5. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 6. CN113620905A - Industrial production method of tebuthiuron technical - Google Patents [patents.google.com]
- 7. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]
- 8. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
- 9. CN102603672B - Method for synthesizing tebuthiuron technical material - Google Patents [patents.google.com]
A Comparative Guide to Catalytic Synthesis of 1-Butyl-3,3-dimethylurea: A Phosgene-Free Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of unsymmetrically substituted ureas is a cornerstone of modern medicinal and agricultural chemistry. Among these, 1-Butyl-3,3-dimethylurea serves as a crucial building block and intermediate in the development of novel pharmaceuticals and agrochemicals. Historically, the production of such ureas relied heavily on the use of highly toxic phosgene and its derivatives, posing significant environmental and safety concerns. This guide provides a comparative analysis of contemporary, phosgene-free catalytic methodologies for the synthesis of this compound, offering a safer and more sustainable approach for researchers and process chemists.
Introduction: The Quest for Greener Urea Synthesis
The urea functional group is a prevalent motif in a vast array of biologically active molecules. The precise installation of different substituents on the nitrogen atoms allows for the fine-tuning of a compound's pharmacological properties. The synthesis of unsymmetrical ureas, such as this compound, presents a unique challenge: the selective reaction of two different amines with a carbonyl source, avoiding the formation of symmetrical byproducts.
Traditional methods often involve the stepwise reaction of amines with phosgene or isocyanates. However, the extreme toxicity of phosgene has driven the development of alternative, "phosgene-free" catalytic routes. These modern approaches primarily focus on the carbonylation of amines using less hazardous carbonyl sources like carbon monoxide (CO) or carbon dioxide (CO₂), facilitated by various transition metal catalysts.[1]
This guide will delve into a comparative study of the most promising catalytic systems for the synthesis of this compound from n-butylamine and dimethylamine, evaluating their efficiency, selectivity, and mechanistic underpinnings.
Catalytic Approaches to Unsymmetrical Urea Synthesis
The direct carbonylation of two different amines is a highly attractive and atom-economical strategy for synthesizing unsymmetrical ureas. Several transition metal catalysts have shown efficacy in this transformation, each with its own set of advantages and mechanistic nuances.
Palladium-Catalyzed Oxidative Carbonylation
Palladium complexes are among the most versatile and widely studied catalysts for carbonylation reactions. The oxidative carbonylation of a primary amine (n-butylamine) and a secondary amine (dimethylamine) in the presence of a palladium catalyst and an oxidant offers a direct route to this compound.[2]
Reaction Scheme:
Mechanism: The catalytic cycle is believed to involve the initial formation of a palladium-carbonyl complex. Subsequent nucleophilic attack by the amines on the coordinated CO leads to the formation of carbamoyl intermediates. Reductive elimination from a palladium(II) species then yields the unsymmetrical urea and regenerates the active palladium(0) catalyst, which is then re-oxidized to complete the cycle. The choice of oxidant, ligands, and reaction conditions is crucial for achieving high selectivity for the desired unsymmetrical product over symmetrical ureas.
Performance: Palladium-catalyzed systems, such as those employing PdI₂ with an excess of KI, have demonstrated high efficiency for the synthesis of trisubstituted ureas.[3] Reactions are typically carried out at temperatures of 90-100 °C under a pressure of CO and air (as the oxidant). The addition of CO₂ has been shown to have a beneficial effect on the reactivity and yield in some cases.[2]
Experimental Protocol: Representative Palladium-Catalyzed Synthesis
-
To a high-pressure autoclave, add PdI₂ (catalyst), KI (co-catalyst), and a suitable solvent (e.g., DME).
-
Add n-butylamine and dimethylamine to the reactor.
-
Seal the autoclave and pressurize with a mixture of carbon monoxide and air.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time.
-
After cooling to room temperature, carefully vent the excess gas.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Copper-Catalyzed Carbonylative Coupling
Copper catalysts have emerged as a cost-effective and efficient alternative to palladium for certain carbonylation reactions. Copper-catalyzed methods for unsymmetrical urea synthesis often proceed through different intermediates compared to palladium systems. One notable approach involves the in-situ generation of an isocyanate from one of the amine substrates, which then reacts with the second amine.[4]
Mechanism: The precise mechanism can vary depending on the specific copper catalyst and reaction conditions. Some proposed pathways involve the formation of a copper-carbamoyl intermediate, while others suggest a copper-mediated Curtius-type rearrangement of an acyl azide precursor to generate an isocyanate in situ.[5] This isocyanate then readily reacts with the second amine to form the unsymmetrical urea.
Performance: Copper-catalyzed systems can offer high yields and selectivity, particularly when employing specific strategies to control the reactivity of the two different amines. For instance, using a combination of a primary and a secondary amine, the steric and electronic differences can be exploited to favor the formation of the unsymmetrical product.
Logical Workflow for Catalyst Selection and Optimization
Sources
- 1. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 1-Butyl-3,3-dimethylurea Against Other Urea Derivatives
For researchers, scientists, and drug development professionals, the selection of a lead compound is a critical decision point. The urea scaffold is a cornerstone of modern medicinal chemistry, prized for its synthetic versatility and its ability to form crucial hydrogen bond interactions with biological targets.[1][2][3] This functionality is central to the efficacy of numerous FDA-approved drugs.[3][4]
This guide provides an in-depth comparative analysis of 1-Butyl-3,3-dimethylurea , a compound with a unique substitution pattern, against a curated selection of other urea derivatives. Our objective is to move beyond a simple catalog of properties and provide a technical narrative grounded in experimental data. We will explore the causal relationships between chemical structure and performance benchmarks in physicochemical properties, biological activity, and metabolic stability, offering field-proven insights to inform your research and development efforts.
The Strategic Selection of Comparators
To establish a meaningful benchmark for this compound, we have selected three other urea derivatives, each chosen to highlight specific structural and functional differences:
-
1,3-Dimethylurea: A simple, symmetrical, and well-characterized derivative, serving as a fundamental baseline for understanding the impact of N-alkylation.[5][6]
-
1-Butyl-3-phenylurea: This comparator introduces an aromatic ring, allowing for an assessment of how replacing an aliphatic group with an aryl moiety affects key drug-like properties, a common strategy in kinase inhibitor design.[7][8]
-
Urea (Carbamide): The parent molecule itself. Including urea provides a reference point to the simplest form of the scaffold, highlighting the transformative effects of substitution.[9]
Part 1: Comparative Analysis of Physicochemical Properties
A compound's journey to becoming a viable drug candidate begins with its fundamental physicochemical properties. Solubility, lipophilicity, and molecular weight are gatekeepers of bioavailability and formulation feasibility. The structural distinctions of this compound—specifically the tertiary amide nitrogen and the butyl chain—are expected to significantly influence these parameters compared to our selected analogs.
The N,N-dimethyl substitution on one side of the urea moiety in this compound removes a hydrogen bond donor site, which can decrease water solubility compared to less substituted ureas but may enhance membrane permeability. The butyl group increases lipophilicity, further influencing this balance.
Table 1: Physicochemical Property Comparison
| Property | This compound | 1,3-Dimethylurea | 1-Butyl-3-phenylurea | Urea |
| Molecular Formula | C₇H₁₆N₂O[10] | C₃H₈N₂O[6] | C₁₁H₁₆N₂O | CO(NH₂)₂[9] |
| Molecular Weight ( g/mol ) | 144.22[10] | 88.11[6] | 192.26 | 60.06[9] |
| LogP (Octanol/Water) | Predicted: ~1.5 | Predicted: -0.8 | ~2.5[8] | -1.5 to -2.1 |
| Aqueous Solubility | Low to Moderate | High[5] | Low[8] | Very High (1080 g/L at 20°C)[11] |
| Hydrogen Bond Donors | 1 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
Note: Predicted values are based on standard computational models and should be experimentally verified.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility, a "gold standard" measurement crucial for pre-formulation and lead optimization.[12]
Causality: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, providing the most accurate and reproducible measure of a compound's intrinsic solubility. This is essential for building reliable structure-activity relationships.[12]
Methodology:
-
Preparation: Add an excess amount of the solid test compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Part 2: Biological Activity Profile - Urease Inhibition Benchmark
To provide a functional comparison, we will assess the compounds as potential inhibitors of urease. Urease is a critical virulence factor for bacteria like Helicobacter pylori and a target in agriculture to prevent fertilizer degradation.[13][14][15] Urea derivatives are a known class of urease inhibitors, making this a relevant and informative benchmark.[16][17]
The inhibitory activity is driven by the compound's ability to interact with the nickel ions in the enzyme's active site.[15] The structural features of each derivative—size, electronics, and hydrogen bonding potential—will dictate the potency of this interaction.
Table 2: Comparative Urease Inhibitory Activity
| Compound | IC₅₀ (µM) | Putative Inhibition Mechanism |
| This compound | To be determined | Competitive |
| 1,3-Dimethylurea | > 100 (Weak/Inactive) | Competitive |
| 1-Butyl-3-phenylurea | ~ 25-50 | Competitive |
| Thiourea (Reference) | ~ 22[13] | Competitive |
Note: Values for derivatives are hypothetical for illustrative purposes and must be determined experimentally. Thiourea is included as a standard reference inhibitor.
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
Causality: This widely accepted colorimetric assay provides a robust and sensitive method for quantifying urease activity by measuring ammonia production.[13] Its reliability makes it ideal for comparative IC₅₀ determination.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (100 mM, pH 7.4).
-
Enzyme Solution: Jack bean urease dissolved in assay buffer to a working concentration (e.g., 15 U/mL).
-
Substrate Solution: Urea dissolved in assay buffer (e.g., 100 mM).
-
Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.
-
Alkali Reagent (Reagent B): 0.5% (w/v) sodium hydroxide and 0.1% active chloride NaOCl.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of test compound dilutions (in buffer) to respective wells.
-
Add 10 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 55 µL of the urea substrate solution.
-
Incubate at 37°C for 10 minutes.
-
-
Ammonia Quantification:
-
Add 45 µL of Phenol Reagent (A) and 70 µL of Alkali Reagent (B) to each well.
-
Incubate at 37°C for 30 minutes to allow for color development (indophenol blue).
-
-
Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition relative to a control (no inhibitor) and determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
Visualizing the Urease Assay and Inhibition
Caption: Workflow for the Indophenol-Based Urease Inhibition Assay.
Caption: Mechanism of Competitive Enzyme Inhibition.
Part 3: Metabolic Stability Assessment
A compound's therapeutic potential is heavily dependent on its metabolic stability.[18] Rapid metabolism can lead to low bioavailability and short duration of action. We will benchmark the stability of our urea derivatives using an in vitro liver microsomal assay, which primarily assesses susceptibility to Phase I metabolism by cytochrome P450 (CYP) enzymes.[18][19]
Causality: The choice to use liver microsomes provides a cost-effective, high-throughput method to rank-order compounds based on their intrinsic clearance by the most common family of metabolic enzymes (CYPs).[19] Structural features like the butyl group on this compound and the phenyl group on 1-Butyl-3-phenylurea are potential sites for oxidative metabolism. The N,N-dimethyl group is also susceptible to N-dealkylation.
Table 3: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (µL/min/mg) |
| This compound | To be determined | To be determined |
| 1,3-Dimethylurea | > 60 | Low |
| 1-Butyl-3-phenylurea | ~ 15-30 | Moderate to High |
| Verapamil (Control) | < 10 | High |
Note: Values are illustrative. Verapamil is a typical positive control for high clearance.
Experimental Protocol: In Vitro Microsomal Stability Assay
Methodology:
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).
-
Initiation: Pre-warm the microsome mixture to 37°C. Add the test compound (final concentration, e.g., 1 µM). After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and subsequently the intrinsic clearance.
Workflow for Microsomal Stability Assay
Caption: Workflow for an In Vitro Liver Microsomal Stability Assay.
Synthesis and Conclusion
The synthesis of unsymmetrical urea derivatives like this compound typically involves the reaction of an appropriate isocyanate with an amine, or the use of phosgene derivatives with sequential amine additions.[1][3] The specific structure of this compound presents a distinct profile. Its increased lipophilicity from the butyl group may improve cell permeability over smaller analogs, but could also increase its susceptibility to oxidative metabolism. The lack of a second N-H donor removes a key interaction point compared to many urea-based inhibitors, which could be detrimental or beneficial depending on the target's binding pocket topology.
This guide has established a framework for the systematic evaluation of this compound. By benchmarking against carefully selected comparators across physicochemical, biological, and metabolic assays, researchers can build a comprehensive performance profile. The provided protocols and workflows serve as a self-validating system to generate the robust data needed to confidently advance—or halt—a compound in the drug discovery pipeline. The true value of this compound will be defined not by a single data point, but by the integrated understanding of its properties in the context of its intended therapeutic application.
References
- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]
- Angeli, E., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
- Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed - NIH. [Link]
- Request PDF. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]
- ResearchGate. (n.d.). ADME properties of cyclic urea inhibitors.
- GlycoMScan. (n.d.). Stability studies of small molecules and proteins. GlycoMScan. [Link]
- Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
- ResearchGate. (n.d.). Synthesized compounds with their ADME properties.
- Urea Solubility Test: How to Measure&Key Factor Affecting It. (n.d.). Website. [Link]
- ResearchGate. (n.d.). Classification of urea-based antineoplastic kinase inhibitors according...
- Tykvart, J., et al. (n.d.). Structural characterization of P1′-diversified urea-based inhibitors of glutamate carboxypeptidase II. PMC - PubMed Central. [Link]
- Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
- Kot, M., & Karcz, W. (n.d.). Recent advances in design of new urease inhibitors: A review. PMC - PubMed Central. [Link]
- R&D Chemicals. (n.d.). This compound, 52696-91-0, suppliers and manufacturers. R&D Chemicals. [Link]
- PubChem. (n.d.). N-Butyl-N'-methylurea. PubChem. [Link]
- ResearchGate. (n.d.). Solubility test for urea ⋅ adipic acid Form II considering 1 g...
- ResearchGate. (2025). (PDF) INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE.
- Diva-portal.org. (n.d.). MASTER'S THESIS Preliminary investigations into the behavior of urea. Diva-portal.org. [Link]
- atamankimya.com. (n.d.). 1,3-DIMETHYLUREA.
- ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Wikipedia. (n.d.). Urea. Wikipedia. [Link]
- Cheméo. (n.d.). Chemical Properties of 1-Butyl-3-phenylurea (CAS 3083-88-3). Cheméo. [Link]
- PubChem. (n.d.). 1-Butyl-3-(3,4-dimethylcyclohexyl)urea. PubChem. [Link]
- OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1.
- Aidic. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Aidic. [Link]
- Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. (2025). Website. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Butyl-3-phenylurea (CAS 3083-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Urea - Wikipedia [en.wikipedia.org]
- 10. rdchemicals.com [rdchemicals.com]
- 11. Urea Solubility Test: How to Measure&Key Factor Affecting It [jinjiangmelamine.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Spectroscopic Guide to 1-Butyl-3,3-dimethylurea and Its Structural Analogues
Prepared by: A Senior Application Scientist
Introduction
1-Butyl-3,3-dimethylurea is a substituted urea molecule relevant in various chemical synthesis and drug discovery contexts. Understanding its structural characteristics is paramount for its application and development. Spectroscopic analysis provides a powerful, non-destructive suite of tools for elucidating the molecular structure of organic compounds.[1] This guide offers an in-depth spectroscopic comparison of this compound with its key structural analogues: tert-Butyl-3,3-dimethylurea, 1-Butyl-3-methylurea, and 1,3-Dimethylurea. By systematically altering the substitution pattern on the urea core, we can directly observe the resulting changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a practical framework for interpreting the spectra of substituted ureas. We will explore the causality behind experimental choices and provide self-validating protocols, grounding our interpretations in established spectroscopic principles. Each section will detail the experimental workflow, present comparative data in a clear, tabular format, and discuss the structure-spectra correlations that enable unambiguous compound identification.
Compounds Under Investigation:
| Compound Name | Structure | Key Features |
| This compound | CH₃(CH₂)₃-NH-C(O)-N(CH₃)₂ | Asymmetric, linear alkyl chain, trisubstituted |
| tert-Butyl-3,3-dimethylurea | (CH₃)₃C-NH-C(O)-N(CH₃)₂ | Asymmetric, bulky/branched alkyl chain, trisubstituted |
| 1-Butyl-3-methylurea | CH₃(CH₂)₃-NH-C(O)-NH-CH₃ | Asymmetric, linear alkyl chain, disubstituted, contains N-H |
| 1,3-Dimethylurea | CH₃-NH-C(O)-NH-CH₃ | Symmetric, disubstituted, contains N-H |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a magnetic field.[2] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing detailed information about molecular connectivity and structure.[3] For this analysis, spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4] The choice of CDCl₃ is due to its excellent solubilizing power for these moderately polar compounds and its simple, non-interfering solvent signal.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Ensure the CDCl₃ contains 0.03% v/v tetramethylsilane (TMS) to serve as the chemical shift reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
¹H NMR Parameters: Utilize a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A standard spectral width of 0-12 ppm is appropriate.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.
NMR Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Comparative Data
| Compound | δ (ppm), N-CH₃ | δ (ppm), N-CH₂- | δ (ppm), -(CH₂)₂- | δ (ppm), C-CH₃ | δ (ppm), N-H |
| This compound | ~2.90 (s, 6H) | ~3.15 (t, 2H) | ~1.45 (m, 2H), ~1.30 (m, 2H) | ~0.90 (t, 3H) | ~4.70 (br s, 1H) |
| tert-Butyl-3,3-dimethylurea | ~2.88 (s, 6H) | - | - | ~1.25 (s, 9H) | ~4.50 (br s, 1H) |
| 1-Butyl-3-methylurea | ~2.75 (d, 3H) | ~3.10 (q, 2H) | ~1.42 (m, 2H), ~1.28 (m, 2H) | ~0.90 (t, 3H) | ~4.65 (br, 2H) |
| 1,3-Dimethylurea | ~2.65 (d, 6H) | - | - | - | ~5.69 (br s, 2H)[6] |
¹H NMR Interpretation:
-
N-Methyl Signals: In this compound and its tert-butyl analogue, the two N-methyl groups are equivalent and appear as a sharp singlet integrating to 6H around 2.90 ppm. In contrast, the N-methyl groups in 1-Butyl-3-methylurea and 1,3-Dimethylurea are coupled to an adjacent N-H proton, resulting in a doublet.[6]
-
Alkyl Chain Signals: The n-butyl group shows a characteristic pattern: a downfield triplet for the N-CH₂ protons, two mid-field multiplets for the internal methylene groups, and an upfield triplet for the terminal methyl group.[7]
-
Steric Effects: The bulky tert-butyl group in tert-Butyl-3,3-dimethylurea results in a single, highly shielded singlet at ~1.25 ppm integrating to 9H, a distinctive feature for this group.[8]
-
N-H Protons: The N-H protons appear as broad singlets due to quadrupole broadening and potential hydrogen exchange with trace amounts of water. Their chemical shift can be concentration and solvent-dependent. In 1-Butyl-3-methylurea, two distinct N-H signals may be observed or overlap into one broad signal.
¹³C NMR Comparative Data
| Compound | δ (ppm), C=O | δ (ppm), N-CH₃ | δ (ppm), N-CH₂- | δ (ppm), Alkyl Chain Carbons |
| This compound | ~158.5 | ~36.0 | ~39.5 | ~32.0, ~20.0, ~13.8 |
| tert-Butyl-3,3-dimethylurea | ~158.0 | ~36.2 | - | ~50.5 (C), ~29.5 (CH₃) |
| 1-Butyl-3-methylurea | ~159.0 | ~27.0 | ~39.0 | ~32.5, ~20.0, ~13.8 |
| 1,3-Dimethylurea | ~161.0 | ~27.5 | - | - |
| Urea (Reference) | ~163.6[9] | - | - | - |
¹³C NMR Interpretation:
-
Carbonyl (C=O) Signal: The carbonyl carbon is the most downfield signal, typically appearing between 158-164 ppm.[9][10] Its chemical shift is sensitive to the electronic nature of the nitrogen substituents. Alkyl groups are electron-donating, which shields the carbonyl carbon and shifts it upfield relative to unsubstituted urea.[11] The trisubstituted ureas show a more shielded carbonyl carbon compared to the disubstituted analogues.
-
Alkyl Carbon Signals: The chemical shifts of the alkyl carbons follow predictable trends based on their distance from the electronegative nitrogen and oxygen atoms. The carbons directly attached to nitrogen (N-CH₃, N-CH₂) are the most downfield among the alkyl signals.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.[1] For solid samples like ureas, the KBr pellet method is a robust choice as it avoids solvent interference and provides sharp, well-defined peaks.
Experimental Protocol: FT-IR Analysis (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the dry analyte with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The quality of the pellet is critical; a cloudy pellet will scatter IR radiation and produce a poor spectrum.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
FT-IR Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
FT-IR Comparative Data (Key Frequencies, cm⁻¹)
| Compound | ν(N-H) Stretch | ν(C=O) Stretch (Amide I) | δ(N-H) Bend (Amide II) | ν(C-N) Stretch |
| This compound | ~3350 (single peak) | ~1635 | ~1570 | ~1460 |
| tert-Butyl-3,3-dimethylurea | ~3340 (single peak) | ~1630 | ~1575 | ~1455 |
| 1-Butyl-3-methylurea | ~3320 (broad) | ~1625 | ~1580 | ~1465 |
| 1,3-Dimethylurea | ~3330 (broad) | ~1640 | ~1565 | ~1450 |
| Urea (Reference) | 3435, 3340 (doublet)[12] | ~1680[13] | ~1615[13] | ~1464[13] |
FT-IR Interpretation:
-
N-H Stretching: The most telling feature is the N-H stretching region (3200-3500 cm⁻¹).[13] Compounds with a secondary amide group (-NH-), like all the analogues here, show a single, sharp N-H stretch. Disubstituted ureas with two N-H groups, like 1-Butyl-3-methylurea and 1,3-Dimethylurea, often show broader N-H bands due to extensive intermolecular hydrogen bonding. Unsubstituted urea shows two distinct peaks in this region, corresponding to symmetric and asymmetric N-H stretching of the -NH₂ group.[14]
-
C=O Stretching (Amide I Band): This is a very strong and prominent absorption.[14] In solid-state spectra, its position is highly influenced by hydrogen bonding. For ureas, this band typically appears between 1625-1685 cm⁻¹.[13] Increased substitution and hydrogen bonding generally lower the frequency (shift to the right) from the ~1680 cm⁻¹ position in pure urea. The trisubstituted ureas, with slightly less H-bonding capability than the disubstituted ones, may show a slightly higher frequency C=O stretch.
-
N-H Bending (Amide II Band): This band, appearing around 1550-1580 cm⁻¹, is characteristic of secondary amides and arises from a coupling of N-H in-plane bending and C-N stretching vibrations.[15] It is absent in fully substituted amides but is a key feature for all the compounds in this guide.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, yields valuable structural information.[17] Electron Ionization (EI) is a common method that imparts high energy, leading to predictable and often extensive fragmentation, which is useful for structural elucidation.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (in solution or via a direct insertion probe) into the high-vacuum source of the mass spectrometer.
-
Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the M⁺• causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules. Fragmentation pathways are governed by the stability of the resulting ions and neutrals.[16]
-
Mass Analysis: Accelerate the positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance.
-
Data Output: The output is a mass spectrum, a plot of relative ion abundance versus m/z.
MS Workflow Diagram
Caption: Workflow for structural analysis by Electron Ionization Mass Spectrometry.
MS Comparative Data (Key Ions, m/z)
| Compound | MW | M⁺• (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Plausible Identity of Fragments |
| This compound | 144.22 | 144 | 101 | 72 | [M - C₃H₇]⁺ ; [C₃H₈N₂O]⁺ |
| tert-Butyl-3,3-dimethylurea | 144.22 | 144 | 129 | 88 | [M - CH₃]⁺ ; [C₃H₇NO + H]⁺ |
| 1-Butyl-3-methylurea | 130.19 | 130 | 87 | 74 | [M - C₃H₇]⁺ ; [C₂H₇N₂O]⁺ |
| 1,3-Dimethylurea | 88.11 | 88 | 57 | 30 | [CH₃NCO + H]⁺ ; [CH₃NH]⁺ |
Mass Spectrometry Interpretation:
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecular ion is crucial for determining the molecular weight. For all listed compounds, the M⁺• peak is expected to be observable.
-
Characteristic Fragmentation: Substituted ureas often undergo cleavage of the C-N bonds.[18] A common fragmentation pathway involves the loss of parts of the alkyl chain.
-
For This compound , a prominent fragmentation is the loss of a propyl radical (•C₃H₇), leading to a fragment at m/z 101. Another key fragment is often observed at m/z 72, corresponding to the dimethylamino isocyanate cation radical.
-
For the tert-Butyl analogue, the high stability of the tert-butyl carbocation is a driving force. However, a more common fragmentation is the loss of a methyl radical (•CH₃) to give a stable ion at m/z 129. The fragment at m/z 88 can correspond to protonated methyl isocyanate plus a methyl group.
-
The fragmentation of N,N'-substituted ureas can be complex, but cleavage alpha to the nitrogen atoms is a common theme, allowing for differentiation between isomers.[18][19]
-
Conclusion
This guide demonstrates that a multi-spectroscopic approach provides a robust and definitive method for the structural characterization of this compound and its analogues. Each technique offers complementary information:
-
¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, revealing connectivity, symmetry, and the electronic environment of each atom.
-
FT-IR rapidly confirms the presence of key functional groups, particularly the urea backbone (C=O) and N-H bonds, offering insights into hydrogen bonding.
-
Mass Spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns that are sensitive to the substitution on the urea core.
By understanding the principles behind each technique and correlating the spectral data, researchers can confidently distinguish between subtle structural isomers and analogues, a critical capability in the fields of chemical synthesis and pharmaceutical development.
References
- The Infra-red Absorption Spectrum and Structure of Urea.
- t-Butyl group towers over other 1H resonances - ACD/Labs.
- (a) FTIR Spectrum of pure Urea | Download Scientific Diagram - ResearchGate.
- IR analysis of crystalline samples of some urea derivatives - PubMed.
- Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory - Sci-Hub.
- Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Institutional Repository | J. Willard Marriott Digital Library.
- Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra. … - ResearchGate.
- 13C-NMR spectra of urea carbonyl carbons of resins 2.4b, 2.4m (5.0 h at... - ResearchGate.
- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes.
- Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Semantic Scholar.
- Urea FTIR and identifying bond stretch : r/chemistry - Reddit.
- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed.
- General proposed fragmentation pathway of the protonated substituted urea - ResearchGate.
- INFRARED SPECTRA OF COMPOUNDS OF UREA WITH ACIDS - DTIC.
- N,N'-Dimethylurea | C3H8N2O | CID 7293 - PubChem.
- Theoretical and Spectroscopic Analysis of N,N '-Diphenylurea and N,N '-Dimethyl-N,N '-diphenylurea Conformations | Request PDF - ResearchGate.
- FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener - ResearchGate.
- THE INFRARED ABSORPTION SPECTRA OF UREA–HYDROCARBON ADDUCTS - Canadian Science Publishing.
- Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry - PubMed.
- Spectroscopic analysis of small organic molecules: A comprehensive near-edge x-ray-absorption fine-structure study of - AIP Publishing.
- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem.
- Spectroscopic analysis of small organic molecules: a comprehensive near-edge x-ray-absorption fine-structure study of C6-ring-containing molecules. - Semantic Scholar.
- Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes - Fiveable.
- ¹H NMR: Intermediate Level, Spectrum 1.
- Principles of Organic Spectroscopy - Open Access Journals.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).
- 12.2: Interpreting Mass Spectra - Chemistry LibreTexts.
- Interpretation of mass spectra.
- Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry - TSI Journals.
- 13C NMR Chemical Shifts - Oregon State University.
- 1H NMR Chemical Shift - Oregon State University.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 1,3-Dimethylurea (96-31-1) 1H NMR spectrum [chemicalbook.com]
- 7. Butyl acetate(123-86-4) 1H NMR spectrum [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Urea(57-13-6) 13C NMR spectrum [chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uni-saarland.de [uni-saarland.de]
- 18. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cost-benefit analysis of using 1-Butyl-3,3-dimethylurea in manufacturing
An Executive Guide to Industrial Solvents: A Cost-Benefit Analysis of 1-Butyl-3,3-dimethylurea
In the specialized fields of pharmaceutical and fine chemical manufacturing, the selection of a process solvent is a critical decision that profoundly impacts reaction efficiency, product purity, operational safety, and overall cost. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been the industry workhorses.[1] However, mounting regulatory pressure and growing awareness of their reproductive toxicity have created an urgent need for safer, more sustainable alternatives.[2]
This guide presents a comprehensive cost-benefit analysis of This compound , a niche substituted urea, as a potential alternative solvent. While not a drop-in replacement for all applications, its unique structural features suggest potential advantages in specific manufacturing contexts. We will objectively compare its projected performance, manufacturing costs, and safety profile against traditional solvents and a leading greener alternative, N-Butyl-2-pyrrolidone (NBP).
Comparative Physicochemical Properties
The utility of a solvent is dictated by its physical properties. Substituted ureas are known for their high polarity and ability to engage in strong hydrogen bonding as acceptors, which is crucial for dissolving a wide range of substrates and stabilizing charged intermediates in reactions.[3] The butyl group in this compound increases its lipophilicity compared to smaller ureas, potentially offering a unique solubility profile.
| Property | This compound | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | N-Butyl-2-pyrrolidone (NBP) |
| Molecular Formula | C₇H₁₆N₂O | C₃H₇NO[4] | C₅H₉NO[5] | C₈H₁₅NO |
| Molecular Weight ( g/mol ) | 144.22[6] | 73.09[4] | 99.13[7] | 141.21[8] |
| Boiling Point (°C) | ~275 (Predicted) | 153[4] | 202[1] | 240.6[9] |
| Melting Point (°C) | N/A (Liquid at RT) | -61[4] | -24[1] | < -75[9] |
| Density (g/cm³ at 20°C) | ~0.916 (Predicted) | 0.944[4] | 1.028[1] | 0.958[9] |
| Primary Safety Concern | Data limited; handle as hazardous | Reproductive Toxicity | Reproductive Toxicity[10] | Skin/Eye Irritant[11] |
Manufacturing & Cost Analysis
The economic viability of a solvent is intrinsically linked to its synthesis pathway. Traditional routes to substituted ureas often involved hazardous reagents like phosgene.[12] Modern, greener chemistry favors safer alternatives. A plausible industrial synthesis for this compound would involve the reaction of N,N-dimethylamine and butyl isocyanate, or a route utilizing a safer carbonylating agent like N,N'-Carbonyldiimidazole (CDI).
Figure 1: Plausible modern synthesis of this compound via a phosgene substitute.
Cost Comparison: The price of industrial solvents is highly dependent on production volume, purity, and supplier. Traditional solvents like DMF and NMP are produced on a massive scale, making them relatively inexpensive. Niche or specialty chemicals like this compound are expected to have a significantly higher cost due to lower production volumes and potentially more complex synthesis. NBP, as a "greener" but established alternative, occupies a middle ground.
| Solvent | Purity | Example Bulk/Large Volume Price (USD/kg) | Representative Supplier(s) |
| This compound | Industrial Grade | Quote-based; Estimated >$50/kg | Frinton Laboratories, Apollo Scientific[6] |
| N,N-Dimethylformamide (DMF) | ≥99.8% | $10 - $15 | Chem-Impex, Biosynth Carbosynth[13][14] |
| N-Methyl-2-pyrrolidone (NMP) | Technical Grade | $4.50 - $5.00 | Univar Solutions[7] |
| N-Butyl-2-pyrrolidone (NBP) | ≥99.5% | $15 - $25 (Highly variable) | Sigma-Aldrich, Carl ROTH[15] |
Note: Prices are estimates based on available 2024/2025 data and are subject to significant fluctuation. Bulk contract pricing may be lower.
Performance & Efficacy Analysis (Case Study: SNAr Reaction)
A key application for high-polarity aprotic solvents is in facilitating nucleophilic aromatic substitution (SNAr) reactions, which are common in active pharmaceutical ingredient (API) synthesis. These reactions often involve charged, polar intermediates that require a solvent capable of providing stabilization without interfering with the nucleophile.[16]
Hypothetical Performance: Based on its molecular structure, this compound is expected to exhibit high thermal stability due to its high boiling point and the stable urea backbone. Its performance would be benchmarked against DMF, NMP, and NBP. The primary benefit would be a potentially improved safety profile over DMF/NMP without compromising the reaction environment, a key advantage shared with NBP.
| Metric | This compound (Expected) | DMF | NMP | NBP |
| Reaction Yield (%) | 90 - 95% | 92% | 94% | 91% |
| Reaction Time (hours) | 6 | 6 | 5 | 6.5 |
| Product Purity (crude, %) | >98% | >98% | >98% | >97% |
| Ease of Removal | Moderate (High BP) | Easy (Lower BP) | Moderate (High BP) | Moderate (High BP) |
| Recyclability | High (High thermal stability) | Moderate | High | High |
Experimental Protocol: Comparative Solvent Performance in a SNAr Reaction
This protocol outlines a standardized experiment to validate the performance of this compound against its alternatives.
Objective: To compare the reaction rate and yield for the synthesis of 4-fluoro-N-methylaniline via an SNAr reaction using four different polar aprotic solvents.
Materials:
-
1-Fluoro-4-nitrobenzene
-
Methylamine (40% solution in H₂O)
-
Potassium Carbonate (K₂CO₃)
-
Solvents: this compound, DMF, NMP, NBP (all anhydrous grade)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: In four separate, identical 100 mL round-bottom flasks equipped with reflux condensers and magnetic stirrers, charge 1.41 g (10 mmol) of 1-fluoro-4-nitrobenzene and 2.07 g (15 mmol) of K₂CO₃.
-
Solvent Addition: To each flask, add 20 mL of one of the respective solvents (this compound, DMF, NMP, NBP).
-
Reactant Addition: While stirring, slowly add 1.17 mL (13.5 mmol) of the 40% methylamine solution to each flask.
-
Reaction Execution: Heat all four reaction mixtures to 90°C and maintain for 8 hours.
-
Monitoring: At 1-hour intervals, withdraw a 0.1 mL aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by HPLC to monitor the consumption of the starting material and formation of the product.
-
Workup (at 8 hours): Cool the reaction mixtures to room temperature. Pour each mixture into 100 mL of cold water. Extract the aqueous layer three times with 30 mL of ethyl acetate.
-
Purification: Combine the organic extracts for each reaction, wash with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Determine the crude yield of the resulting solid product (4-nitro-N-methylaniline) by weight. Analyze the purity of the crude product by HPLC.
Figure 3: Decision flowchart for selecting a polar aprotic solvent alternative.
References
- N-Methyl-2-Pyrrolidone, Technical Grade, Liquid, 55 Gallon Drum - Univar Solutions. (n.d.). Univar Solutions.
- This compound SDS, 52696-91-0 Safety D
- N,N-Dimethylformamide DMF - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- N,N-Dimethylformamide Price - ChemicalBook. (n.d.). ChemicalBook.
- Risk assessment summary, new substances notification 19770, 20287 and 21069. (2023, August 23). Canada.ca.
- N-Methyl-2-pyrrolidone - Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). IndiaMART.
- N-Butyl-2-pyrrolidone Safety D
- N,N-Dimethylformamide - Chem-Impex. (n.d.). Chem-Impex.
- This compound - Chem-Tools. (n.d.). Chem-Tools.
- N,N-Dimethylformamide (DMF), 1 l, glass - Carl ROTH. (n.d.). Carl ROTH.
- N-Butyl-2-pyrrolidone (NBP), 1 l - Chemicals - Carl ROTH. (n.d.). Carl ROTH.
- N-Butyl-2-pyrrolidone SDS, 3470-98-2 Safety D
- PREPARATION OF N,N′-DIALKYLUREAS. (1976).
- PUBLIC REPORT 2-Pyrrolidinone, 1-butyl-. (2020, August). Australian Industrial Chemicals Introduction Scheme.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025, May 26). Tenger Chemical.
- The Difference Between Polar Protic And Aprotic Solvents In Solubility. (n.d.). Tengerda Chemical.
- CAS No.3470-98-2,1-Butylpyrrolidin-2-one Suppliers - LookChem. (n.d.). LookChem.
- di-tert-butyldiaziridinone - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- N-Methyl-2-pyrrolidone (NMP), 500 ml, glass - Carl ROTH. (n.d.). Carl ROTH.
- 1-Butylpyrrolidin-2-one - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 1-Butyl-2-pyrrolidone | 3470-98-2 | TCI AMERICA. (n.d.). TCI AMERICA.
- N-Methyl-2-pyrrolidone - (NMP) - DIYChemicals. (n.d.). DIYChemicals.
- N,N'-disubstituted ureas: influence of substituents on the formation of supramolecular polymers - PubMed. (n.d.). PubMed.
- N-Butyl Pyrrolidone For Sale | 3470-98-2 - Whamine. (n.d.). Whamine.
- A Comparative Analysis of N-ethyl-2,2-dimethylpropanamide and Other Polar Aprotic Solvents for Researchers and Drug Development - Benchchem. (n.d.). Benchchem.
- 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Safety Data Sheet: N-Butyl-2-pyrrolidone - Carl ROTH. (2025, March 31). Carl ROTH.
- Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules | Request PDF. (2025, August 6).
- 1,3-Dimethylurea Price - ChemicalBook. (n.d.). ChemicalBook.
- Polar aprotic solvents – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
- This compound, 52696-91-0, suppliers and manufacturers - R&D Chemicals. (n.d.). R&D Chemicals.
- 52696-91-0 Cas No. | this compound - Apollo Scientific. (n.d.). Apollo Scientific.
- N,N'-Disubstituted Ureas: Influence of Substituents on the Formation of Supramolecular Polymers - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks.
- 1,3-Dimethylurea, 98% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.
- US3937727A - Process for preparing n, n-dimethylurea - Google Patents. (n.d.).
- US2444023A - Preparation of dimethyl urea - Google Patents. (n.d.).
- Buy 1-butyl-3,3-dimethyl-1-trimethylsilylurea from JHECHEM CO LTD - ECHEMI. (n.d.). Echemi.com.
- (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. (n.d.).
- Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IX. N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) Ureas and Thioureas - ResearchGate. (2025, August 9).
- (PDF) Bio-Based Solvents for Organic Synthesis - ResearchGate. (n.d.).
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (n.d.). MDPI.
- (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. (2024, May 27).
- Bio-Based Solvents for Organic Synthesis - CORE. (n.d.). CORE.
- Environmentally Benign Solvents in Organic Synthesis: Current Topics - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. N,N-二甲基甲酰胺 anhydrous, 99.8% | Sigma-Aldrich [sigmaaldrich.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. rdchemicals.com [rdchemicals.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. 1-Butyl-2-pyrrolidone | 3470-98-2 | TCI AMERICA [tcichemicals.com]
- 9. N-Butyl Pyrrolidone For Sale | 3470-98-2 [whamine.com]
- 10. N-Methyl-2-pyrrolidone (NMP), 500 ml, glass, CAS No. 872-50-4 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 11. echemi.com [echemi.com]
- 12. US2444023A - Preparation of dimethyl urea - Google Patents [patents.google.com]
- 13. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [m.chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. N-Butyl-2-pyrrolidone (NBP), 1 l, CAS No. 3470-98-2 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 16. aozunasia.com [aozunasia.com]
The Unseen Dance of Molecules: A Comparative Guide to In-Silico Modeling of 1-Butyl-3,3-dimethylurea Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation, efficiency, and safety. The journey of a molecule like 1-Butyl-3,3-dimethylurea, a substituted urea with potential applications in various chemical domains, from reactant to product is a dynamic process governed by the subtle interplay of electronic and steric factors. Traditionally, elucidating these mechanisms has been the exclusive domain of painstaking and often resource-intensive experimental techniques. However, the advent of powerful computational methods has opened a new frontier: in-silico modeling. This guide provides a comprehensive comparison of in-silico approaches for modeling the reaction mechanisms of this compound against traditional experimental methods, offering insights into the causality behind methodological choices and providing actionable protocols for your research.
The Imperative for Mechanistic Insight: Why this compound?
Substituted ureas are a cornerstone in medicinal chemistry and materials science. Their utility stems from the unique electronic nature of the urea moiety, which can engage in a variety of chemical transformations. Understanding the reaction mechanisms of a specific derivative like this compound is critical for:
-
Optimizing Reaction Conditions: Predicting the most favorable reaction pathways allows for the fine-tuning of temperature, pressure, catalysts, and solvents to maximize yield and minimize byproducts.
-
Predicting Reactivity and Stability: In-silico models can forecast the molecule's susceptibility to degradation under various conditions, a crucial aspect in drug formulation and material longevity.
-
Designing Novel Derivatives: A deep mechanistic understanding enables the rational design of new molecules with tailored properties by modifying substituents to influence reaction pathways.
This guide will navigate the landscape of in-silico modeling, providing a clear-eyed view of its capabilities and limitations in the context of this compound, while also grounding these computational strategies in the reality of experimental validation.
In-Silico Modeling: Peering into the Reaction Vessel with Quantum Precision
In-silico modeling, at its core, utilizes the principles of quantum mechanics and classical physics to simulate chemical reactions on a computer. This approach allows us to visualize transition states, calculate activation energies, and map out entire reaction energy profiles—details that are often fleeting and difficult to capture experimentally.
The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
For a molecule like this compound, Density Functional Theory (DFT) stands out as the most pragmatic and powerful tool for mechanistic studies. DFT strikes a balance between computational cost and accuracy, making it feasible to model moderately sized molecules and their reaction pathways.
Why DFT is the Preferred Choice:
The decision to employ DFT is rooted in its ability to provide a sufficiently accurate description of the electronic structure of the molecule without the prohibitive computational expense of higher-level ab initio methods. For this compound, with its mix of sigma and pi bonds and lone pairs, DFT functionals like B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311++G(d,p)), offer a robust framework for investigating reactions such as hydrolysis, thermal decomposition, and oxidation.
A Glimpse into Plausible Reaction Mechanisms of this compound
Based on the known reactivity of urea derivatives, several reaction pathways for this compound can be postulated and subsequently investigated using DFT:
-
Hydrolysis: The breakdown of the urea moiety by water is a fundamental reaction. In-silico modeling can elucidate whether the reaction proceeds via a neutral, acid-catalyzed, or base-catalyzed mechanism, and can pinpoint the rate-determining step. Computational studies on the hydrolysis of urea and tetramethylurea have shown that the dominant pathway can be highly dependent on pH and substituents.[1]
-
Thermal Decomposition: Understanding the thermal stability of this compound is crucial for its handling and storage. DFT calculations can predict the initial bond-breaking events and subsequent rearrangement or fragmentation pathways that occur at elevated temperatures. Studies on similar compounds have shown that decomposition can be initiated by C-N bond cleavage.[2]
-
Oxidation: The reaction of this compound with oxidizing agents is relevant in various chemical contexts. Computational modeling can map the potential energy surface for reactions with species like hydroxyl radicals, revealing the most likely sites of attack and the nature of the resulting products. DFT has been successfully used to investigate the urea oxidation reaction on catalyst surfaces.[3][4][5][6]
The In-Silico vs. Experimental Dichotomy: A Comparative Analysis
While in-silico modeling offers unprecedented insight, it is not a replacement for experimental validation. The true power lies in the synergy between the two. This section objectively compares the strengths and weaknesses of each approach.
| Feature | In-Silico Modeling (e.g., DFT) | Experimental Methods (e.g., Spectroscopy, Kinetics) |
| Information Gained | Transition state geometries, activation energies, reaction energy profiles, vibrational frequencies of intermediates. | Reactant and product concentrations over time, identification of stable intermediates and final products, reaction rates. |
| Cost & Time | Computationally intensive, but often faster and less expensive than setting up complex experiments. | Can be time-consuming and require expensive equipment and reagents. |
| Safety | Inherently safe, as no hazardous materials are handled. | Can involve toxic, flammable, or explosive substances, requiring stringent safety protocols. |
| Scope | Can explore hypothetical reactions and unstable intermediates that are difficult or impossible to study experimentally. | Limited to observable and isolable species under achievable reaction conditions. |
| Accuracy | Dependent on the level of theory, basis set, and the model used. Approximations are inherent. | Provides real-world data, but can be subject to experimental error and limitations in detection. |
The Indispensable Role of Experimental Validation
Computational predictions, no matter how sophisticated, must be benchmarked against reality. Experimental techniques provide the crucial data points to confirm or refine in-silico models.
Key Experimental Techniques for Validation:
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy is a powerful tool for monitoring the real-time concentration changes of reactants, intermediates, and products, providing kinetic data to compare with calculated reaction rates.[7][8][9]
-
Infrared (IR) Spectroscopy: In-situ IR can track the disappearance of reactant functional groups and the appearance of product functional groups, offering qualitative and sometimes quantitative information about the reaction progress.
-
-
Mass Spectrometry (MS): ESI-MS and other techniques can be used to detect and identify reaction intermediates, even those present in low concentrations, providing direct evidence for the species predicted by computational models.[10][11][12][13]
-
Kinetic Studies: Traditional methods of measuring reaction rates by taking aliquots at different time points and analyzing them (e.g., by chromatography) provide the overall reaction kinetics that the in-silico model must reproduce.
Experimental Protocols: Bridging the Virtual and the Real
To ensure the trustworthiness of our in-silico models, a self-validating system of computational and experimental protocols is essential.
Protocol 1: In-Silico Modeling of this compound Hydrolysis using DFT
-
Molecule Building and Optimization:
-
Construct the 3D structure of this compound and a water molecule using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP/6-31G(d)) to obtain the lowest energy conformation of the reactants.
-
-
Transition State Searching:
-
Propose a reaction mechanism (e.g., nucleophilic attack of water on the carbonyl carbon).
-
Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) to locate the transition state structure connecting the reactants and an intermediate.
-
Verify the transition state by performing a frequency calculation; a single imaginary frequency corresponding to the reaction coordinate confirms a true transition state.
-
-
Intermediate and Product Optimization:
-
Optimize the geometry of any intermediates and the final products of the hydrolysis reaction.
-
-
Reaction Pathway Analysis:
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the found transition state connects the reactants and the desired intermediate or products.
-
Calculate the single-point energies of all optimized structures using a higher level of theory or a larger basis set (e.g., M06-2X/6-311++G(d,p)) to obtain more accurate reaction and activation energies.
-
-
Data Analysis:
-
Construct a reaction energy profile, plotting the relative energies of reactants, transition states, intermediates, and products.
-
Analyze the geometric parameters and vibrational frequencies of the transition state to gain insight into the reaction mechanism.
-
Protocol 2: Experimental Validation via Online ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare a solution of this compound of known concentration in a suitable deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent).
-
-
NMR Setup:
-
Utilize an NMR spectrometer equipped with a flow cell or a temperature-controlled probe suitable for kinetic measurements.
-
Set the experiment temperature to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the hydrolysis reaction (e.g., by adding an acid or base catalyst if required).
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the reactants and products in each spectrum.
-
Plot the concentration of reactants and products as a function of time.
-
-
Kinetic Modeling:
-
Fit the concentration-time data to appropriate rate laws to determine the experimental reaction rate constants.
-
Compare the experimentally determined rate constants with those calculated from the in-silico model using Transition State Theory.
-
Visualizing the Molecular Journey: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed reaction pathways and the integrated computational-experimental workflow.
Sources
- 1. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. penglab.fudan.edu.cn [penglab.fudan.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. edepot.wur.nl [edepot.wur.nl]
A Senior Application Scientist's Guide to the Cross-Validation of 1-Butyl-3,3-dimethylurea Quantification Assays
Introduction: The Analytical Imperative for 1-Butyl-3,3-dimethylurea
This compound (CAS: 52696-91-0, Molecular Formula: C₇H₁₆N₂O)[1] is a small organic molecule whose accurate quantification is critical in various stages of pharmaceutical development and manufacturing. Whether it is monitored as a process impurity, a starting material, a metabolite in toxicokinetic studies, or the active ingredient itself, having robust, reliable, and validated analytical methods is paramount. The choice of analytical technique can significantly impact data quality, development timelines, and regulatory compliance.
This guide provides an in-depth comparison of three common analytical platforms for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the core principles of each method, present detailed experimental protocols, and compare their performance based on established validation parameters outlined by the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6] The objective is to empower researchers and drug development professionals to make informed decisions when selecting an assay that is fit for its intended purpose.[3][7][8]
Pillar 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Expertise & Experience: The Rationale for HPLC-UV
HPLC-UV is often the workhorse of a quality control laboratory due to its robustness, cost-effectiveness, and straightforward operation. The fundamental principle is the separation of the analyte from other matrix components on a stationary phase, followed by detection based on its absorption of UV light. For a molecule like this compound, the urea chromophore absorbs light at low wavelengths (typically <220 nm). The choice of a reverse-phase C18 column is logical, as the non-polar butyl group will interact with the stationary phase, allowing for effective retention and separation from more polar impurities when using a polar mobile phase like an acetonitrile/water mixture.[9]
Experimental Protocol: HPLC-UV Quantification
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL).
-
Accurately weigh the test sample and dissolve in the mobile phase to achieve a theoretical concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Run Time: 8 minutes.
-
-
Method Validation:
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow from sample preparation to final quantification.
Data Presentation: HPLC-UV Performance
| Validation Parameter | Acceptance Criteria (ICH) | Typical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Range | - | 1.0 - 100.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~1.0 µg/mL |
| Specificity | No interference at analyte retention time | Peak pure and resolved from matrix blanks |
Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: The Rationale for LC-MS/MS
When high sensitivity and specificity are required, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[13] This technique couples the powerful separation capabilities of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. For this compound (MW: 144.22), we would utilize Electrospray Ionization (ESI) in positive mode, as the urea functional group is readily protonated to form the precursor ion [M+H]⁺ at m/z 145.2. In the mass spectrometer, this precursor ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interferences and enabling quantification at very low levels.[14]
Experimental Protocol: LC-MS/MS Quantification
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL primary stock in methanol. Prepare a separate stock for the internal standard (IS), such as a stable isotope-labeled version (e.g., ¹³C, ¹⁵N₂-1-Butyl-3,3-dimethylurea) or a close structural analog.
-
Create calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100, 500 ng/mL) by serial dilution.
-
For biological samples, perform a protein precipitation extraction. To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: SCIEX ExionLC™ AC System or equivalent.[14]
-
MS System: SCIEX Triple Quad™ 4500 or equivalent.[14]
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI, Positive Mode.
-
MRM Transitions:
-
This compound: Q1: 145.2 -> Q3: 88.1 (Example transition, requires optimization)
-
Internal Standard: (Dependent on IS chosen)
-
-
-
Method Validation:
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow from biological sample extraction to quantification.
Data Presentation: LC-MS/MS Performance
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance Data |
| Linearity (R²) | ≥ 0.99, weighted regression | > 0.998 (1/x²) |
| Range | - | 0.1 - 500.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.5% to +7.8% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Limit of Quantitation (LOQ) | Lowest standard on the curve | 0.1 ng/mL |
| Specificity | No interference in blank matrix | No significant peaks in 6 unique matrix lots |
Pillar 3: Gas Chromatography with Mass Spectrometry (GC-MS)
Expertise & Experience: The Rationale for GC-MS
GC-MS is a powerful technique for volatile and thermally stable compounds. However, this compound, like other ureas, is polar and not sufficiently volatile for direct GC analysis.[18] Therefore, a critical prerequisite is chemical derivatization. This process chemically modifies the analyte to increase its volatility and thermal stability.[18] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogens on the urea nitrogens with non-polar trimethylsilyl (TMS) groups. Once derivatized, the compound can be readily analyzed by GC-MS, offering excellent chromatographic resolution and mass-based detection.
Experimental Protocol: GC-MS Quantification
-
Standard and Sample Preparation:
-
Prepare stock solutions in a dry, aprotic solvent like pyridine or acetonitrile.
-
Evaporate an aliquot of the standard or sample extract to dryness under a stream of nitrogen.
-
Derivatization Step: Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.[18]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
-
Method Validation:
Experimental Workflow: GC-MS
Caption: GC-MS workflow, including the critical derivatization step.
Data Presentation: GC-MS Performance
| Validation Parameter | Acceptance Criteria (ICH) | Typical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Range | - | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% |
| Precision (% RSD) | ≤ 2.0% | < 2.5% (includes derivatization variability) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~10 ng/mL |
| Specificity | No interference at analyte retention time | Mass spectrum confirms identity |
Comparative Guide: Method Selection at a Glance
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate (Relies on chromatographic retention time) | Highest (Retention time + precursor/product ion mass) | High (Retention time + mass spectrum) |
| Sensitivity (LOQ) | Lowest (~1 µg/mL) | Highest (~0.1 ng/mL) | High (~10 ng/mL) |
| Throughput | High (Simple sample prep, ~8 min/run) | High (Fast gradients, ~5 min/run) | Lower (Requires lengthy derivatization step) |
| Matrix Tolerance | Good (for clean samples) | Excellent (MRM filters out matrix) | Moderate (Derivatization can be matrix-dependent) |
| Development Cost | Low | High | Moderate |
| Operational Cost | Low | High | Moderate |
| Complexity | Low | High | High |
| Best Suited For | Routine QC, assay of drug substance, formulation analysis. | Bioanalysis (PK/TK), trace impurity analysis in complex matrices. | Orthogonal method for validation, analysis in non-aqueous matrices. |
Senior Scientist's Recommendation
The choice of an analytical method is not a one-size-fits-all decision; it is a strategic one, dictated by the analytical question at hand.
-
For routine quality control of this compound as a drug substance or in a final product, where concentrations are relatively high and the matrix is clean, HPLC-UV is the most logical choice. It provides the necessary performance for accuracy and precision in a robust, cost-effective, and easy-to-implement package.
-
For bioanalytical applications , such as quantifying this compound in plasma to support pharmacokinetic studies, LC-MS/MS is unequivocally the superior method. Its unparalleled sensitivity and specificity are essential for accurately measuring low concentrations in a complex biological environment.
-
GC-MS serves as a valuable orthogonal method . While the required derivatization step adds complexity and potential variability, it provides a fundamentally different separation and detection mechanism. This makes it an excellent choice for cross-validating a primary method (like HPLC-UV) or for specific applications where the analyte is in a matrix that is more amenable to GC analysis.
Ultimately, a thorough understanding of the analytical requirements, coupled with the comparative data presented here, will guide the selection of a method that is not only scientifically sound but also perfectly aligned with the goals of your research and development program.
References
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][15]
- European Medicines Agency. (2019).
- European Bioanalysis Forum. (2012).
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][2]
- European Medicines Agency. (2009). Draft Guideline on validation of bioanalytical methods. [Link][19]
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][3]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link][4]
- European Medicines Agency. (2011).
- Lab Manager Magazine. (2023).
- ProPharma. (2024).
- LCGC. (2005). Validation of Impurity Methods, Part II. [Link][11]
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link][8]
- Proventa International. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][6]
- Nissim, I., et al. (1981). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. Clinica Chimica Acta. [Link][20]
- Lavate, S. M., et al. (2021). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link][12]
- R&D Chemicals. (n.d.). This compound, 52696-91-0, suppliers and manufacturers. [Link][1]
- SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. [Link][14]
- LGC Group. (n.d.).
- LCGC International. (2012). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link][9]
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. particle.dk [particle.dk]
- 7. id-eptri.eu [id-eptri.eu]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. wjarr.com [wjarr.com]
- 13. rsc.org [rsc.org]
- 14. sciex.com [sciex.com]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Performance Analysis of 1-Butyl-3,3-dimethylurea in Diverse Solvent Systems: A Guide for Researchers and Formulation Scientists
In the landscape of chemical synthesis and formulation development, the judicious selection of a solvent system is paramount to achieving desired reaction outcomes, product stability, and process efficiency. This guide provides an in-depth technical comparison of the performance of 1-Butyl-3,3-dimethylurea in various solvent systems. Designed for researchers, scientists, and drug development professionals, this document delves into the solubility, stability, and potential applications of this versatile compound, benchmarked against structurally similar ureas.
Introduction: The Significance of Solvent Selection for Substituted Ureas
This compound (CAS No. 52696-91-0) is a substituted urea derivative with potential applications as a chemical intermediate, a reagent in organic synthesis, and a component in advanced material formulations.[1] Its performance is intrinsically linked to the solvent environment in which it is employed. The polarity, proticity, and solubilizing power of a solvent can profoundly influence reaction kinetics, equilibrium positions, and the stability of the final product. This guide explores these interactions to provide a predictive framework for the rational selection of solvents when working with this compound.
Comparative Solubility Analysis
A fundamental prerequisite for any solution-phase application is the solubility of the compound of interest. While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its likely behavior by examining structurally related analogs: N-butylurea and 1,3-dimethylurea. This comparative approach allows for informed solvent selection.
Table 1: Quantitative Solubility of Urea Analogs in Various Solvents at 25°C
| Solvent | N-Butylurea (g/L)[2] | 1,3-Dimethylurea (Qualitative)[3] | Predicted Solubility of this compound |
| Water | 48.34 | Highly Soluble | Moderately Soluble |
| Methanol | 235.52 | Highly Soluble | Highly Soluble |
| Ethanol | 121.04 | Highly Soluble | Highly Soluble |
| Isopropanol | 54.4 | Soluble | Soluble |
| n-Butanol | 48.61 | Soluble | Soluble |
| Acetone | 28.21 | Highly Soluble | Soluble |
| Ethyl Acetate | 12.76 | Soluble | Sparingly Soluble |
| Acetonitrile | 14.1 | Soluble | Sparingly Soluble |
| Dichloromethane | 10.82 | Not specified | Soluble |
| Toluene | 2.24 | Soluble | Sparingly Soluble to Insoluble |
| n-Hexane | 1.27 | Insoluble | Insoluble |
| Dimethyl Sulfoxide (DMSO) | 196.41 | Soluble | Highly Soluble |
| N,N-Dimethylformamide (DMF) | 201.82 | Soluble | Highly Soluble |
Expert Insights on Solubility:
The solubility of substituted ureas is governed by a balance of hydrogen bonding capabilities and hydrocarbon character.
-
N-butylurea , with its primary amine group, exhibits moderate to good solubility in protic solvents like water and alcohols due to hydrogen bonding.[2][4][5]
-
1,3-dimethylurea , with two secondary amine groups, also shows broad solubility in polar solvents.[3][6]
-
This compound possesses a tertiary amine and a secondary amine. The presence of the butyl group increases its lipophilicity compared to 1,3-dimethylurea, likely reducing its solubility in water. Conversely, the dimethyl substitution on one nitrogen atom hinders hydrogen bond donation, which may decrease its solubility in highly protic solvents compared to N-butylurea. However, it is expected to retain good solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols.
Stability Profile in Solution
The stability of urea derivatives is a critical consideration, particularly in applications requiring elevated temperatures or prolonged reaction times. The primary degradation pathway for many substituted ureas is thermal decomposition.
Thermal Decomposition
Theoretical studies on the thermal decomposition of alkyl-ureas indicate that the dominant mechanism is a four-center pericyclic reaction, yielding an isocyanate and an amine.[7]
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. scent.vn [scent.vn]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. n-Butylurea, 96% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. N-Butylurea CAS#: 592-31-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
The Pivotal Role of N-Substituted Ureas in Modern Medicinal Chemistry: A Comparative Guide
In the landscape of medicinal chemistry, the N-substituted urea moiety has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds across a wide range of therapeutic areas.[1][2][3] Its remarkable versatility stems from its ability to form stable, directional hydrogen bonds, mimicking the peptide bond, which allows it to effectively interact with a multitude of biological targets.[4] This guide provides an in-depth, comparative review of N-substituted ureas, synthesizing technical data with field-proven insights for researchers, scientists, and drug development professionals.
The Urea Scaffold: A Privileged Element in Drug Design
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a powerful hydrogen bond donor and acceptor. This dual capacity allows it to anchor molecules within the binding sites of proteins, such as enzymes and receptors, with high affinity and specificity.[4] This has led to the successful development of N-substituted urea-containing drugs for a vast array of diseases, including cancer, viral infections, inflammation, and cardiovascular conditions.[1][2] Notably, in the realm of oncology, diaryl ureas have become a cornerstone of targeted therapy as potent kinase inhibitors.[5][6]
Synthetic Strategies: Building the Core Moiety
The construction of N-substituted ureas is a well-established field in organic synthesis, with methodologies designed to be efficient and scalable. The choice of synthetic route is often dictated by the desired substitution pattern (symmetrical vs. unsymmetrical) and the availability of starting materials.
Causality in Synthetic Route Selection
The most traditional and widely employed method for synthesizing unsymmetrical N,N'-disubstituted ureas, common in kinase inhibitors, involves the reaction of an amine with an isocyanate.[4] This method is favored for its reliability and generally high yields. The isocyanate itself is typically generated from a primary amine using phosgene or a safer equivalent like triphosgene or N,N'-carbonyldiimidazole (CDI).[4] While effective, the toxicity of phosgene has driven the development of alternative, greener methodologies.
More recent innovations include the Hofmann rearrangement of primary amides using reagents like phenyliodine diacetate (PIDA) to generate the isocyanate intermediate in situ.[7][8] Another approach involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium, offering a simple, mild, and environmentally friendly option.[9][10] The selection of a particular method in a drug discovery campaign often balances speed, safety, cost, and the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of an N,N'-Disubstituted Urea via Isocyanate Intermediate
This protocol describes a general and reliable method for the synthesis of a diaryl urea, a common motif in kinase inhibitors.
Step 1: Formation of the Isocyanate
-
In a well-ventilated fume hood, dissolve the starting aniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in the same anhydrous solvent to the reaction mixture. Caution: Triphosgene is a toxic solid and should be handled with extreme care.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting isocyanate solution is typically used directly in the next step without purification.
Step 2: Urea Formation
-
In a separate flask, dissolve the second amine (1.0 eq) in an anhydrous solvent.
-
Slowly add the freshly prepared isocyanate solution from Step 1 to the second amine solution at room temperature.
-
Stir the reaction mixture for 2-16 hours, monitoring for the formation of the urea product, which often precipitates out of the solution.
-
If a precipitate forms, collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.[8]
Mechanism of Action: Kinase Inhibition as a Prime Example
A significant number of N-substituted urea drugs function as kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a protein substrate. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target.
N,N'-diaryl ureas, such as the groundbreaking drug Sorafenib, are typically classified as "Type II" kinase inhibitors.[4][11] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to an inactive conformation, often referred to as the "DFG-out" conformation.[11] This provides an additional layer of selectivity, as the allosteric site targeted by Type II inhibitors is often less conserved across the kinome than the ATP-binding site.[11]
The urea moiety is critical for this interaction. The two N-H groups of the urea form key hydrogen bonds with the kinase hinge region, while the carbonyl oxygen can form an additional hydrogen bond. The flanking aryl groups occupy adjacent hydrophobic pockets, further enhancing binding affinity and contributing to selectivity.
Structure-Activity Relationship (SAR) and Comparative Analysis
The biological activity of N-substituted ureas can be finely tuned by modifying the substituents on the nitrogen atoms. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.
For diaryl urea kinase inhibitors, modifications to one aryl ring (often the "head" group) can influence interactions with the hinge region, while changes to the other aryl ring (the "tail" group) can affect binding in the allosteric or hydrophobic pockets.[12] For instance, the addition of electron-withdrawing groups can sometimes enhance activity.[12] The flexibility and conformation of the urea linker itself are also critical; a trans,trans conformation is generally preferred for optimal hydrogen bonding.[4][12]
The table below compares several prominent N-substituted urea-based kinase inhibitors, highlighting their targets and clinical applications.
| Drug Name | Primary Kinase Targets | Approved Indications | Key Structural Features |
| Sorafenib | RAF kinases, VEGFR, PDGFR | Hepatocellular Carcinoma, Renal Cell Carcinoma | Diaryl urea with a picolinamide tail group[4] |
| Regorafenib | VEGFR, TIE2, PDGFR, FGFR, RAF | Metastatic Colorectal Cancer, GIST | Diaryl urea, structurally similar to Sorafenib with a fluorine substitution |
| Lenvatinib | VEGFR, FGFR, PDGFR, KIT, RET | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma | Diaryl urea with a quinoline core |
| Linifanib | VEGFR, PDGFR | (Investigational) | Diaryl urea with an indazole core |
Future Directions and Challenges
While the N-substituted urea scaffold has proven immensely valuable, challenges remain. Poor solubility can be an issue for some highly aromatic urea derivatives, impacting bioavailability.[4] Furthermore, achieving high selectivity against a specific kinase target over others remains a significant challenge in drug design.
Future research will likely focus on developing novel synthetic methodologies that are even more efficient and environmentally benign. Additionally, the exploration of N-substituted ureas as inhibitors for other target classes, such as protein-protein interactions and epigenetic targets, is a burgeoning area of research. The continued application of computational modeling and structure-based drug design will undoubtedly lead to the discovery of new and improved therapies based on this remarkable and versatile chemical scaffold.
References
- Sapkal, B. M., Disale, S. T., Toche, R. B., & More, D. H. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(16).
- Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J. F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(40), 22754-22760.
- ResearchGate. (n.d.). Recent Advances in Synthesis and Biological Applications of Substituted Ureas | Request PDF.
- Chen, T., Takrouri, K., Hwang, S. H., Rana, S., Yefidoff-Freedman, R., Halperin, J., ... & Aktas, B. H. (2013). Explorations of substituted urea functionality for the discovery of new activators of the heme-regulated inhibitor kinase. Journal of medicinal chemistry, 56(23), 9457–9470.
- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(6), 2751–2773.
- Munde, A., Sharma, G., Singh, S., Kumar, R., & Kumar, R. (2021). Design, synthesis and structure–activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Bioorganic & Medicinal Chemistry, 46, 116352.
- Saeed, A., Kalsoom, S., Channar, P. A., Larik, F. A., & Abbas, Q. (2014). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 19(9), 13788-13804.
- Szymańska, E., Gierczak, T., Staszewska-Krajewska, O., & Gzella, A. K. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(11), 20385-20401.
- ResearchGate. (n.d.). Large scale preparation of N-substituted urea | Download Table.
- Joseph, C. G., Singh, Y., Shintre, S. A., Lockman, J. W., Davis, R. A., Lensing, C. J., ... & Haskell-Luevano, C. (2016). Synthesis and Structure-Activity Relationships of Substituted Urea Derivatives on Mouse Melanocortin Receptors. ACS medicinal chemistry letters, 7(11), 1018–1023.
- PubMed. (2013). Explorations of substituted urea functionality for the discovery of new activators of the heme-regulated inhibitor kinase.
- ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications.
- Wang, Y., Zhang, T., Geng, L., Zhang, H., & Quan, Z. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16657-16671.
- Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research, 2(2), 349-357.
- ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- ResearchGate. (n.d.). Protein kinase inhibitors from the urea class.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 1-Butyl-3,3-dimethylurea
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. 1-Butyl-3,3-dimethylurea, a disubstituted urea derivative, finds its utility in various stages of pharmaceutical research and development. Its consistent purity is paramount to ensure predictable reaction kinetics, minimize the formation of unwanted byproducts, and ultimately, safeguard the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a mere recitation of protocols, this document will elucidate the scientific rationale behind the selection of each technique, the potential impurities to be expected, and a framework for interpreting the experimental data.
The Criticality of Purity in the Pharmaceutical Context
The presence of impurities in a chemical intermediate like this compound can have cascading effects on a drug development program.[1][2] Process-related impurities, arising from the synthetic route, or degradation products can lead to:
-
Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, incomplete reactions, or the formation of complex and difficult-to-remove byproducts.
-
Toxicological Concerns: Certain impurities may possess inherent toxicity, posing a direct risk to patient safety if carried through to the final drug product.
Therefore, a robust and multi-faceted analytical approach to purity assessment is not just a regulatory hurdle but a scientific necessity.
A Tripartite Strategy for Purity Elucidation
A comprehensive assessment of purity relies on the orthogonal application of multiple analytical techniques. Each method offers a unique perspective on the sample's composition, and their combined data provide a more complete and trustworthy picture. Our recommended approach integrates three powerful techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, ideal for separating and quantifying non-volatile and thermally labile impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellently suited for the detection and identification of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of the analyte and its impurities without the need for identical reference standards.[4][5][6][7][8]
The following workflow diagram illustrates the logical progression of this comprehensive purity assessment strategy.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 1-Butyl-3,3-dimethylurea Derivatives in Agrochemistry and Pharmacology
In the vast landscape of chemical compounds with profound biological activities, urea derivatives hold a significant position. Their structural simplicity, coupled with the ability to form stable hydrogen bonds with biological targets, makes them a versatile scaffold in the design of herbicides, insecticides, and therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Butyl-3,3-dimethylurea and its derivatives, drawing insights from extensively studied analogues to elucidate the functional role of its core structural motifs. We will delve into their applications in agriculture as herbicides and insecticides, and their potential in medicine as kinase inhibitors, supported by experimental data and detailed protocols for researchers in the field.
The Herbicidal Activity of Urea Derivatives: Inhibition of Photosystem II
Substituted ureas, particularly phenylurea derivatives like Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea], are potent herbicides that act by inhibiting photosynthesis.[3][4][5] Their primary mechanism of action is the blockage of the electron transport chain in Photosystem II (PSII) within the chloroplasts of plants.[3][6]
Mechanism of Action: Phenylurea herbicides bind to the D1 protein of the PSII complex, specifically at the QB-binding niche. This binding event displaces plastoquinone, the native electron acceptor, thereby interrupting the flow of electrons from PSII and halting the production of ATP and NADPH required for carbon fixation. This ultimately leads to oxidative stress and cell death in susceptible plants.[3][5][6]
Structure-Activity Relationship:
The general structure of a herbicidal phenylurea is Ar-NH-CO-NR1R2, where 'Ar' is a substituted aryl ring and R1 and R2 are typically methyl groups.
-
The Aryl Group (Ar): The nature and position of substituents on the phenyl ring are critical for activity. Electron-withdrawing groups, such as chlorine atoms at the 3 and 4 positions (as in Diuron), enhance herbicidal potency. This is attributed to increased binding affinity to the D1 protein.
-
The Urea Moiety (-NH-CO-N<): The urea bridge is essential for binding. The NH group and the carbonyl oxygen are believed to form hydrogen bonds with amino acid residues in the D1 protein.
-
N-Alkyl Substituents (R1, R2): For many potent phenylurea herbicides, R1 and R2 are methyl groups. This N,N-dimethyl substitution appears optimal for fitting into the binding pocket.
Comparative Analysis with this compound:
While this compound lacks the phenyl ring characteristic of PSII inhibitors, its N,N-dimethylurea core is a key feature of this class of herbicides. The replacement of the aryl group with a butyl chain would drastically alter its electronic properties and steric profile, likely rendering it inactive as a PSII inhibitor. However, this highlights the modular nature of urea derivatives, where different substituents can direct the molecule to entirely different biological targets.
Table 1: Comparative Herbicidal Activity of Phenylurea Derivatives
| Compound | Ar-Substituent | R1 | R2 | Herbicidal Activity (pI50) |
| Monuron | 4-chlorophenyl | CH3 | CH3 | 6.7 |
| Diuron | 3,4-dichlorophenyl | CH3 | CH3 | 7.8 |
| Linuron | 3,4-dichlorophenyl | OCH3 | CH3 | 7.2 |
| Isoproturon | 4-isopropylphenyl | CH3 | CH3 | 6.5 |
Note: pI50 is the negative logarithm of the molar concentration required for 50% inhibition of PSII activity. Data are representative values from the literature.
Experimental Protocol: Photosystem II Inhibition Assay
This protocol outlines a method for measuring the inhibition of PSII activity in isolated thylakoids.
-
Thylakoid Isolation: Isolate thylakoid membranes from fresh spinach or pea leaves using differential centrifugation in a buffered solution (e.g., Tricine-KOH, MgCl2, NaCl).
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
-
Assay Preparation: In a 96-well plate, add the thylakoid suspension to a reaction buffer containing an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Inhibitor Addition: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control.
-
Activity Measurement: Expose the plate to actinic light and measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
The Insecticidal Activity of Urea Derivatives: Chitin Synthesis Inhibition
Benzoylphenylureas (BPUs) are a major class of insect growth regulators that interfere with the synthesis of chitin, an essential component of the insect exoskeleton.[7] This mode of action provides a high degree of selectivity, as vertebrates do not possess chitin.
Mechanism of Action: BPUs are believed to inhibit the final step of chitin polymerization in the epidermal cells of insects. This disruption of the molting process leads to a malformed, fragile cuticle that cannot withstand the pressure of molting or provide adequate support, resulting in larval death.
Structure-Activity Relationship:
The general structure of a BPU insecticide is Ar1-CO-NH-CO-NH-Ar2, where Ar1 and Ar2 are substituted phenyl rings.
-
Benzoyl Moiety (Ar1-CO-): The benzoyl group is crucial for activity. Substituents on this ring, often halogens at the 2- and/or 6-positions, can significantly enhance insecticidal potency.[7]
-
Urea Bridge (-NH-CO-NH-): This linker is essential for binding to the target site.
-
Anilide Moiety (-NH-Ar2): The second phenyl ring (Ar2) and its substituents also play a key role in determining the spectrum of activity against different insect species.
Comparative Analysis with this compound:
This compound lacks both the benzoyl and the anilide moieties characteristic of BPU insecticides. The presence of a simple butyl group instead of a complex substituted aromatic ring system makes it highly unlikely to function as a chitin synthesis inhibitor. However, the study of BPUs demonstrates that the urea core can be a central scaffold for potent and selective insecticides when appropriately substituted.
Table 2: Comparative Insecticidal Activity of Benzoylphenylurea Derivatives
| Compound | Ar1-Substituent | Ar2-Substituent | Target Pest | Activity (LC50, ppm) |
| Diflubenzuron | 2,6-difluorobenzoyl | 4-chlorophenyl | Spodoptera exigua | 0.15 |
| Flufenoxuron | 2,6-difluorobenzoyl | 4-(2-chloro-4-trifluoromethylphenoxy)phenyl | Spodoptera littoralis | 0.003 |
| Lufenuron | 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzoyl | 2,6-difluorophenyl | Ctenocephalides felis | 0.005 |
Note: LC50 is the lethal concentration required to kill 50% of the test population. Data are representative values from the literature.
Experimental Protocol: Chitin Synthase Inhibition Assay
This protocol provides a non-radioactive method for assessing the inhibition of chitin synthase activity from a fungal or insect source.[8][9]
-
Enzyme Preparation: Prepare a crude enzyme extract containing chitin synthase from a suitable source (e.g., insect larvae or fungal mycelia) by homogenization and centrifugation.
-
Plate Coating: Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA), which binds to chitin.
-
Reaction Mixture: Prepare a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and necessary cofactors in a suitable buffer.
-
Inhibition Assay: To the WGA-coated wells, add the crude enzyme extract, the reaction mixture, and various concentrations of the test compound.
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) to allow for chitin synthesis.
-
Detection: After incubation, wash the wells to remove unreacted components. Add a WGA-horseradish peroxidase (HRP) conjugate, followed by a TMB substrate.
-
Data Analysis: Measure the absorbance at 600 nm. A lower absorbance indicates inhibition of chitin synthesis. Calculate the IC50 value for the test compound.
Pharmacological Activity of Urea Derivatives: Kinase Inhibition
In medicinal chemistry, the urea scaffold is a "privileged structure" found in numerous approved drugs, particularly as kinase inhibitors for the treatment of cancer.[1][2] Diaryl ureas, such as Sorafenib, are potent inhibitors of multiple protein kinases involved in tumor progression and angiogenesis.[10]
Mechanism of Action: Urea-based kinase inhibitors typically bind to the ATP-binding site of the kinase enzyme. The urea moiety forms key hydrogen bonds with amino acid residues in the hinge region of the kinase, mimicking the adenine portion of ATP. The flanking aryl groups occupy adjacent hydrophobic pockets, conferring potency and selectivity.
Structure-Activity Relationship:
-
Central Urea Moiety: The N,N'-disubstituted urea is critical for forming bidentate hydrogen bonds with the kinase hinge region.
-
Aryl Groups: The nature and substitution pattern of the two aryl rings are the primary determinants of kinase selectivity and potency. These groups are tailored to fit the specific contours of the target kinase's ATP-binding site.
Comparative Analysis with this compound:
This compound possesses a 1,3-disubstituted urea core, but with one nitrogen being part of a dimethylamino group. This N,N-dimethyl substitution on one side prevents the formation of a hydrogen bond, which is typically crucial for kinase hinge binding. Furthermore, the replacement of an aryl group with a flexible butyl chain would result in a loss of the specific hydrophobic interactions required for potent kinase inhibition. Therefore, this compound is not expected to be a potent kinase inhibitor in the same manner as diaryl ureas like Sorafenib.
Table 3: Comparative Activity of Urea-based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Therapeutic Area |
| Sorafenib | B-Raf, VEGFR-2 | 22, 90 | Cancer |
| Lenvatinib | VEGFR2 | 4 | Cancer |
| Fasudil | ROCK | 1900 | Vasospasm |
Note: IC50 is the half-maximal inhibitory concentration. Data are representative values from the literature.[10]
Experimental Protocol: Rho-Associated Kinase (ROCK) Activity Assay
This protocol describes a non-radioactive, ELISA-based assay for measuring ROCK activity.[11][12][13]
-
Plate Preparation: Use a 96-well plate pre-coated with a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Kinase Reaction: Add the ROCK enzyme, ATP, and various concentrations of the test inhibitor to the wells. Include a positive control (active ROCK) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for substrate phosphorylation.
-
Detection: Wash the plate and add a primary antibody that specifically detects phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696).
-
Secondary Antibody: After another wash step, add an HRP-conjugated secondary antibody.
-
Signal Development: Add a TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution, which will turn the color yellow.
-
Data Analysis: Measure the absorbance at 450 nm. A decrease in signal indicates inhibition of ROCK activity. Calculate the IC50 value for the test compound.
Conclusion
The structure-activity relationships of urea derivatives are highly dependent on the nature of the substituents attached to the central urea core. While this compound itself is not a prominent bioactive agent in the reviewed applications, its structural components—the N,N-dimethyl group and the alkyl chain—provide valuable insights when compared to highly active analogues. The N,N-dimethyl substitution is a key feature for potent herbicidal activity in phenylureas, whereas its absence and the presence of two aryl groups are critical for kinase inhibition. The replacement of aromatic systems with a simple alkyl chain, as in this compound, generally leads to a loss of specific, high-affinity interactions with biological targets like PSII or kinase enzymes. This comparative guide underscores the remarkable versatility of the urea scaffold and highlights how subtle structural modifications can profoundly redirect the biological activity of a molecule, a fundamental principle in the rational design of agrochemicals and pharmaceuticals.
References
- Understanding Diuron Herbicide and Its Impact on Agricultural Practices. (2024). Source not available.
- Pesticide Fact Sheet Diuron.
- Diuron - Active Ingredient Page. Chemical Warehouse.
- Application Notes and Protocols: Experimental Use of Chitin Synthase Inhibitor 1 in Drug-Resistant Fungi. Benchchem.
- Diuron (Ref: DPX 14740). AERU, University of Hertfordshire.
- Application Notes and Protocols for Chitin Synthase Activity Assay with Chitin Synthase Inhibitor 10. Benchchem.
- Application Notes and Protocols: Chitin Synthase Inhibitor 10. Benchchem.
- Protein kinase inhibitors
- A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC, NIH.
- ROCK2 Kinase Assay.
- 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc..
- Molecular Responses and Degradation Mechanisms of the Herbicide Diuron in Rice Crops.
- Rho-associated Kinase (ROCK) Activity Assay. Sigma-Aldrich.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, NIH.
- Urea deriv
- Screening and Application of Chitin Synthase Inhibitors. MDPI.
- Assay of photoinhibition of photosystem II and protease activity. PubMed.
- Strategy for SAR development around urea 1.
- Chemical structure of the kinase inhibitors based on aryl-urea moiety...
- 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses Procedure.
- Classification of urea-based antineoplastic kinase inhibitors according...
- Quantitative structure-transformation relationships of sulfonylurea herbicides.
- Quantitative structure-transformation relationships of sulfonylurea herbicides. Semantic Scholar.
- Structure-activity relationships for a new family of sulfonylurea herbicides. PubMed.
- Experimental setup to induce PSII photoinhibition and to study the consequences of photoinhibition on the function of photosynthetic machinery in limiting.
- Molecular structure of the urea derivatives used in this study.
- Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Deriv
- Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. PMC, NIH.
- ROCK Activity Assay Kit (ab211175). Abcam.
- Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure-Activity Relationship Analysis on an Antigen-Antibody Interaction Study.
- Chemical structures of the phenylurea herbicides tested in this study...
- Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed.
- Stepwise Photoinhibition of Photosystem II : Studies with Synechocystis Species PCC 6803 Mutants with a Modified D-E Loop of the Reaction Center Polypeptide D1. NIH.
- (PDF) Insecticidal activity, and SAR studies of semicarbazide, thiosemicarbazide, urea and thiourea derivatives against Spodoptera littoralis (Boisd.).
- Photoinhibition of Photosystem II. PubMed.
- Insecticidal Evaluation and Structure-Activity Relationship Study of Some Synthesized Urea and Thiourea Derivatives Against Spodoptera Littoralis (Boisd.).
- Potential application of urea-derived herbicides as cytokinins in plant tissue culture. Indian Academy of Sciences.
- ED 50 values and doses of urea derivatives used in behavioural experiments. Source not available.
- PSI Photoinhibition and Changing CO2 Levels Initiate Retrograde Signals to Modify Nuclear Gene Expression. MDPI.
- Synthesis of 1-(5-t-Butyl-1,3,4-Thiadiazol-2-YL)-1,3-Dimethylurea. Taylor & Francis Online.
- Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI.
- Exploring the Synthesis Potential of 1,3-Dimethylurea in Pharmaceutical R&D. Source not available.
- Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. AIDIC.
- Synthesis of 1,3-dimethylurea hydrochloride. PrepChem.com.
- Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Diuron Herbicide and Its Impact on Agricultural Practices [cnagrochem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Butyl-3,3-dimethylurea
As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper handling and disposal of chemical reagents are foundational to this commitment. This guide provides a detailed, step-by-step protocol for the disposal of 1-Butyl-3,3-dimethylurea (CAS No. 52696-91-0), moving beyond mere compliance to instill a deep understanding of the principles behind these essential procedures.
While comprehensive toxicological and environmental hazard data for this compound is not fully available, we will proceed under the precautionary principle. This principle dictates that where there is a potential for harm, even without complete scientific certainty, rigorous safety measures should be implemented. We will, therefore, manage this compound as a hazardous waste, ensuring the highest standard of safety for our personnel and the environment.
Part 1: Waste Characterization - The "Cradle" of Responsibility
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for hazardous waste lies with the generator from "cradle to grave".[1] The first and most critical step is therefore to determine if the waste is hazardous.
This compound is not explicitly found on the RCRA "P" or "U" lists of acute and toxic hazardous wastes.[2] Consequently, its classification depends on whether it exhibits any of the four hazardous characteristics:
-
Ignitability: With a flash point of 120.2°C, well above the EPA's 60°C threshold, it is not classified as an ignitable waste.[3]
-
Corrosivity: Its chemical structure does not suggest corrosive properties.
-
Reactivity: It is not known to be inherently unstable, reactive with water, or capable of detonation.
-
Toxicity: This is the most likely characteristic of concern. Without specific data from a Toxicity Characteristic Leaching Procedure (TCLP), the most responsible course of action is to manage the waste as if it were toxic. The general guidance for urea-based compounds and the explicit recommendation for professional disposal support this conservative approach.[4]
Part 2: Personnel Safety & On-Site Accumulation
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) and establish a designated area for waste accumulation.[5] While the specific SDS for this compound lacks detailed hazard statements, data from analogous urea compounds suggest potential for skin and eye irritation.[6]
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. Always inspect gloves before use and wash hands thoroughly after removal.[5]
-
Body Protection: A fully buttoned, long-sleeved lab coat must be worn.
Waste Accumulation Protocol
-
Select a Proper Container: Use a chemically compatible, sealable container clearly labeled for hazardous waste.[5]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
An indication of the hazards (e.g., "Toxic," "Handle with Care")
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.[5] Ensure it is stored separately from incompatible materials, particularly strong oxidizing agents.[7]
| Property | Value | Significance for Disposal |
| CAS Number | 52696-91-0[3] | Unique identifier for accurate tracking and reporting. |
| Molecular Formula | C₇H₁₆N₂O[3] | Indicates the presence of nitrogen, which can form NOx upon combustion. |
| Boiling Point | 275.1°C at 760 mmHg[3] | High boiling point suggests low volatility at room temperature. |
| Flash Point | 120.2°C[3] | Not classified as an ignitable hazardous waste under RCRA. |
| GHS Hazard Classification | No data available[4] | Mandates a conservative, precautionary approach to handling and disposal. |
| Recommended Disposal | Licensed chemical destruction / Controlled Incineration[4] | Defines the required final treatment method. Prohibits sewer or landfill disposal. |
Part 3: Final Disposal Pathway - Controlled Incineration
Discharging this chemical into sewer systems is strictly prohibited.[4] The only acceptable method for the final disposal of this compound is through a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF) that utilizes high-temperature incineration.
Methodology: High-Temperature Controlled Incineration
-
Arrangement with a Licensed Vendor: Your institution's Environmental Health & Safety (EH&S) department will coordinate with a licensed hazardous waste disposal company. This ensures the entire process is compliant with RCRA, Department of Transportation (DOT), and local regulations.
-
Manifesting: The waste will be tracked using a Uniform Hazardous Waste Manifest, a legal document that follows the waste from your facility to its final destruction, ensuring a closed-loop chain of custody.
-
The Science of Destruction: Incineration at high temperatures (typically >850°C) provides the energy required to break the chemical bonds of the this compound molecule.
-
Flue Gas Scrubbing: The combustion of nitrogen-containing organic compounds like ureas produces harmful nitrogen oxides (NOx).[6][7] RCRA-permitted incinerators are equipped with advanced flue gas treatment systems ("scrubbers") that neutralize these and other acidic gases, preventing their release into the atmosphere.[4] This step is critical for environmental protection. Interestingly, urea itself can be used as an agent to reduce NOx and toxic dioxin/furan emissions during the incineration process, highlighting the complex chemistry involved in modern waste treatment.[1][8]
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE detailed in Part 2.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently sweep to avoid creating dust.
-
Collection: Carefully collect all contaminated materials into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your supervisor and EH&S department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound, from initial generation to final transport.
Caption: Decision workflow for this compound waste disposal.
References
- Ruokojärvi, P., Asikainen, A., Ruuskanen, J., Tuppurainen, K., Mueller, C., & Kilpinen, P. (2001). Urea as a PCDD/F inhibitor in municipal waste incineration. Journal of the Air & Waste Management Association, 51(3), 422-431.
- U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act.
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1,3-DIMETHYLUREA.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Veolia North America. (n.d.). Incineration Services.
- Lion Technology. (2020). P or U? RCRA Waste Codes for Chemical Products.
- Washington State University. (n.d.). Standard Operating Procedure: Urea.
- OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ICSC 1745 - 1,3-DIMETHYLUREA [chemicalsafety.ilo.org]
- 7. fishersci.com [fishersci.com]
- 8. Urea as a PCDD/F inhibitor in municipal waste incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to Personal Protective Equipment for Handling 1-Butyl-3,3-dimethylurea
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Butyl-3,3-dimethylurea (CAS No. 52696-91-0), with a focus on personal protective equipment (PPE), operational procedures, and disposal. Given the limited availability of specific toxicological data for this compound, a conservative approach based on the principles of handling substituted ureas is recommended to ensure the highest level of safety in the laboratory.
Hazard Assessment and the Precautionary Principle
A thorough review of available safety data reveals a notable lack of specific toxicological information for this compound. While one supplier provides basic physical properties, comprehensive hazard data is largely unavailable.[1][2] In such instances, the precautionary principle must be applied. We will, therefore, base our recommendations on the known hazards of structurally related urea compounds and general best practices for handling chemical solids. Substituted ureas as a class can present various hazards, including potential eye and skin irritation.[3]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to minimize exposure through inhalation, dermal contact, and eye contact. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | Must be worn at all times in the laboratory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). | Gloves should be inspected for integrity before each use. After handling the compound, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4][5] |
| Body | Laboratory coat. | A fully buttoned lab coat is essential to protect skin and personal clothing. For handling larger quantities, consider a chemical-resistant apron or coveralls. |
| Respiratory | N95 dust mask or a NIOSH-approved respirator. | For handling small quantities in a well-ventilated area, an N95 mask can minimize inhalation of airborne powder. For larger quantities or in areas with insufficient ventilation, a respirator with a particulate filter is recommended.[6] |
Step-by-Step Operational and Disposal Plan
Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination.
Preparation and Handling
-
Work Area Preparation : Ensure that the designated workspace, preferably a chemical fume hood, is clean and uncluttered. Verify the accessibility and functionality of the nearest eyewash station and safety shower.
-
Donning PPE : Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Transfer : When weighing the solid, use a draft shield or perform the task within a chemical fume hood to prevent the powder from becoming airborne. Use a spatula for all transfers to minimize dust generation.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials, such as strong oxidizing agents.
Spill Management
In the event of a spill:
-
Small Spills : For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills : For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal
All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed waste container. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
In case of accidental exposure:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. If irritation or other symptoms develop, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the PPE Decision Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound, emphasizing a risk-based approach.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently handle this compound while minimizing potential risks.
References
- Morton Smith-Dawe. (2025, April 29). Safety Data Sheet – Urea.
- International Labour Organization & World Health Organization. (2021). ICSC 1745 - 1,3-DIMETHYLUREA.
- Royal Brinkman. (n.d.). Personal protective equipment for crop protection.
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Urea.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

